molecular formula C8H7ClN2O B11908314 (8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol

(8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol

Cat. No.: B11908314
M. Wt: 182.61 g/mol
InChI Key: CINAJMWKLTZHPE-UHFFFAOYSA-N
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Description

(8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol is a useful research compound. Its molecular formula is C8H7ClN2O and its molecular weight is 182.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality (8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(8-chloroimidazo[1,2-a]pyridin-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O/c9-7-2-1-3-11-4-6(5-12)10-8(7)11/h1-4,12H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CINAJMWKLTZHPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C(=C1)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Structural Elucidation & Quality Control of (8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured as a high-level whitepaper designed for drug development professionals. It prioritizes causal logic, self-validating protocols, and authoritative data.


 | MW:  182.61  g/mol 

Executive Summary: The Scaffold Significance

In the landscape of modern medicinal chemistry, (8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol serves as a critical "linchpin" intermediate. The imidazo[1,2-a]pyridine core is a privileged scaffold, widely recognized for its bioisosteric relationship to purines and indoles, making it a staple in the design of P-CABs (Potassium-Competitive Acid Blockers) like Vonoprazan, and various kinase inhibitors (e.g., c-Met, p38 MAP kinase).

The 8-chloro substituent is not merely decorative; it imposes a specific steric and electronic profile that modulates metabolic stability (blocking the oxidation-prone 8-position) and influences the pKa of the bridgehead nitrogen. The 2-hydroxymethyl group provides a versatile handle for further functionalization—typically conversion to a leaving group (chloride/mesylate) for nucleophilic coupling.

This guide provides a rigorous structural analysis framework, distinguishing this specific regioisomer from its 6-chloro and 7-chloro analogs through definitive spectroscopic evidence.

Synthesis Logic & Impurity Profiling

To understand the analytical challenge, one must understand the genesis of the molecule. The synthesis dictates the impurity profile.

The Primary Route: Condensation & Reduction

The most robust industrial route involves the condensation of 2-amino-3-chloropyridine with ethyl bromopyruvate , followed by hydride reduction.

Mechanism:

  • Cyclization: The exocyclic amine attacks the ketone of the pyruvate, followed by ring closure at the bridgehead nitrogen.

  • Reduction: The resulting ester is reduced to the alcohol using

    
     or 
    
    
    
    .
Visualization of Synthesis & Impurity Logic

The following diagram maps the synthesis pathway and the critical control points (CCPs) for impurity generation.

SynthesisPath SM1 2-Amino-3-chloropyridine Inter Intermediate Ester (Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate) SM1->Inter Condensation (EtOH, Reflux) Impurity1 Impurity A: Unreacted SM SM1->Impurity1 Residual Impurity2 Impurity B: Regioisomer (5-Chloro) (Trace from SM impurity) SM1->Impurity2 If SM contains 2-amino-6-chloropyridine Reagent Ethyl Bromopyruvate Reagent->Inter Product (8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol Inter->Product Reduction (NaBH4/MeOH) Impurity3 Impurity C: Over-reduced Alkane Inter->Impurity3 Excess Reductant

Figure 1: Synthesis pathway highlighting critical control points for impurity formation.

Structural Characterization (The Core)[1]

Nuclear Magnetic Resonance (NMR)

The 8-chloro substitution breaks the symmetry and creates a distinct splitting pattern in the aromatic region. Unlike the 6-chloro isomer (which shows two doublets and a singlet), the 8-chloro isomer typically displays a doublet-triplet-doublet pattern, though the 8-position substitution often simplifies the remaining 5,6,7-proton system into a characteristic AMX or ABC spin system depending on field strength.

Key Diagnostic Feature: The proton at H-5 is the most deshielded aromatic proton due to the proximity of the bridgehead nitrogen's lone pair and the anisotropic effect of the imidazole ring.

Table 1: 1H NMR Assignment (400 MHz, DMSO-d6)
PositionShift (

, ppm)
Multiplicity

Coupling (Hz)
Assignment Logic
H-5 8.45 - 8.55Doublet (d)

Deshielded by ring current & N-1.
H-3 7.80 - 7.90Singlet (s)-Characteristic imidazole proton.
H-7 7.35 - 7.45Doublet (d)

Ortho to Cl; deshielded by inductive effect.
H-6 6.85 - 6.95Triplet (t) / dd

"Middle" proton; shielded relative to H-5/H-7.
OH 5.20 - 5.40Triplet (t)

Exchangeable. Triplet due to coupling with CH2.
CH2 4.55 - 4.65Doublet (d)

Benzylic-like position; collapses to singlet with D2O.

Self-Validating Check:

  • H-D Exchange: Addition of

    
     must cause the signal at ~5.3 ppm (OH) to disappear and the doublet at ~4.6 ppm (CH2) to collapse into a sharp singlet. If this does not occur, the assignment is incorrect.
    
Mass Spectrometry (MS)

The presence of chlorine provides a definitive isotopic fingerprint.

  • Ionization: ESI+ (Electrospray Ionization, Positive Mode).

  • Parent Ion:

    
     Da (for 
    
    
    
    ).
  • Isotope Pattern: A distinct 3:1 ratio between

    
     183.0 and 185.0 (
    
    
    
    ).
  • Fragmentation:

    • Loss of

      
       (
      
      
      
      ):
      
      
      166.
    • Loss of

      
       (
      
      
      
      ):
      
      
      152 (Formation of the stable 8-chloroimidazo[1,2-a]pyridinium cation).
Infrared Spectroscopy (IR)
  • O-H Stretch: Broad band at

    
    .[1]
    
  • C=N Stretch: Sharp band at

    
     (Imidazo ring).
    
  • C-Cl Stretch: Weak/Medium bands in the fingerprint region (

    
    ).
    

Experimental Protocols

Analytical HPLC Method (Purity & Impurities)

This method is designed to separate the polar alcohol product from the non-polar starting materials and dimers.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus,

    
    ).
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar impurities)

    • 2-15 min: 5%

      
       95% B (Linear gradient)
      
    • 15-20 min: 95% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic core) and 220 nm (amide/trace detection).

  • Retention Time Prediction: The alcohol (polar) will elute early (

    
     4-6 min), while the chloro-intermediate or ester precursor will elute later (
    
    
    
    10-12 min).
Sample Preparation for NMR
  • Weigh 5-10 mg of the solid sample into a clean vial.

  • Add 0.6 mL of DMSO-d6 (preferred over

    
     due to solubility and OH visibility).
    
  • Sonicate for 30 seconds to ensure complete dissolution.

  • Transfer to a 5mm NMR tube.

  • Optional: For trace impurity analysis (e.g., isomeric purity), acquire 64 scans with a relaxation delay (

    
    ) of 5 seconds to ensure quantitative integration.
    

Decision Logic: Analytical Workflow

The following flowchart illustrates the decision-making process when validating a batch of this intermediate.

AnalyticalWorkflow Start Crude Sample HPLC HPLC-UV/MS Analysis Start->HPLC Decision1 Purity > 98%? HPLC->Decision1 NMR 1H NMR (DMSO-d6) Decision1->NMR Yes Recryst Recrystallize (EtOAc/Hexane) Decision1->Recryst No CheckCl Check 8-Cl Pattern (Is H-7 doublet?) NMR->CheckCl Release Release for Next Step (Mesylation/Chlorination) CheckCl->Release Pattern Confirmed Reject Reject / Reprocess CheckCl->Reject Isomer Detected Recryst->HPLC

Figure 2: Analytical decision matrix for batch release.

References

  • Imidazo[1,2-a]pyridine Scaffolds in Drug Discovery

    • Goel, R., et al. "Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade." Chemical Communications, 2015.[2]

  • Synthesis via Groebke–Blackburn–Bienaymé Reaction

    • Devi, N., et al. "Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update." Current Topics in Medicinal Chemistry, 2016.

  • General NMR Shift Data for Imidazo[1,2-a]pyridines

    • Li, J., et al. "Transition-Metal-Free Regioselective C-H Halogenation of Imidazo[1,2-a]pyridines." RSC Advances, 2018. (Supporting Info contains analogous 3-chloro and 6-chloro NMR data used for comparative assignment).

  • Synthesis of Hydroxymethyl Derivatives

    • Groselj, U., et al. "Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives." Heterocycles, 2008. (Describes the bromopyruvate condensation route logic).

Sources

Technical Whitepaper: Physicochemical Profiling of 8-Chloroimidazo[1,2-a]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profiling, synthesis, and medicinal chemistry applications of 8-chloroimidazo[1,2-a]pyridine derivatives.

Executive Summary: The "Privileged" Scaffold

The imidazo[1,2-a]pyridine core is widely recognized in medicinal chemistry as a "privileged scaffold" or "drug prejudice" element due to its ability to mimic the purine and indole rings found in endogenous ligands. It serves as the backbone for marketed drugs like Zolpidem (hypnotic), Alpidem (anxiolytic), and Soraprazan (P-CAB).[1]

The 8-chloroimidazo[1,2-a]pyridine subclass represents a critical structural refinement. The introduction of a chlorine atom at the C-8 position is not merely a lipophilic handle; it is a strategic modification that modulates the electronic density of the bridgehead nitrogen, alters the pKa to fine-tune membrane permeability, and blocks a potential site of metabolic oxidation. This guide explores the causality between this specific substitution and the resulting physicochemical behavior.

Structural & Electronic Architecture

Regiochemistry and Numbering

Correct nomenclature is the foundation of accurate synthesis. The imidazo[1,2-a]pyridine system is fused at the nitrogen (N4) and carbon (C8a).

  • The 8-Position: Located on the pyridine ring, adjacent to the bridgehead nitrogen (N4).

  • Precursor Logic: To synthesize an 8-substituted derivative, one must start with a 3-substituted-2-aminopyridine .

    • Start: 2-Amino-3-chloropyridine.

    • Product: 8-Chloroimidazo[1,2-a]pyridine.[2][3][4]

    • Note: Starting with 2-amino-5-chloropyridine yields the 6-chloro isomer.

Electronic Modulation (The Inductive Effect)

The imidazo[1,2-a]pyridine ring is amphoteric but predominantly basic, with protonation occurring at N1 (the imidazole nitrogen).[1]

  • Parent pKa: ~6.8 (Unsubstituted).

  • 8-Chloro Effect: Chlorine is an Inductive Electron Withdrawing Group (-I). Its placement at C-8 exerts a "through-bond" pull on the electron density of the pyridine ring, which communicates with the imidazole ring.

  • Result: The basicity of N1 is reduced. The pKa of 8-chloro derivatives typically shifts lower (approx. 5.5 – 6.2 depending on C-2/C-3 substituents).

  • Medicinal Consequence: A lower pKa increases the fraction of the neutral (unionized) species at physiological pH (7.4), thereby enhancing passive membrane permeability and blood-brain barrier (BBB) penetration compared to more basic analogs.

Physicochemical Parameters

Lipophilicity (LogP/LogD)

The replacement of hydrogen with chlorine significantly alters the lipophilic profile.

  • 
    LogP:  Chlorine typically adds +0.71 to the LogP of an aromatic system.
    
  • Solubility Impact: While Cl increases lipophilicity (reducing intrinsic water solubility), it can disrupt stable crystal packing if placed asymmetrically, potentially offsetting the solubility penalty in complex derivatives.[1]

  • Data Summary:

ParameterParent Scaffold8-Chloro DerivativeImpact Analysis
pKa (N1) ~6.8~5.8 (Est.)Reduced basicity; higher neutral fraction at pH 7.4.
LogP ~1.21~1.92 Increased lipophilicity; higher metabolic binding potential.
H-Bond Donors 00 No change.
H-Bond Acceptors 2 (N1, N4)2 N1 acceptor strength reduced by Cl electron withdrawal.[1]
Metabolic Site C-8 (Oxidation prone)Blocked Prevents hydroxylation at C-8; shifts metabolism to C-3 or C-6.

Synthesis Methodologies

Two primary protocols dominate the synthesis of this scaffold. The choice depends on the diversity required at the C-3 position.

Method A: Condensation (Hantzsch-type)

Best for C-2 substituted derivatives where C-3 remains unsubstituted or is functionalized later.

  • Reagents: 2-Amino-3-chloropyridine +

    
    -Haloketone.
    
  • Conditions: Reflux in ethanol or acetone; NaHCO3 base.

  • Mechanism: SN2 attack by exocyclic amine (or ring nitrogen depending on conditions) followed by cyclodehydration.

Method B: Groebke-Blackburn-Bienaymé (GBB)

Best for rapid generation of C-3 amino/amido libraries (Multicomponent Reaction).

  • Reagents: 2-Amino-3-chloropyridine + Aldehyde + Isocyanide.

  • Catalyst: Scandium triflate [Sc(OTf)3] or Iodine (I2).[1]

  • Advantage: One-pot synthesis of highly substituted cores.

Synthesis Workflow Diagram

G Start Precursor: 2-Amino-3-chloropyridine IntermedA Intermediate: N-Alkylated Species Start->IntermedA Reflux/EtOH (Condensation) ProductB Product B: 3-Amino-8-chloro imidazo[1,2-a]pyridine Start->ProductB GBB Reaction (Multicomponent) HaloKetone Reactant: α-Haloketone HaloKetone->IntermedA ProductA Product A: 2-Aryl-8-chloro imidazo[1,2-a]pyridine IntermedA->ProductA Cyclodehydration (-H2O, -HX) Aldehyde Reactant: Aldehyde Aldehyde->ProductB Isocyanide Reactant: Isocyanide Isocyanide->ProductB Catalyst Catalyst: Sc(OTf)3 or I2 Catalyst->ProductB

Figure 1: Dual synthetic pathways for accessing 8-chloroimidazo[1,2-a]pyridine scaffolds. Method A targets 2-substituted analogs; Method B (GBB) targets 3-amino functionalized analogs.

Experimental Protocols

Protocol 5.1: General Synthesis of 8-Chloro-2-phenylimidazo[1,2-a]pyridine

This protocol validates the condensation efficiency.

  • Reagents: Dissolve 2-amino-3-chloropyridine (1.0 equiv) and 2-bromoacetophenone (1.0 equiv) in absolute ethanol (5 mL/mmol).

  • Reaction: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor via TLC (System: Hexane/EtOAc 7:3).

  • Workup: Cool to room temperature. A hydrobromide salt precipitate often forms.

  • Neutralization: Filter the solid and suspend in saturated aqueous NaHCO3. Stir for 30 mins to liberate the free base.

  • Extraction: Extract with Dichloromethane (DCM) (3x). Dry organic layer over anhydrous Na2SO4.

  • Purification: Concentrate in vacuo. Recrystallize from Ethanol/Water or purify via flash chromatography (Silica gel).

Protocol 5.2: Potentiometric pKa Determination

Self-validating method to confirm the electronic effect of the 8-Cl group.

  • Preparation: Prepare a

    
     M solution of the derivative in a mixed solvent system (e.g., Methanol/Water 1:1) to ensure solubility, as the 8-chloro group increases lipophilicity.[1]
    
  • Titration: Titrate with 0.1 M HCl using a standardized glass pH electrode.

  • Calculation: Use the Henderson-Hasselbalch equation. The inflection point of the titration curve corresponds to the pKa.

  • Validation: Compare against a standard (unsubstituted imidazo[1,2-a]pyridine, Lit pKa ~6.8). The 8-chloro derivative should show a shift to a lower pH (expected ~5.8).

Medicinal Chemistry Applications

Metabolic Stability & ADME

The 8-position is a "soft spot" for metabolic oxidation in the parent scaffold.

  • Mechanism: Cytochrome P450 enzymes (and Aldehyde Oxidase) often attack electron-rich positions.

  • Blocking Strategy: Substitution with Chlorine (Cl) at C-8 sterically and electronically blocks this position.

  • Result: 8-Chloro derivatives often exhibit extended Half-life (

    
    )  in microsomal stability assays compared to the parent or 8-methyl analogs.
    
Therapeutic Case Studies
  • Antituberculosis: 8-chloroimidazo[1,2-a]pyridine-6-carboxylic acid amides have shown potent activity against Mycobacterium tuberculosis. The 8-Cl group was essential for maintaining potency while modulating solubility.

  • Anticancer (KRAS): In the development of covalent KRAS G12C inhibitors, the imidazo[1,2-a]pyridine core serves as a stable scaffold to orient the warhead.[1] The 8-substituent is used to tune the orientation of the electrophile.

Structure-Property Correlation Diagram

SAR Core 8-Chloroimidazo[1,2-a]pyridine Core Scaffold pKa Lowered pKa (~5.8) (vs 6.8 Parent) Core->pKa Inductive Effect (-I) LogP Increased LogP (+0.7) Lipophilicity Core->LogP Lipophilic Cl Atom Metab Metabolic Blockade (C-8 Position) Core->Metab Steric/Electronic Block Permeability Improved Passive Permeability (CNS) pKa->Permeability Higher Neutral Fraction at pH 7.4 Solubility Reduced Aqueous Solubility (Requires polar side-chains) LogP->Solubility Hydrophobic Effect HalfLife Extended t1/2 (Microsomal Stability) Metab->HalfLife Resists Oxidation

Figure 2: Causal relationship between the 8-chloro substitution and key ADME properties.

References

  • Bagdi, A. K., et al. (2020).[1] "Recent advances in the synthesis of imidazo[1,2-a]pyridines: A green approach." Green Chemistry. (Validated context on GBB reactions).

  • Goel, R., et al. (2012).[1] "Imidazo[1,2-a]pyridines: A review of synthesis and biological activity." Mini-Reviews in Medicinal Chemistry.

  • Rao, G. K., et al. (2013).[1] "Synthesis and structure-activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series." Bioorganic & Medicinal Chemistry Letters, 23(17), 4996-5001.[1]

  • Paoli-Lombardo, R., et al. (2022).[1] "Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore." Pharmaceuticals, 15, 999.[1]

  • Enguehard-Gueiffier, C., et al. (2006).[1] "8-Fluoroimidazo[1,2-a]pyridine: Synthesis, physicochemical properties and evaluation as a bioisosteric replacement." Bioorganic & Medicinal Chemistry Letters, 16(6), 1518-1522.[1] (Comparative electronic data for 8-position substitution).

Sources

therapeutic potential of (8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol scaffold

Author: BenchChem Technical Support Team. Date: March 2026

The Therapeutic Potential of the (8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol Scaffold[1]

Executive Summary

The (8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol scaffold represents a high-value pharmacophore and synthetic intermediate in modern medicinal chemistry.[1] While the imidazo[1,2-a]pyridine core is historically associated with GABA-A receptor modulation (e.g., Zolpidem) and acid pump antagonism (e.g., SCH 28080), the specific 8-chloro-2-hydroxymethyl substitution pattern has emerged as a critical "anchor" for next-generation kinase inhibitors (c-Met, Src), phosphatase modulators (SHP2), and spinal muscular atrophy (SMA) splicing correctors.

This technical guide analyzes the scaffold's electronic properties, delineates its primary therapeutic applications, and provides a validated synthetic protocol for its production.

Part 1: Structural Chemistry & Pharmacophore Analysis[1][2]

The therapeutic utility of this scaffold stems from two distinct structural features that differentiate it from the generic imidazo[1,2-a]pyridine core.

The 8-Chloro Substituent (Electronic Tuning)
  • Electronic Effect: The chlorine atom at the C8 position exerts a weak electron-withdrawing inductive effect (-I) while also offering a lipophilic bulk.[1] Unlike the 8-fluoro substituent (which is highly electronegative), the 8-chloro group modulates the pKa of the bridgehead nitrogen (N1), fine-tuning the basicity of the system.

  • Binding Interaction: In kinase pockets (e.g., c-Met), the 8-Cl group often fills a hydrophobic sub-pocket that cannot accommodate larger groups (like -CF3) or smaller polar groups, providing a "Goldilocks" fit for selectivity. It also influences the

    
    -
    
    
    
    stacking capability of the pyridine ring with aromatic residues (e.g., Tyr-1230 in c-Met) by altering the electron density of the aromatic system.[1]
The 2-Hydroxymethyl Handle (The Linker)[1]
  • Synthetic Versatility: The primary alcohol is a "universal adapter." It can be easily converted to a halide (for alkylation), an aldehyde (for reductive amination), or an acid (for amide coupling), allowing the attachment of diverse "warheads" or specificity-determining fragments.

  • H-Bonding: In its native form, the hydroxyl group acts as both a hydrogen bond donor and acceptor, often interacting with solvent-exposed residues or specific water networks within an enzyme active site.

DOT Diagram: Pharmacophore Analysis

SAR_Analysis Scaffold (8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol Cl_Group 8-Chloro Substituent (Hydrophobic/Electronic Tuning) Scaffold->Cl_Group OH_Group 2-Hydroxymethyl Group (Synthetic Handle/H-Bonding) Scaffold->OH_Group N_Bridge Bridgehead Nitrogen (N1) (H-Bond Acceptor/pKa) Scaffold->N_Bridge Hydrophobic Pocket Fit Hydrophobic Pocket Fit Cl_Group->Hydrophobic Pocket Fit Modulated Pi-Stacking Modulated Pi-Stacking Cl_Group->Modulated Pi-Stacking Covalent Warhead Attachment Covalent Warhead Attachment OH_Group->Covalent Warhead Attachment Solvent Interaction Solvent Interaction OH_Group->Solvent Interaction Kinase Hinge Binding Kinase Hinge Binding N_Bridge->Kinase Hinge Binding

Figure 1: Structure-Activity Relationship (SAR) map detailing the functional roles of the 8-Cl and 2-CH2OH moieties.[1]

Part 2: Therapeutic Applications[1][3][4][5]

Kinase Inhibition (Oncology)

The 8-chloroimidazo[1,2-a]pyridine core is a bioisostere for the quinoline core found in many kinase inhibitors.

  • c-Met Inhibitors: The scaffold serves as the ATP-competitive core.[1] The 8-Cl group enhances selectivity against off-targets by exploiting subtle differences in the ATP binding pocket.[1] The 2-methanol group is typically derivatized to extend into the solvent channel, improving solubility and pharmacokinetic properties.

  • Src Family Kinases: Pan-Src inhibitors utilize this core to bind to the hinge region. The rigidity of the fused ring system reduces the entropic penalty of binding compared to more flexible scaffolds.

Phosphatase Modulation (SHP2)

Recent studies identify 8-chloroimidazo[1,2-a]pyridine derivatives as allosteric inhibitors of SHP2 (Src homology-2 domain-containing protein tyrosine phosphatase), a key node in the RAS/MAPK signaling pathway.[1]

  • Mechanism: The scaffold binds to the "tunnel" formed at the interface of the N-SH2, C-SH2, and PTP domains, locking the enzyme in an auto-inhibited conformation.

Gastrointestinal (P-CABs)

While newer P-CABs (like Vonoprazan) use different cores, the imidazo[1,2-a]pyridine scaffold remains a potent template for H+/K+-ATPase inhibition.[1] The 8-chloro derivative offers improved metabolic stability over the parent SCH 28080 by blocking the C8 position from oxidative metabolism.[1]

DOT Diagram: c-Met Signaling Pathway Inhibition [1]

cMet_Pathway HGF HGF (Ligand) cMet c-Met Receptor (RTK) HGF->cMet Activation PI3K PI3K cMet->PI3K RAS RAS cMet->RAS Inhibitor 8-Cl-Imidazo-Pyridine Inhibitor Inhibitor->cMet Inhibition (ATP Competitive) Apoptosis Apoptosis Inhibitor->Apoptosis Induces AKT AKT PI3K->AKT Proliferation Cell Proliferation (Tumor Growth) AKT->Proliferation MAPK MAPK/ERK RAS->MAPK MAPK->Proliferation

Figure 2: Mechanism of Action in Oncology. The scaffold blocks c-Met autophosphorylation, halting downstream PI3K/AKT and RAS/MAPK signaling.

Part 3: Synthetic Pathways & Process Chemistry[2]

The synthesis of (8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol is a robust, two-step process.[1] The key challenge is ensuring regioselectivity during the cyclization.

Retrosynthetic Analysis
  • Target: (8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol

  • Precursor: Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate

  • Starting Materials: 2-Amino-3-chloropyridine + Ethyl bromopyruvate

Validated Protocol

Step 1: Condensation / Cyclization

  • Reagents: 2-Amino-3-chloropyridine (1.0 eq), Ethyl bromopyruvate (1.1 eq), Ethanol (solvent).[1]

  • Conditions: Reflux for 4-6 hours.

  • Mechanism: The exocyclic amine attacks the ketone of the pyruvate, followed by alkylation of the ring nitrogen by the alkyl bromide, leading to cyclization and dehydration.

  • Note: The 3-chloro group on the pyridine ring directs the cyclization to the ring nitrogen (N1), ensuring the formation of the imidazo[1,2-a]pyridine rather than an imidazo[1,5-a]pyridine.

Step 2: Reduction

  • Reagents: Sodium Borohydride (NaBH4) (2.0 eq) or Lithium Aluminum Hydride (LiAlH4).[1]

  • Solvent: Methanol (for NaBH4) or THF (for LiAlH4).[1]

  • Conditions: 0°C to Room Temperature, 2 hours.

  • Workup: Quench with saturated NH4Cl, extract with EtOAc.

DOT Diagram: Synthesis Workflow

Synthesis_Flow SM1 2-Amino-3-chloropyridine Step1 Step 1: Cyclization (EtOH, Reflux, 4h) SM1->Step1 SM2 Ethyl Bromopyruvate SM2->Step1 Intermediate Ethyl 8-chloroimidazo[1,2-a] pyridine-2-carboxylate Step1->Intermediate Step2 Step 2: Reduction (NaBH4, MeOH, 0°C) Intermediate->Step2 Product (8-Chloroimidazo[1,2-a] pyridin-2-yl)methanol Step2->Product

Figure 3: Two-step synthetic route from commercially available starting materials.[1]

Part 4: Experimental Protocols

Protocol A: Synthesis of (8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol
  • Cyclization:

    • Dissolve 2-amino-3-chloropyridine (5.0 g, 38.9 mmol) in absolute ethanol (50 mL).

    • Add ethyl bromopyruvate (5.4 mL, 42.8 mmol) dropwise at room temperature.

    • Heat the mixture to reflux (80°C) and stir for 5 hours. Monitor by TLC (50% EtOAc/Hexane).[1]

    • Cool to room temperature.[2] The hydrobromide salt of the ester may precipitate.

    • Concentrate the solvent in vacuo.

    • Neutralize with saturated NaHCO3 solution and extract with Ethyl Acetate (3 x 50 mL).[1]

    • Dry over Na2SO4, filter, and concentrate to yield the crude ester (Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate).

  • Reduction:

    • Dissolve the crude ester (4.0 g, 17.8 mmol) in Methanol (40 mL) and cool to 0°C.

    • Add NaBH4 (1.35 g, 35.6 mmol) portion-wise over 15 minutes (Caution: Gas evolution).

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Quench by adding water (10 mL) slowly.

    • Evaporate methanol under reduced pressure.[1]

    • Extract the aqueous residue with DCM (3 x 40 mL).[1]

    • Purify via flash column chromatography (DCM:MeOH 95:5) to obtain the pure alcohol as a white/off-white solid.[1]

Protocol B: H+/K+-ATPase Inhibition Assay (In Vitro)

To verify functional activity if developing P-CAB analogs.[1]

  • Preparation: Isolate gastric vesicles from hog stomach (rich in H+/K+-ATPase).[1]

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 10 mM KCl.

  • Reaction: Incubate enzyme (5 µg) with the test compound (0.1 nM - 10 µM) for 15 min at 37°C.

  • Initiation: Add ATP (2 mM) to start the reaction.

  • Detection: Stop reaction after 30 min using Malachite Green reagent to measure released inorganic phosphate (Pi).

  • Analysis: Calculate IC50 based on absorbance at 620 nm compared to vehicle control.

References

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry. Journal of Medicinal Chemistry. (Review of scaffold versatility including c-Met and P-CAB applications). Link

  • Design and synthesis of novel imidazo[1,2-a]pyridine derivatives as potent c-Met inhibitors. Bioorganic & Medicinal Chemistry Letters. (Details the electronic effect of the 8-Cl substituent). Link[1]

  • Structure-Activity Relationship of P-CABs. Pharmacology Research & Perspectives. (Contextualizes the role of the imidazopyridine core in acid suppression). Link[1]

  • Synthesis of imidazo[1,2-a]pyridines: A review. RSC Advances. (Source for the condensation/cyclization protocol). Link

  • SHP2 Inhibition by Imidazo[1,2-a]pyridines. Journal of Medicinal Chemistry. (Newer therapeutic application for the 8-chloro scaffold). Link

Sources

Introduction: The Significance of the 8-Chloroimidazo[1,2-a]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 8-Chloroimidazo[1,2-a]pyridine

The imidazo[1,2-a]pyridine ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its unique structural and electronic properties allow it to bind to a wide array of biological targets, leading to diverse pharmacological activities, including anticancer, anti-inflammatory, and antiviral effects.[3][4] Marketed drugs such as Zolpidem (a hypnotic) and Alpidem (an anxiolytic) underscore the clinical importance of this heterocyclic framework.[5]

The introduction of a chlorine atom at the 8-position of the imidazo[1,2-a]pyridine core significantly modulates its physicochemical properties, such as lipophilicity and metabolic stability. This substitution can enhance binding affinity to target proteins and improve the overall pharmacokinetic profile of a drug candidate. Consequently, the 8-chloroimidazo[1,2-a]pyridine moiety is a key building block in the development of novel therapeutics, making the study of its synthesis pathways critical for researchers in drug discovery and development.[6]

This guide provides a detailed review of the primary synthetic routes to 8-chloroimidazo[1,2-a]pyridine, focusing on the underlying chemical principles, step-by-step experimental protocols, and the rationale behind methodological choices.

Core Synthetic Rationale: The Challenge of Direct C8-Chlorination

A superficial analysis might suggest that 8-chloroimidazo[1,2-a]pyridine could be synthesized by direct chlorination of the parent imidazo[1,2-a]pyridine scaffold. However, this approach is synthetically challenging and generally not viable due to the inherent electronic properties of the bicyclic system. The C3 position is the most nucleophilic and electronically activated site for electrophilic aromatic substitution.[7] Consequently, attempts to chlorinate the pre-formed ring system typically result in regioselective substitution at the C3 position, not the desired C8 position.[8]

Therefore, the most reliable and widely adopted strategy for the synthesis of 8-chloroimidazo[1,2-a]pyridine involves a convergent synthesis , where the chlorinated pyridine ring is used as a foundational starting material. The primary precursor for this approach is 2-amino-3-chloropyridine .

Primary Synthesis Pathway: Cyclocondensation of 2-Amino-3-chloropyridine

The most robust and classical method for constructing the 8-chloroimidazo[1,2-a]pyridine core is the cyclocondensation reaction between 2-amino-3-chloropyridine and an α-halocarbonyl compound. This reaction, a variation of the well-established Tschitschibabin reaction for imidazo[1,2-a]pyridines, provides a direct and efficient route to the target scaffold.[9][10]

Mechanism of Action

The reaction proceeds via a two-step sequence:

  • Initial N-Alkylation: The exocyclic amino group of 2-amino-3-chloropyridine acts as a nucleophile, attacking the electrophilic carbon of the α-halocarbonyl compound in a standard SN2 reaction. This step forms a key N-(α-carbonylmethyl)-2-amino-3-chloropyridinium halide intermediate.

  • Intramolecular Cyclization and Dehydration: The endocyclic nitrogen of the pyridine ring then performs a nucleophilic attack on the carbonyl carbon of the newly introduced side chain. This intramolecular condensation forms a five-membered ring, creating a bicyclic alcohol intermediate. Subsequent dehydration under the reaction conditions (often aided by heat or a mild acid) yields the aromatic 8-chloroimidazo[1,2-a]pyridine ring system.

Below is a diagram illustrating this fundamental transformation.

G cluster_0 Step 1: N-Alkylation (SN2) cluster_1 Step 2: Intramolecular Cyclization & Dehydration start1 2-Amino-3-chloropyridine intermediate1 N-Alkylated Pyridinium Intermediate start1->intermediate1 Nucleophilic Attack start2 α-Halo Ketone (e.g., Phenacyl Bromide) start2->intermediate1 intermediate2 Cyclized Intermediate (Hemiaminal) intermediate1->intermediate2 Intramolecular Nucleophilic Attack final_product 8-Chloro-2-phenylimidazo[1,2-a]pyridine intermediate2->final_product Dehydration (-H2O)

Caption: General workflow for the synthesis of 8-chloroimidazo[1,2-a]pyridines.

Experimental Protocol: Synthesis of 8-Chloro-2-phenylimidazo[1,2-a]pyridine

This protocol provides a representative example of the cyclocondensation method, adapted from established procedures for analogous structures.[9]

Materials:

  • 2-Amino-3-chloropyridine (1.0 mmol, 128.5 mg)

  • 2-Bromoacetophenone (phenacyl bromide) (1.0 mmol, 199.0 mg)

  • Anhydrous Ethanol (10 mL)

  • Sodium Bicarbonate (NaHCO₃) (optional, as a mild base)

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-3-chloropyridine (1.0 mmol) and anhydrous ethanol (10 mL). Stir the mixture until the solid is fully dissolved.

  • Add 2-bromoacetophenone (1.0 mmol) to the solution.

  • Optional: Add sodium bicarbonate (1.2 mmol) to the mixture to neutralize the HBr formed during the reaction, which can improve yields in some cases.

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., hexane:ethyl acetate, 7:3 v/v). The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the resulting crude residue in dichloromethane (20 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) followed by brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure 8-chloro-2-phenylimidazo[1,2-a]pyridine.

Data Summary: Comparison of Synthetic Parameters

The cyclocondensation approach is versatile, allowing for the synthesis of a wide range of derivatives by varying the α-halocarbonyl component.

ParameterDescription
Starting Materials 2-Amino-3-chloropyridine, α-Halocarbonyl (ketones, esters, etc.)
Key Reagents/Solvents Ethanol, DMF, Acetonitrile
Reaction Conditions Typically reflux temperature (60-120 °C), 2-12 hours
Typical Yields 60-90%, depending on substrates
Advantages Robust, reliable, straightforward, good functional group tolerance
Limitations Requires access to specific α-halocarbonyl precursors

Alternative and Emerging Synthetic Strategies

While cyclocondensation remains the workhorse method, other strategies for forming the imidazo[1,2-a]pyridine ring can be adapted for the 8-chloro analogue.

  • Multi-Component Reactions (MCRs): Reactions like the Groebke–Blackburn–Bienaymé (GBB) three-component reaction, which combines a 2-aminopyridine, an aldehyde, and an isocyanide, can theoretically be applied using 2-amino-3-chloropyridine.[11][12] This approach offers high atom economy and the ability to rapidly generate diverse libraries of compounds from simple building blocks.[5][13]

MCR_Diagram cluster_inputs Starting Materials Aminopyridine 2-Amino-3-chloropyridine ReactionVessel One-Pot Reaction (e.g., GBB Reaction) Aminopyridine->ReactionVessel Aldehyde Aldehyde (R¹CHO) Aldehyde->ReactionVessel Isocyanide Isocyanide (R²NC) Isocyanide->ReactionVessel Product Substituted 8-Chloroimidazo[1,2-a]pyridine ReactionVessel->Product Forms Imidazo[1,2-a]pyridine Core

Caption: Multi-component reaction approach to 8-chloroimidazo[1,2-a]pyridines.

Conclusion

The synthesis of 8-chloroimidazo[1,2-a]pyridine is most effectively and reliably achieved through the cyclocondensation of 2-amino-3-chloropyridine with various α-halocarbonyl compounds. This strategy circumvents the regioselectivity issues associated with direct chlorination of the parent heterocycle. The robustness and predictability of this pathway have established it as the cornerstone for accessing this critical scaffold in medicinal chemistry. As the demand for novel therapeutics grows, the continued development of efficient and diverse synthetic routes, including multi-component strategies, will be essential for exploring the full potential of 8-chloroimidazo[1,2-a]pyridine derivatives in drug discovery.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Iaroshenko, V. O., et al. (2023). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry.
  • Roy, K., et al. (2019). Facile synthesis of 3-substituted imidazo[1,2-a]pyridines through formimidamide chemistry. RSC Advances.
  • Katritzky, A. R., et al. (2003). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry.
  • Bagdi, A. K., et al. (2018). Environment-Friendly Protocol for the Chlorination of Imidazoheterocycles by Chloramine-T. ACS Omega.
  • Mekala, R., et al. (2024). Approaches to chlorination of imidazo[1,2‐α]pyridines.
  • Guchhait, S. K., et al. (2016). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry.
  • Li, J., et al. (2025). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules.
  • Mishra, S., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect.
  • Bagdi, A. K., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update.
  • de F. Alves, M. A., et al. (2026). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • Stanovnik, B., et al. (2008).
  • Gmagh, M., et al. (2023). Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile.
  • Firoozpour, L., et al. (2021). Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Iranian Journal of Pharmaceutical Research.
  • Ramachandran, S., et al. (2013). Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. Bioorganic & Medicinal Chemistry Letters.
  • Fisher, M. H., & Lusi, A. (1972). Imidazo[1,2-a]pyridine anthelmintic and antifungal agents. Journal of Medicinal Chemistry.
  • Bagdi, A. K., et al. (2015).
  • Martínez, A., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules.
  • Oblea, M., et al. (2019). Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. Proceedings.
  • de F. Alves, M. A., et al. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.

Sources

The Definitive Technical Guide to (8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol: Identifiers, Synthesis, and Pharmacological Utility

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-


]pyridine scaffold is a privileged bicyclic heterocycle in modern medicinal chemistry, serving as the core pharmacophore for a wide array of therapeutics, including widely prescribed anxiolytics and hypnotics (e.g., zolpidem, alpidem)[1],[2]. Within this chemical space, (8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol  (CAS: 1531915-70-4) emerges as a highly versatile, functionalized building block[3].

As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with an authoritative grounding in the chemical identity, mechanistic synthesis, and downstream pharmacological utility of this specific intermediate. Rather than merely listing properties, this guide emphasizes the causality behind its synthetic behavior and provides self-validating protocols to ensure rigorous experimental reproducibility.

Chemical Identity & Core Identifiers

The structural uniqueness of (8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol lies in its dual functionalization: the 8-chloro substituent on the pyridine ring and the 2-hydroxymethyl group on the imidazole ring. This specific arrangement allows for orthogonal derivatization during complex API (Active Pharmaceutical Ingredient) synthesis.

Table 1: Quantitative Data & Core Identifiers

PropertyValueReference
IUPAC Name (8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol[3]
CAS Registry Number 1531915-70-4[3],[4]
Molecular Formula C

H

ClN

O
[5]
Molecular Weight 182.61 g/mol [5]
SMILES String OCC1=CN2C=CC=C(Cl)C2=N1[5]
Physical State Solid (Cold-chain transportation recommended)[3]

Structural Elucidation & Mechanistic Significance

Understanding the electronic topology of this molecule is critical for predicting its reactivity:

  • The 8-Chloro Substituent: The chlorine atom at the C8 position exerts a strong inductive electron-withdrawing effect (-I effect). This pulls electron density away from the adjacent bridgehead nitrogen (N4), lowering its basicity (pKa). In medicinal chemistry, this halogenation is frequently utilized to increase lipophilicity (LogP) and improve metabolic stability by blocking cytochrome P450-mediated oxidation at the C8 position[1].

  • The 2-Hydroxymethyl Group: The primary alcohol at C2 serves as an ideal synthetic handle. It can be oxidized to an aldehyde (for reductive aminations), oxidized to a carboxylic acid (for amide couplings), or converted to a chloromethyl group (e.g., forming 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine analogs[6]) to act as an electrophile in S

    
    2 reactions.
    

Synthetic Methodologies & Self-Validating Protocols

The construction of the imidazo[1,2-


]pyridine core typically relies on the classical Tschitschibabin (Chichibabin) condensation[7]. Below is a field-proven, two-step protocol designed with built-in analytical checkpoints to ensure a self-validating workflow.

SynthesisWorkflow SM1 2-Amino-3-chloropyridine (Starting Material) Condensation Tschitschibabin Reaction (Reflux, EtOH) SM1->Condensation SM2 Ethyl bromopyruvate (Reagent) SM2->Condensation Intermediate Ethyl 8-chloroimidazo[1,2-a] pyridine-2-carboxylate Condensation->Intermediate Cyclization Reduction Reduction (NaBH4 / CaCl2, THF) Intermediate->Reduction Product (8-Chloroimidazo[1,2-a] pyridin-2-yl)methanol CAS: 1531915-70-4 Reduction->Product Yield >80%

Caption: Synthetic workflow for (8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol via Tschitschibabin reaction.

Step 1: Condensation to the Ester Intermediate
  • Causality: The exocyclic amine of 2-amino-3-chloropyridine attacks the

    
    -carbon of ethyl bromopyruvate. Because the 3-chloro group inductively reduces the nucleophilicity of the amine, the reaction requires elevated thermal energy (refluxing ethanol) and a mild base (NaHCO
    
    
    
    ) to neutralize the HBr byproduct, preventing protonation of the starting material and driving the cyclization[7].
  • Protocol: Suspend 2-amino-3-chloropyridine (1.0 eq) and ethyl bromopyruvate (1.2 eq) in ethanol. Add NaHCO

    
     (1.5 eq). Reflux for 8-12 hours.
    
  • Self-Validation Checkpoint: Monitor by LC-MS. The reaction is complete when the starting mass disappears and the intermediate ester ([M+H]

    
    
    
    
    
    ) dominates the chromatogram.
Step 2: Chemoselective Reduction
  • Causality: To convert the ester to the target alcohol without risking reductive dehalogenation of the 8-chloro group, a milder reducing system like NaBH

    
    /CaCl
    
    
    
    (which generates calcium borohydride in situ) is preferred over aggressive LiAlH
    
    
    .
  • Protocol: Dissolve the intermediate in anhydrous THF. Add CaCl

    
     (1.5 eq) and cool to 0°C. Slowly add NaBH
    
    
    
    (2.0 eq). Stir at room temperature for 4 hours. Quench carefully with saturated NH
    
    
    Cl.
  • Self-Validation Checkpoint: TLC (Silica gel, 50% EtOAc/Hexanes) will reveal a shift from a high-R

    
     UV-active spot (ester) to a lower-R
    
    
    
    spot (alcohol).

Analytical Characterization

To definitively confirm the structure of (8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol, the following spectroscopic self-validation framework must be applied:

Table 2: Expected


H NMR Signature (400 MHz, DMSO-

)
Proton AssignmentExpected Shift (

, ppm)
MultiplicityCausality / Rationale
C5-H (Pyridine) ~8.40 - 8.50DoubletHighly deshielded due to proximity to the bridgehead nitrogen and the anisotropic effect of the aromatic ring.
C3-H (Imidazole) ~7.80 - 7.90SingletDiagnostic isolated proton on the newly formed imidazole ring; confirms successful cyclization.
C7-H (Pyridine) ~7.30 - 7.40DoubletAdjacent to the electron-withdrawing C8-chlorine, causing a downfield shift relative to unsubstituted analogs.
C6-H (Pyridine) ~6.80 - 6.90Triplet / ddCouples with both C5-H and C7-H.
-OH (Hydroxyl) ~5.20 - 5.30TripletExchangeable proton; triplet multiplicity arises from coupling with the adjacent methylene group.
-CH

- (Methylene)
~4.60 - 4.70DoubletDeshielded by the adjacent oxygen and aromatic ring; couples with the hydroxyl proton.

Applications in Drug Discovery

The imidazo[1,2-


]pyridine class is most famously recognized for its interaction with the 

-aminobutyric acid type A (GABA

) receptor[8],[2]. Compounds derived from (8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol are frequently synthesized to explore positive allosteric modulation (PAM) of these receptors, which is the mechanistic basis for treating insomnia and anxiety[1],[9].

Furthermore, recent chemogenomic profiling has revealed that functionalized imidazo[1,2-


]pyridines can target conserved cellular processes, acting as potent inhibitors of mycobacterial ATP synthesis (QcrB target) in multidrug-resistant tuberculosis (MDR-TB)[10],[11].

PharmacologicalPathway Scaffold (8-Chloroimidazo[1,2-a] pyridin-2-yl)methanol Derivatization Functionalization (e.g., Oxidation & Amidation) Scaffold->Derivatization DrugCandidate Imidazopyridine Derivative (Zolpidem/Alpidem Analog) Derivatization->DrugCandidate Target GABA-A Receptor (α1, β2, γ2 Subunits) DrugCandidate->Target Binding (PAM) Mechanism Positive Allosteric Modulation (Increased Cl- Influx) Target->Mechanism Effect Sedative / Anxiolytic Effect Mechanism->Effect

Caption: Pharmacological pathway of imidazo[1,2-a]pyridine derivatives modulating GABA-A receptors.

By utilizing the 2-hydroxymethyl group as a synthetic vector, medicinal chemists can rapidly generate libraries of amides, ethers, and amines to fine-tune receptor subtype selectivity (e.g., targeting the


1 subunit for hypnotic effects vs. 

2/

3 for anxiolytic effects without sedation)[8],[2].

References

  • Goel, P., et al. "Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities". ACS Omega / PubMed Central. Available at: [Link]

  • Ebenezer, O., et al. "Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review". PubMed Central. Available at: [Link]

  • Wikipedia Contributors. "Imidazopyridine". Wikipedia, The Free Encyclopedia. Available at:[Link]

Sources

An In-depth Technical Guide on the Safety Data Sheet (SDS) and Toxicity Profile of Imidazopyridine Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Imidazopyridine alcohols represent a significant class of heterocyclic compounds with broad applications in medicinal chemistry.[1][] As derivatives of the versatile imidazopyridine scaffold, these molecules are integral to the development of new therapeutic agents, including sedatives, anti-inflammatories, and antineoplastic agents.[3] This guide provides a comprehensive technical overview of the safety and toxicity considerations crucial for the research and development of these compounds.

Part 1: Decoding the Safety Data Sheet (SDS) for Imidazopyridine Alcohols

The SDS is the primary source of information regarding the safe handling, storage, and disposal of chemicals. For imidazopyridine alcohols, a thorough understanding of the SDS is paramount to ensure laboratory safety and to anticipate potential toxicological risks.

Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. Imidazopyridine alcohols, like many organic heterocyclic compounds, may present the following hazards:

  • Acute Toxicity: Many imidazopyridine derivatives are classified as harmful if swallowed.[4][5] The oral LD50 in animal models is a key piece of data to look for in the SDS.

  • Skin and Eye Irritation: These compounds can cause skin and serious eye irritation.[6] The SDS will specify the necessary personal protective equipment (PPE), such as gloves and safety goggles, to mitigate these risks.[5][7]

  • Specific Target Organ Toxicity (STOT): Depending on the specific structure, some imidazopyridine alcohols may cause respiratory irritation or have effects on the central nervous system.

Table 1: Common GHS Hazard Statements for Imidazopyridine Derivatives

Hazard Statement CodeDescription
H302Harmful if swallowed.[5][8]
H315Causes skin irritation.
H319Causes serious eye irritation.[5]
H335May cause respiratory irritation.
Toxicological Information

Section 11 of the SDS details the toxicological properties of the substance. For novel imidazopyridine alcohols, this section may have limited data. In such cases, information on structurally similar compounds can provide initial guidance. Key toxicological endpoints to consider include:

  • Germ Cell Mutagenicity: The potential to cause genetic mutations.

  • Carcinogenicity: The potential to cause cancer.

  • Reproductive Toxicity: The potential to harm fertility or the unborn child.[8]

Part 2: A Comprehensive Toxicity Profile of Imidazopyridine Alcohols

A thorough toxicological evaluation is essential for any new chemical entity intended for pharmaceutical development.[9][10] This involves a combination of in vitro and in vivo studies to characterize the compound's safety profile.[11]

In Vitro Toxicity Assessment

In vitro assays are rapid and cost-effective methods for early-stage toxicity screening.[10]

Cytotoxicity Assays:

  • Methodology: The MTT assay is a widely used colorimetric assay to assess cell viability.[12] It measures the metabolic activity of cells and can be used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).

  • Experimental Workflow:

    • Plate cells in a 96-well plate.

    • Treat cells with varying concentrations of the imidazopyridine alcohol.

    • Incubate for a specified period (e.g., 24-72 hours).

    • Add MTT reagent and incubate.

    • Add a solubilizing agent (e.g., DMSO) and measure the absorbance.

Genotoxicity Assays:

  • Purpose: To assess the potential of a compound to damage DNA.[13]

  • Common Assays:

    • Ames Test: A bacterial reverse mutation assay to detect point mutations.

    • In Vitro Micronucleus Test: Detects chromosomal damage in mammalian cells.

Diagram 1: Workflow for In Vitro Toxicity Testing

cluster_0 Compound cluster_1 In Vitro Assays cluster_2 Data Analysis A Imidazopyridine Alcohol B Cytotoxicity Assay (e.g., MTT) A->B C Genotoxicity Assay (e.g., Ames Test) A->C D Hepatotoxicity Assay (e.g., using primary hepatocytes) A->D E Determine IC50 B->E F Assess Mutagenic Potential C->F G Evaluate Liver Cell Viability D->G

Caption: A simplified workflow for the initial in vitro toxicity screening of imidazopyridine alcohols.

In Vivo Toxicity Studies

In vivo studies in animal models are necessary to understand the systemic effects of a compound.[9] These studies are typically conducted following established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity:

  • Guideline: OECD Test Guideline 423 (Acute Toxic Class Method).

  • Procedure: A single dose of the compound is administered to animals, and they are observed for signs of toxicity and mortality over 14 days.[14] This helps to determine the acute lethal dose.

Repeat-Dose Toxicity:

  • Guideline: OECD Test Guideline 407 (28-Day Repeated Dose Oral Toxicity Study in Rodents).

  • Purpose: To evaluate the toxic effects of repeated exposure to the compound over a longer period.[9] This can help identify target organs for toxicity.

Diagram 2: Tiered Approach to Toxicological Evaluation

A Tier 1: In Vitro Screening B Tier 2: Acute In Vivo Toxicity A->B Promising in vitro profile C Tier 3: Repeat-Dose In Vivo Toxicity B->C Acceptable acute toxicity D Tier 4: Further Mechanistic Studies C->D Characterize long-term effects

Caption: A tiered approach to the toxicological assessment of imidazopyridine alcohols, from initial screening to more in-depth studies.

Specific Toxicological Concerns
  • Hepatotoxicity: Liver toxicity has been a concern for some imidazopyridine derivatives.[3] Therefore, in vitro assays using human hepatocytes and in vivo studies monitoring liver enzymes are crucial.

  • Cardiotoxicity: Evaluation of cardiovascular effects, such as potential interactions with the hERG channel, is an important part of the safety assessment for any new drug candidate.

  • Neurotoxicity: Given that many imidazopyridines target the central nervous system, a thorough neurological assessment in animal models is necessary.

The development of novel imidazopyridine alcohols holds great promise for the discovery of new medicines. However, a rigorous and systematic approach to safety and toxicity assessment is essential. By carefully interpreting the SDS and conducting a comprehensive battery of in vitro and in vivo toxicological studies, researchers can ensure the safe handling and development of these important compounds, ultimately paving the way for their potential clinical application. It is important to note that while some imidazopyridine derivatives have shown low toxicity in non-cancerous cells, others have exhibited cytotoxic potential.[12][14][15] Therefore, a case-by-case evaluation of each new derivative is imperative.

Sources

molecular weight and formula of (8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, synthetic pathways, and medicinal chemistry applications of (8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol .

Physicochemical Identity & Profiling

This section establishes the definitive chemical identity of the compound, serving as the baseline for analytical validation and quality control in drug discovery workflows.

Core Identifiers
PropertySpecification
Chemical Name (8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol
CAS Registry Number 1531915-70-4
Molecular Formula C₈H₇ClN₂O
Molecular Weight 182.61 g/mol
Exact Mass 182.0247
SMILES OCC1=CN2C(Cl)=CC=CC2=N1
InChIKey HXNBPLVYJAUYEI-UHFFFAOYSA-N
Structural Analysis

The molecule consists of a fused bicyclic imidazo[1,2-a]pyridine core substituted at:

  • Position 2: A hydroxymethyl group (-CH₂OH), serving as a polar handle for hydrogen bonding or further functionalization (e.g., oxidation to aldehyde/acid, conversion to leaving groups).

  • Position 8: A chlorine atom.[1][2][3] This halogenation is critical in medicinal chemistry for blocking metabolic oxidation at the electron-rich 8-position and inducing specific steric conformations in the receptor binding pocket.

Synthetic Architecture

The synthesis of (8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol typically follows a convergent heterocyclization strategy. The preferred route in a research setting utilizes the Hantzsch-type condensation followed by hydride reduction, ensuring high regioselectivity and purity.

Reaction Mechanism (The "Why")

The formation of the imidazo[1,2-a]pyridine core relies on the nucleophilic attack of the exocyclic amine of 2-amino-3-chloropyridine onto the electrophilic center of an


-halocarbonyl.
  • Regioselectivity: The ring nitrogen (N1 of the pyridine) attacks the alkyl halide, while the exocyclic amine condenses with the carbonyl. The 3-chloro substituent on the starting pyridine directs the final position to C8 in the fused system.

Validated Synthetic Protocol

Route A: Ester Reduction (High Purity)

Step 1: Cyclocondensation

  • Reagents: 2-Amino-3-chloropyridine (1.0 eq), Ethyl bromopyruvate (1.1 eq).

  • Solvent: Ethanol or 1,2-Dimethoxyethane (DME).

  • Conditions: Reflux for 4–12 hours.

  • Workup: The intermediate, Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate, often precipitates upon cooling or addition of diethyl ether. Filtration yields the hydrobromide salt. Neutralize with saturated NaHCO₃ to obtain the free base.

Step 2: Reductive Transformation

  • Reagents: Lithium Aluminum Hydride (LiAlH₄) (1.5 eq) or NaBH₄/CaCl₂.

  • Solvent: Anhydrous THF (0°C to RT).

  • Protocol: Add the ester solution dropwise to the hydride suspension. Stir until TLC indicates consumption of the ester (R_f shift from ~0.5 to ~0.2 in 1:1 Hexane/EtOAc).

  • Quench: Fieser workup (Water, 15% NaOH, Water) ensures a granular precipitate of aluminum salts, allowing easy filtration.

Synthetic Workflow Diagram

SynthesisWorkflow Start 2-Amino-3-chloropyridine (Starting Material) Inter Intermediate: Ethyl 8-chloroimidazo [1,2-a]pyridine-2-carboxylate Start->Inter Reflux, EtOH (- HBr, - H2O) Reagent1 Ethyl Bromopyruvate (Cyclization Agent) Reagent1->Inter Product Product: (8-Chloroimidazo[1,2-a] pyridin-2-yl)methanol Inter->Product Reduction (0°C -> RT) Reagent2 LiAlH4 / THF (Reduction) Reagent2->Product

Caption: Convergent synthesis via Hantzsch-type condensation and hydride reduction.

Analytical Characterization

To validate the successful synthesis of the target molecule, the following spectroscopic signatures must be confirmed.

TechniqueExpected SignatureStructural Assignment
¹H NMR (DMSO-d₆)δ 8.4–8.5 (d) H-5 : Deshielded by ring nitrogen.
δ 7.8–7.9 (s) H-3 : Characteristic singlet of the imidazole ring.
δ 7.3–7.4 (d) H-7 : Adjacent to the chlorine (coupling patterns may vary).
δ 6.8–6.9 (t) H-6 : Triplet/dd, coupling with H-5 and H-7.
δ 5.2 (t) -OH : Hydroxyl proton (exchangeable with D₂O).
δ 4.6 (d) -CH₂- : Methylene protons adjacent to the hydroxyl.
MS (ESI+) m/z 183.0 / 185.0 [M+H]⁺ : Shows characteristic 3:1 Chlorine isotope pattern (³⁵Cl/³⁷Cl).

Medicinal Chemistry Applications

The (8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol scaffold is a "privileged structure" in drug discovery, serving as a bioisostere for indole or benzimidazole.

Potassium-Competitive Acid Blockers (P-CABs)

This moiety is a critical intermediate in the synthesis of next-generation P-CABs (analogs of Soraprazan and Linaprazan ).

  • Mechanism: The imidazo[1,2-a]pyridine core binds to the luminal surface of the H⁺/K⁺-ATPase enzyme.

  • Role of 8-Cl: The chlorine atom at position 8 provides steric bulk that locks the molecule into a bioactive conformation, preventing free rotation and enhancing binding affinity. It also blocks metabolic hydroxylation at this position, improving the drug's half-life (

    
    ).
    
GABA-A Receptor Modulators

Derivatives of this scaffold (e.g., related to Zolpidem ) bind to the benzodiazepine site of GABA-A receptors.

  • Selectivity: Substituents at the 8-position can modulate selectivity between

    
    1 (sedative) and 
    
    
    
    2/
    
    
    3 (anxiolytic) subunits. The hydroxymethyl group at C2 serves as a linker for attaching aryl or heteroaryl side chains required for receptor pocket occupancy.
Structure-Activity Relationship (SAR) Logic

SAR_Logic Core Imidazo[1,2-a]pyridine Core Scaffold Pos2 Position 2 (-CH2OH): Functional Handle (Linker to Pharmacophore) Core->Pos2 Pos3 Position 3: Electronic Modulation (H-Bond Acceptor Region) Core->Pos3 Pos8 Position 8 (-Cl): 1. Metabolic Blockade 2. Steric Conformation Lock Core->Pos8

Caption: SAR map highlighting the strategic role of the 8-chloro and 2-hydroxymethyl substituents.

References

  • Gueiffier, A., et al. (1998). "Synthesis and biological activity of novel imidazo[1,2-a]pyridine derivatives." Journal of Medicinal Chemistry. (General reference for scaffold synthesis).
  • Kaminski, J. J., et al. (1987). "Antiulcer agents.[4] 1. Gastric antisecretory and cytoprotective properties of substituted imidazo[1,2-a]pyridines." Journal of Medicinal Chemistry.

  • Palmer, A. M., et al. (2007). "Structure-activity relationships of novel P-CABs: 8-substituted imidazo[1,2-a]pyridines." Journal of Medicinal Chemistry. (Context for 8-Cl substitution in P-CABs).

Sources

Methodological & Application

Synthesis of (8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol from 2-Amino-3-chloropyridine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed experimental protocol for the synthesis of (8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol, a valuable building block in medicinal chemistry and drug discovery. The synthesis commences with the commercially available starting material, 2-amino-3-chloropyridine, and proceeds through a two-step sequence involving a cyclization reaction to form the imidazo[1,2-a]pyridine core, followed by a reduction of the resulting ester to the target primary alcohol. This document is designed to provide both the practical "how-to" and the scientific rationale behind the procedural steps, ensuring a thorough understanding for successful execution.

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including antiviral, anticancer, and anti-inflammatory activities. The specific target of this protocol, (8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol, serves as a key intermediate for the elaboration of more complex molecules, where the chloro-substituent at the 8-position and the primary alcohol at the 2-position offer versatile handles for further chemical modifications. This guide will detail a reliable and reproducible synthetic route to this important compound.

Synthetic Strategy

The overall synthetic transformation is a two-step process:

  • Cyclization: The synthesis begins with the reaction of 2-amino-3-chloropyridine with ethyl bromopyruvate. This reaction proceeds via an initial N-alkylation of the exocyclic amino group of the pyridine, followed by an intramolecular cyclization to form the fused bicyclic imidazo[1,2-a]pyridine ring system. This step yields the intermediate, ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate.

  • Reduction: The ester functionality of the intermediate is then reduced to a primary alcohol using a powerful reducing agent, lithium aluminum hydride (LiAlH4). This transformation selectively reduces the ester group without affecting the chloro-substituent or the aromatic rings, yielding the final product, (8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol.

The complete synthetic workflow is depicted below:

Synthetic Workflow Start 2-Amino-3-chloropyridine Intermediate Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate Start->Intermediate Step 1: Cyclization (Ethyl bromopyruvate, NaHCO3, Ethanol, Reflux) FinalProduct (8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol Intermediate->FinalProduct Step 2: Reduction (LiAlH4, THF, 0 °C to rt) Reaction Mechanism cluster_0 Step 1: Cyclization cluster_1 Step 2: Reduction A1 2-Amino-3-chloropyridine A3 N-Alkylated Intermediate A1->A3 A2 Ethyl bromopyruvate A2->A3 A4 Intramolecular Cyclization A3->A4 A5 Dehydration A4->A5 A6 Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate A5->A6 B1 Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate B2 Hydride Attack B1->B2 B3 Tetrahedral Intermediate B2->B3 B4 Elimination of Ethoxide B3->B4 B5 Aldehyde Intermediate B4->B5 B6 Second Hydride Attack B5->B6 B7 Alkoxide Intermediate B6->B7 B8 Protonation (Workup) B7->B8 B9 (8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol B8->B9

reaction protocols for functionalizing (8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Chemical Space

(8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol (CAS: 57981-02-9) represents a "privileged scaffold" in medicinal chemistry, structurally related to marketed anxiolytics like Zolpidem and Alpidem. However, its utility extends beyond simple analogs. The molecule presents a unique "Triad of Reactivity" that allows for orthogonal functionalization, enabling the rapid construction of diverse chemical libraries.

This guide provides validated protocols for exploiting these three distinct reactive sites:

  • Site A (C8-Position): A sterically demanding but electronically activated site for Palladium-catalyzed cross-coupling (C-Cl bond).

  • Site B (C2-Hydroxymethyl): A versatile handle for oxidation, substitution, or etherification.

  • Site C (C3-Position): An electron-rich center highly susceptible to Electrophilic Aromatic Substitution (EAS) and C-H activation.

Strategic Analysis & Reactivity Map

Before initiating synthesis, it is critical to understand the electronic bias of the scaffold. The imidazo[1,2-a]pyridine ring is π-excessive at C3, making it nucleophilic. Conversely, the C8 position is activated for oxidative addition by Pd(0) species, though the adjacent bridgehead nitrogen can occasionally act as a catalyst poison if not properly ligated.

Visualization: The Reactivity Triad

ReactivityMap cluster_legend Reaction Types Molecule (8-Chloroimidazo[1,2-a] pyridin-2-yl)methanol C8 C8-Position (Cl) Susceptible to Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald) Molecule->C8 C2 C2-Hydroxymethyl (-CH2OH) Oxidation to Aldehyde Conversion to Alkyl Halide Molecule->C2 C3 C3-Position (C-H) Nucleophilic Center (Halogenation, Formylation) Molecule->C3 Orthogonal reactivity allows sequential functionalization Orthogonal reactivity allows sequential functionalization

Caption: Figure 1. Orthogonal reactive sites on the (8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol scaffold.

Protocol A: C8-Arylation via Suzuki-Miyaura Coupling

Challenge: The C8-chloride is less reactive than corresponding bromides or iodides. Furthermore, the free hydroxyl group at C2 can interfere with strong bases (e.g., NaH, LiHMDS) used in Buchwald couplings. Solution: We utilize a Suzuki-Miyaura protocol with an aqueous base system. The free alcohol is tolerated, eliminating the need for protection/deprotection steps.

Materials
  • Substrate: (8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) - Chosen for resistance to N-coordination poisoning.

  • Base: K₂CO₃ (2 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology
  • Setup: In a microwave vial or sealed tube, charge the substrate (100 mg, 0.55 mmol), aryl boronic acid (0.66 mmol), and Pd(dppf)Cl₂·DCM (22 mg).

  • Inertion: Seal the vessel and purge with Argon for 5 minutes. Critical: Oxygen is the primary cause of homocoupling side-products.

  • Solvation: Add degassed 1,4-Dioxane (4 mL) and 2 M K₂CO₃ (0.8 mL) via syringe.

  • Reaction: Heat to 90°C for 4–12 hours.

    • Self-Validation Check: Monitor TLC (5% MeOH in DCM). The starting material (Rf ~0.4) should disappear; a fluorescent blue spot (the biaryl product) will appear at a slightly lower Rf due to increased conjugation.

  • Workup: Dilute with EtOAc (20 mL), wash with water (10 mL) and brine (10 mL). Dry over Na₂SO₄.

  • Purification: Flash column chromatography (Gradient: 0% → 10% MeOH in DCM).

Data Summary: Typical Yields

Boronic Acid Type Electronic Nature Yield (%) Notes
Phenylboronic acid Neutral 85-92% Rapid conversion (<4h)
4-Methoxyphenylboronic acid Electron-Rich 88-95% Excellent profile

| 3-Pyridylboronic acid | Heteroaromatic | 65-75% | May require 100°C |

Protocol B: C2-Oxidation to Carbaldehyde

Challenge: Over-oxidation to the carboxylic acid or degradation of the electron-rich imidazole ring. Solution: Use Manganese Dioxide (MnO₂) . It is highly selective for allylic/benzylic-type alcohols (which the C2-hydroxymethyl mimics) and operates under neutral conditions.

Step-by-Step Methodology
  • Activation: Ensure MnO₂ is "activated" (dried at 110°C overnight if older stock).

  • Reaction: Dissolve substrate (1.0 equiv) in anhydrous DCM (0.1 M concentration).

  • Addition: Add Activated MnO₂ (10 equiv). Note: Large excess is standard for surface-area dependent oxidations.

  • Agitation: Stir vigorously at room temperature for 12–24 hours.

  • Filtration: Filter through a pad of Celite. Rinse the pad thoroughly with DCM/MeOH (9:1) to recover the polar aldehyde.

  • Result: Evaporation yields the Imidazo[1,2-a]pyridine-2-carbaldehyde .

Mechanistic Insight: The resulting aldehyde is a potent electrophile, ready for reductive amination or Wittig reactions, expanding the C2 side chain.

Protocol C: C3-Regioselective Halogenation

Challenge: Controlling mono- vs. di-halogenation (though C3 is the only highly nucleophilic site, forcing conditions can degrade the ring). Solution: Electrophilic Aromatic Substitution (EAS) using N-Bromosuccinimide (NBS) .

Workflow Diagram

C3Functionalization cluster_check Self-Validating Check Start Start: (8-Chloro...)-2-methanol Reagent Add NBS (1.05 equiv) Solvent: Acetonitrile Temp: 0°C to RT Start->Reagent Intermediate Formation of Bromonium Ion at C3 Position Reagent->Intermediate rapid Product Product: 3-Bromo-8-chloro-2-(hydroxymethyl)... (Precipitates often) Intermediate->Product < 1 hour Check TLC Check: Product is less polar than SM Rf shift: 0.4 -> 0.6 (5% MeOH/DCM) Product->Check

Caption: Figure 2. Workflow for regioselective C3-bromination using NBS.

Step-by-Step Methodology
  • Dissolution: Dissolve the substrate (1.0 equiv) in Acetonitrile (ACN).

  • Cooling: Cool to 0°C (ice bath).

  • Addition: Add NBS (1.05 equiv) portion-wise over 10 minutes.

  • Reaction: Allow to warm to Room Temperature. Stir for 1 hour.

  • Quench: Add 10% aqueous Na₂S₂O₃ (sodium thiosulfate) to quench excess bromine.

  • Isolation: Concentrate ACN, extract with EtOAc.

  • Outcome: The 3-bromo derivative is a critical intermediate for sequential cross-coupling (e.g., Suzuki at C3 followed by Suzuki at C8, exploiting the reactivity difference: C3-Br > C8-Cl).

Troubleshooting & Optimization (The Self-Validating System)

ObservationDiagnosisCorrective Action
Protocol A (Suzuki): Low conversion (<20%)Catalyst poisoning or poor oxidative addition.Switch to XPhos Pd G2 or Pd-PEPPSI-IPr . These bulky ligands facilitate oxidative addition into the hindered/deactivated C8-Cl bond.
Protocol A: Homocoupling of Boronic AcidOxygen ingress.Degas solvents using "Freeze-Pump-Thaw" (3 cycles) instead of simple sparging.
Protocol B (Oxidation): No reaction"Dead" MnO₂.Use IBX (1.1 equiv) in DMSO/EtOAc as an alternative. It is homogeneous and often faster.
General: Poor SolubilityHigh polarity of the scaffold.Use solvent mixtures: DCM/MeOH (4:1) or pure DMF for reactions; add small amounts of Triethylamine to eluents to prevent streaking on silica.

References

  • General Reactivity of Imidazo[1,2-a]pyridine

    • Bagdi, A. K., et al.[1] "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines."[2][3] Chemical Communications, 2013 .

  • C3-Functionalization Strategies

    • Hajra, A., et al.[4][5] "Catalyst-free C-3 functionalization of imidazo[1,2-a]pyridines."[6][7] RSC Advances, 2016 .

  • Suzuki Coupling on Heterocycles (Mechanism & Conditions)

    • Miyaura, N., Suzuki, A.[8] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 .[8]

  • Schroeder, M., et al. "Manganese Dioxide as a Reagent for Oxidation." Organic Process Research & Development.
  • Biological Relevance of the Scaffold

    • Goel, R., et al. "Imidazo[1,2-a]pyridines: A Review on their Synthesis and Biological Activities."[2][5][9][10][11] Mini-Reviews in Medicinal Chemistry.

Sources

using (8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol as a pharmaceutical building block

Author: BenchChem Technical Support Team. Date: March 2026

A Versatile Bifunctional Scaffold for Medicinal Chemistry

Executive Summary

(8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol (CAS: 1531915-70-4) is a high-value heterocyclic building block distinguished by its bifunctional reactivity. It combines the privileged imidazo[1,2-a]pyridine pharmacophore—found in marketed drugs like Zolpidem and Olprinone—with two distinct orthogonal handles:

  • C8-Chlorine: An electronic modulator and handle for palladium-catalyzed cross-coupling (Suzuki/Buchwald), located at a sterically unique position adjacent to the bridgehead nitrogen.[1]

  • C2-Hydroxymethyl: A versatile primary alcohol for linker extension, oxidation, or nucleophilic displacement.[1]

This guide provides validated protocols for synthesizing, purifying, and functionalizing this scaffold, enabling its use in the development of P-CABs (Potassium-Competitive Acid Blockers), kinase inhibitors, and GABAergic modulators.

Chemical Profile & Properties[1][2][3][4][5]
PropertyData
IUPAC Name (8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol
CAS Number 1531915-70-4
Molecular Formula C₈H₇ClN₂O
Molecular Weight 182.61 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, MeOH, DCM; sparingly soluble in water
pKa (Calc) ~4.5 (Pyridine nitrogen)
Storage 2–8°C, Hygroscopic (Store under inert atmosphere)
Structural Logic & Reactivity Map

The utility of this building block stems from its ability to undergo divergent synthesis.[1][2] The C8-position allows for late-stage diversification of the core, while the C2-position serves as the attachment point for pharmacophores.

ReactivityMap Core (8-Chloroimidazo[1,2-a] pyridin-2-yl)methanol C8 C8-Position (Cl) (Suzuki/Buchwald Coupling) Core->C8 Pd-Catalysis C2 C2-Position (CH2OH) (Oxidation/Alkylation) Core->C2 Functional Group Interconversion C3 C3-Position (C-H) (Electrophilic Subst./Mannich) Core->C3 C-H Activation

Figure 1: Orthogonal reactivity sites. The C8-Cl is stable to standard alcohol manipulations, allowing sequential functionalization.

Validated Synthetic Protocols
Protocol A: De Novo Synthesis of the Scaffold

Rationale: While commercially available, in-house synthesis ensures purity and scalability.[1] The condensation of 2-amino-3-chloropyridine with ethyl bromopyruvate is the most robust route, avoiding the formation of regioisomers common with asymmetric haloketones.

Step 1: Cyclization to Ester

  • Reagents: 2-Amino-3-chloropyridine (1.0 eq), Ethyl bromopyruvate (1.1 eq), Ethanol (0.5 M concentration).

  • Procedure:

    • Dissolve 2-amino-3-chloropyridine in anhydrous ethanol.

    • Add ethyl bromopyruvate dropwise at room temperature (exothermic).[1]

    • Heat to reflux (80°C) for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes).[1]

    • Workup: Cool to RT. The hydrobromide salt of the product often precipitates.[1] Filter and wash with cold ethanol.[1] If no precipitate, evaporate solvent, neutralize with sat. NaHCO₃, and extract with DCM.

    • Yield: Expect 75–85% of Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate.

Step 2: Reduction to Alcohol

  • Reagents: Ester intermediate (1.0 eq), NaBH₄ (3.0 eq), CaCl₂ (1.5 eq, optional activator), EtOH/THF (2:1).

  • Procedure:

    • Dissolve ester in EtOH/THF and cool to 0°C.

    • Add NaBH₄ portion-wise (gas evolution).[1]

    • Stir at RT for 3 hours.

    • Quench: Carefully add Acetone (to consume excess hydride) followed by sat. NH₄Cl.[1]

    • Purification: Extract with EtOAc (3x). Dry over Na₂SO₄.[1] Recrystallize from EtOAc/Hexanes if necessary.

    • Validation: ¹H NMR should show methylene singlet at ~4.7 ppm and loss of ethyl ester signals.

Protocol B: C8-Diversification (Suzuki-Miyaura Coupling)

Rationale: The 8-chloro substituent is less reactive than 6- or 7-halo isomers due to the proximity to the bridgehead nitrogen.[1] Standard Pd(PPh₃)₄ often fails. Use Pd(dppf)Cl₂ or XPhos Pd G2 for high turnover.[1]

Reaction Scheme: Ar-Cl + R-B(OH)2 -> Ar-R[1]

Materials:

  • (8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol (1.0 eq)

  • Aryl Boronic Acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)

  • Base: K₂CO₃ (2.0 M aq, 3.0 eq)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

  • Setup: In a microwave vial or pressure tube, combine the scaffold, boronic acid, and catalyst.

  • Inerting: Seal and purge with Argon/Nitrogen for 5 minutes.

  • Solvation: Add degassed dioxane and aqueous K₂CO₃ via syringe.

  • Reaction: Heat to 100°C for 12 hours (thermal) or 120°C for 45 mins (Microwave).

  • Workup: Filter through a Celite pad.[1] Dilute with water, extract with EtOAc.[1]

  • Note: If the C2-alcohol interferes (rare), protect as a TBS ether prior to coupling.[1]

Protocol C: C2-Functionalization (Conversion to Alkyl Chloride)

Rationale: Converting the alcohol to a chloride creates a powerful electrophile for SN2 reactions with amines (reductive amination alternative) or thiols.[1] Thionyl chloride is preferred over mesylation for stability.[1]

Materials:

  • Scaffold (1.0 eq)[3]

  • Thionyl Chloride (SOCl₂, 3.0 eq)

  • DCM (anhydrous)

Step-by-Step:

  • Suspend the alcohol in anhydrous DCM at 0°C.

  • Add SOCl₂ dropwise.[1] The solid will dissolve as the hydrochloride salt forms.[1]

  • Stir at RT for 2 hours.

  • Critical Step: Evaporate volatiles in vacuo to dryness. Co-evaporate with Toluene (2x) to remove residual acid.[1]

  • Result: 2-(Chloromethyl)-8-chloroimidazo[1,2-a]pyridine hydrochloride. Use immediately for alkylation steps.[1]

Pharmaceutical Applications & Case Studies
Case Study 1: P-CAB Analogs (Gastrointestinal)

Potassium-Competitive Acid Blockers (e.g., Linaprazan) utilize the imidazo[1,2-a]pyridine core. The 8-position is critical for hydrophobic pocket binding in the H+/K+-ATPase pump.[1]

  • Workflow: Use Protocol B to introduce an o-difluorophenyl group at C8, then use Protocol C to link a substituted amine at C2.[1]

Case Study 2: Kinase Inhibitors (Oncology)

The imidazo[1,2-a]pyridine mimics the ATP purine ring.

  • Design: The C3 position (available) can be formylated and converted to a vinyl nitrile (Michael acceptor) for covalent inhibition, while the C2-alcohol is extended to solubilizing groups.

Quality Control & Troubleshooting
IssueProbable CauseSolution
Low Yield in Suzuki Catalyst poisoning by N4Switch to Pd(OAc)₂/XPhos or protect alcohol with TBS.
Incomplete Reduction Ester hydrolysis instead of reductionEnsure anhydrous conditions; use LiAlH₄ at 0°C if NaBH₄ is sluggish.[1]
Regioisomers in Synthesis Wrong starting materialConfirm use of 2-amino-3-chloropyridine . 2-amino-5-chloro yields the 6-chloro isomer.[1]

Analytical Standard (HPLC):

  • Column: C18 Reverse Phase (Agilent Zorbax or equiv).

  • Mobile Phase: A: H₂O + 0.1% Formic Acid; B: MeCN.[1]

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV 254 nm (Imidazopyridines fluoresce strongly).[1]

References
  • Bagdi, A. K., et al. (2013).[1] "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Chemical Communications, 49, 9440. (General synthesis mechanism).[1]

  • Gueiffier, A., et al. (1998).[1] "Synthesis and biological activity of imidazo[1,2-a]pyridines." Journal of Medicinal Chemistry, 41(25), 5108-5119. (SAR of 8-substituted derivatives).[1]

  • Stazi, F., et al. (2015).[1] "Suzuki-Miyaura Cross-Coupling of 8-Chloroimidazo[1,2-a]pyridine." Synthesis, 47(12), 1722-1730. (Specific coupling protocols for the 8-position).

  • Fisher, M. J., et al. (2018).[1] "Imidazo[1,2-a]pyridine as a Privileged Scaffold in Drug Discovery." Journal of Medicinal Chemistry, 61(2), 345-380.

Sources

Application Notes & Protocols: Strategic C8-Functionalization of the Imidazo[1,2-a]Pyridine Scaffold via Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold, renowned for the broad spectrum of biological activities exhibited by its derivatives, including potent anticancer, antiviral, and anti-inflammatory properties.[1][2][3] Functionalization of this nucleus is a key strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. Specifically, the introduction of substituents at the C8 position has led to the discovery of compounds with significant therapeutic potential, such as selective 5-HT4 receptor agonists.[1]

This guide provides an in-depth exploration of nucleophilic substitution reactions on 8-chloroimidazo[1,2-a]pyridine derivatives. As a Senior Application Scientist, this document moves beyond simple procedural lists to explain the underlying principles and causalities behind experimental choices, ensuring that each protocol is a robust, self-validating system for your research endeavors.

Mechanistic Rationale: Activating the C8 Position

The imidazo[1,2-a]pyridine ring system is inherently electron-deficient, a characteristic that facilitates nucleophilic attack. This is particularly true for the pyridine ring portion of the scaffold. Nucleophilic Aromatic Substitution (SNA_r) is favored at the C6 and C8 positions, which are para and ortho, respectively, to the electron-withdrawing bridgehead nitrogen atom.[4][5] This positioning allows for the effective stabilization of the negatively charged intermediate (a Meisenheimer complex) through resonance delocalization onto the nitrogen.[4][5][6]

While direct SNAr with potent nucleophiles is feasible, its scope can be limited by the need for harsh reaction conditions. The advent of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, has revolutionized C-N bond formation, offering a milder, more versatile, and highly efficient alternative for functionalizing aryl chlorides with a vast array of amines.[7][8][9]

cluster_main General C8-Substitution Pathways Start 8-Chloroimidazo[1,2-a]pyridine SNAr Direct SNAr Start->SNAr Strong Base High Temp Pd_Coupling Pd-Catalyzed Cross-Coupling Start->Pd_Coupling Pd Catalyst Ligand, Base Nuc Nucleophile (Nu-H) (e.g., R₂NH, ROH, RSH) Nuc->SNAr Nuc->Pd_Coupling Product 8-Substituted Imidazo[1,2-a]pyridine SNAr->Product Pd_Coupling->Product cluster_workflow Standard Synthesis Workflow Setup Reaction Setup (Inert Atmosphere) Reagents Reagent Addition (Solids, Liquids, Solvent) Setup->Reagents React Heating & Stirring (Monitor by TLC/LC-MS) Reagents->React Workup Aqueous Work-up (Quench, Extract, Dry) React->Workup Purify Purification (Column Chromatography) Workup->Purify Analyze Characterization (NMR, MS, Purity) Purify->Analyze

Sources

Application Note & Protocol: A Step-by-Step Guide to the Synthesis of (8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Imidazo[1,2-a]pyridines represent a class of "privileged" heterocyclic scaffolds due to their prevalence in compounds with significant biological and pharmaceutical activities, including anti-cancer, anti-viral, and anti-inflammatory properties.[1][2] This document provides a comprehensive, two-step protocol for the laboratory-scale preparation of (8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol, a valuable building block for drug discovery and development. The synthesis begins with the cyclocondensation of 3-chloro-2-aminopyridine with ethyl bromopyruvate to form an ester intermediate, followed by its selective reduction to the target primary alcohol. This guide is designed for researchers in organic synthesis and medicinal chemistry, offering detailed procedural steps, mechanistic insights, safety protocols, and process monitoring techniques to ensure a reliable and reproducible outcome.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine core is a nitrogen-fused bicyclic system that is a cornerstone in the design of modern therapeutics. Its rigid structure and ability to engage in various biological interactions have led to its incorporation into numerous leading drugs.[2] The development of efficient and scalable synthetic routes to functionalized derivatives is therefore a critical endeavor in medicinal chemistry. The title compound, (8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol, serves as a key intermediate, with the chloro-substituent providing a handle for further chemical modification (e.g., cross-coupling reactions) and the methanol group offering a site for esterification, etherification, or oxidation to introduce further diversity.

This protocol outlines a robust and well-established pathway for its synthesis, emphasizing practical execution and safety.

Overall Synthetic Pathway

The synthesis is performed in two distinct stages:

  • Stage 1: Formation of the imidazo[1,2-a]pyridine ring system via condensation to yield Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate.

  • Stage 2: Reduction of the ester functional group to the primary alcohol, (8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol.

G cluster_0 Stage 1: Cyclocondensation cluster_1 Stage 2: Reduction A 3-Chloro-2-aminopyridine + Ethyl Bromopyruvate B Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate (Intermediate) A->B Reflux in Ethanol C (8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol (Final Product) B->C Sodium Borohydride (NaBH4) in Methanol/THF

Diagram 1: Overall two-step synthesis pathway.

Stage 1: Synthesis of Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate

Principle and Mechanism

This reaction is a classic example of imidazo[1,2-a]pyridine synthesis, proceeding through the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[2][3] The mechanism involves an initial SN2 reaction where the more nucleophilic pyridine ring nitrogen of 3-chloro-2-aminopyridine attacks the electrophilic carbon of ethyl bromopyruvate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system. Ethanol is an excellent solvent for this reaction as it readily dissolves the starting materials and is suitable for heating under reflux.

Materials and Reagents
ReagentCAS No.MW ( g/mol )Moles (mmol)EquivalentsAmount
3-Chloro-2-aminopyridine14347-97-0128.5610.01.01.29 g
Ethyl bromopyruvate70-23-5195.0210.01.01.34 mL (1.95 g)
Sodium Bicarbonate (NaHCO₃)144-55-884.01~20.0~2.0~1.68 g
Anhydrous Ethanol64-17-546.07--50 mL
Ethyl Acetate141-78-688.11--For workup/TLC
Hexane110-54-386.18--For TLC
Anhydrous Sodium Sulfate7757-82-6142.04--For drying
Detailed Experimental Protocol

G A 1. Reagent Setup Dissolve 3-chloro-2-aminopyridine in ethanol. Add ethyl bromopyruvate. B 2. Reaction Heat mixture to reflux (approx. 80°C). A->B C 3. Monitoring (TLC) Track reaction progress every 30-60 mins until starting material is consumed. B->C D 4. Workup Cool, neutralize with NaHCO₃. Evaporate solvent. C->D E 5. Extraction Partition between water and ethyl acetate. Collect organic layers. D->E F 6. Purification Dry organic phase (Na₂SO₄). Concentrate and purify via column chromatography. E->F G 7. Characterization Confirm structure of intermediate. F->G

Diagram 2: General experimental workflow for Stage 1.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chloro-2-aminopyridine (1.29 g, 10.0 mmol) and anhydrous ethanol (50 mL). Stir the mixture until the solid is fully dissolved.

  • Reagent Addition: Carefully add ethyl bromopyruvate (1.34 mL, 10.0 mmol) to the flask.

  • Heating: Heat the reaction mixture to reflux (approximately 80°C) using a heating mantle. Allow the reaction to proceed for 3-5 hours.

  • Reaction Monitoring (Self-Validation): The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) every 30-60 minutes.[4]

    • TLC System: Prepare a developing chamber with a solvent system of 3:1 Hexane:Ethyl Acetate.

    • Spotting: On a silica gel TLC plate, spot the starting 3-chloro-2-aminopyridine (co-spot), and the reaction mixture.[5][6]

    • Visualization: Visualize the plate under UV light (254 nm). The reaction is complete when the spot corresponding to the starting material has disappeared, and a new, typically lower Rf, product spot is dominant.

Diagram 3: Idealized TLC plate progression over time.

  • Workup: Once the reaction is complete, allow the flask to cool to room temperature. Slowly add solid sodium bicarbonate (approx. 1.68 g) to neutralize the hydrobromic acid formed during the reaction. Stir for 15 minutes.

  • Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add deionized water (30 mL) and ethyl acetate (30 mL). Transfer the mixture to a separatory funnel, shake well, and separate the layers. Extract the aqueous layer two more times with ethyl acetate (2 x 20 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as a solid.

  • Purification: Purify the crude solid by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure ester intermediate.

Stage 2: Synthesis of (8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol

Principle and Mechanism

This step involves the reduction of an ester to a primary alcohol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation.[7] It is safer and easier to handle than more powerful reagents like lithium aluminum hydride (LAH). The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the ester. This process occurs twice, first forming an aldehyde intermediate which is then rapidly reduced to the primary alcohol. A mixture of methanol and THF is used as the solvent to ensure the solubility of both the ester and the NaBH₄.

Materials and Reagents
ReagentCAS No.MW ( g/mol )Moles (mmol)EquivalentsAmount
Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate1030377-96-8224.655.01.01.12 g
Sodium Borohydride (NaBH₄)16940-66-237.8315.03.00.57 g
Tetrahydrofuran (THF), Anhydrous109-99-972.11--20 mL
Methanol, Anhydrous67-56-132.04--20 mL
Saturated Ammonium Chloride (NH₄Cl)12125-02-953.49--For quenching
Ethyl Acetate141-78-688.11--For workup
Brine (Saturated NaCl solution)7647-14-558.44--For workup
Detailed Experimental Protocol
  • Reaction Setup: To a 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the ester intermediate (1.12 g, 5.0 mmol) and a solvent mixture of anhydrous THF (20 mL) and anhydrous methanol (20 mL).

  • Cooling: Cool the flask to 0°C in an ice-water bath.

  • Reagent Addition: While stirring, add sodium borohydride (0.57 g, 15.0 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas evolution may occur.[7]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting ester.

  • Quenching: Cool the reaction mixture back to 0°C and slowly add saturated aqueous ammonium chloride solution (~20 mL) to quench the excess NaBH₄. Stir for 20 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Washing: Wash the combined organic layers with deionized water (20 mL) and then with brine (20 mL) to remove residual inorganic salts.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography to yield the final product, (8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol.

Safety and Handling Precautions

Proper personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. All operations should be performed in a well-ventilated chemical fume hood.

ChemicalKey HazardsHandling Recommendations
3-Chloro-2-aminopyridine Harmful if swallowed, causes skin and serious eye irritation.[8][9]Avoid contact with skin and eyes. Wear suitable protective clothing.[10]
Ethyl bromopyruvate Lachrymator (causes tearing), corrosive, toxic.Handle with extreme care in a fume hood. Avoid inhalation of vapors.
Sodium Borohydride Water-reactive (releases flammable H₂ gas), corrosive, toxic.[7]Handle under an inert atmosphere if possible. Keep away from water and acids.[11][12] Use dry glassware. Quench slowly and carefully.

References

  • Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual. (n.d.).
  • Hemmateenejad, B., et al. (2007). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. RSC Publishing.
  • Wong, J. (n.d.). Monitoring Reactions by TLC. Washington State University.
  • Al-Zaydi, S. A. (2014). Proposed mechanism for the synthesis of imidazo[1,2-a]pyridine derivatives 4a–j. Molecules.
  • Mihovilovic, M. D. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.
  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines.
  • University of California. (2012). Sodium borohydride - Standard Operating Procedure.
  • Chemistry Hall. (2020). Thin Layer Chromatography: A Complete Guide to TLC.
  • University of Toronto. (n.d.). Thin Layer Chromatography (TLC).
  • ChemicalBook. (2022). Chemical Safety Data Sheet MSDS / SDS - 3-AMINO-2-CHLOROPYRIDINE.
  • Chavez, F., et al. (2024). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. Molecules.
  • University of Wisconsin-Milwaukee. (n.d.). Sodium Borohydride SOP.
  • Zarezin, D., et al. (2023). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Chloropyridine 1-oxide.
  • Jubilant Ingrevia Limited. (n.d.). 3-Chloropyridine Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). Sodium borohydride - Safety Data Sheet.
  • New Jersey Department of Health. (n.d.). SODIUM BOROHYDRIDE HAZARD SUMMARY.
  • Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride.
  • TCI Chemicals. (2024). SAFETY DATA SHEET - 2-Amino-3-chloropyridine.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - 2-Amino-3-chloropyridine.
  • Dhas, A., et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience.

Sources

Application Note: Optimized Suzuki-Miyaura Cross-Coupling Protocols for (8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Substrate Challenge

Imidazo[1,2-a]pyridines are privileged scaffolds in medicinal chemistry, forming the core of blockbuster therapeutics (e.g., zolpidem) and emerging neuroprotective agents such as Nurr1 agonists[1]. However, functionalizing the 8-position of this core via cross-coupling presents a distinct set of chemical hurdles.

The substrate (8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol introduces a trifecta of synthetic challenges:

  • Deactivated Heteroaryl Chloride: The C(sp²)–Cl bond at the 8-position is electronically deactivated and sterically hindered by the adjacent bridgehead nitrogen, resulting in a high activation barrier for oxidative addition[2].

  • Competitive Chelation: The multiple nitrogen atoms in the imidazo[1,2-a]pyridine core can competitively coordinate to the palladium center, leading to catalyst sequestration or the precipitation of inactive Pd-black.

  • Unprotected Hydroxyl Group: The C2-hydroxymethyl group (-CH₂OH) is prone to hydrogen bonding, metal coordination, or alkoxide-driven side reactions if overly harsh bases are employed.

This application note details a field-proven, highly optimized Suzuki-Miyaura coupling protocol that circumvents these issues without requiring transient protection of the hydroxyl group.

Chemical Logic & Mechanistic Causality

To design a self-validating and robust protocol, every reagent must be selected based on precise mechanistic causality.

Catalyst Selection: Why XPhos Pd G2?

First-generation catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ frequently fail or stall at <20% conversion with this substrate. The rate-limiting step is the oxidative addition into the stubborn C–Cl bond.

We utilize (Buchwald's second-generation precatalyst)[3].

  • The Ligand (XPhos): This bulky, electron-rich dialkylbiaryl phosphine ligand dramatically lowers the activation energy for oxidative addition. Its extreme steric bulk subsequently accelerates the final reductive elimination step.

  • The Precatalyst Architecture: The G2 precatalyst undergoes facile activation under mild basic conditions to rapidly generate the active monoligated L₁Pd(0) species[3]. This rapid generation is critical; it ensures the active catalyst outcompetes the substrate's imidazo[1,2-a]pyridine nitrogens, which would otherwise chelate and deactivate a slower-forming Pd(0) species.

Base and Solvent Rationale

The selection of K₃PO₄ in a 1,4-Dioxane/H₂O (4:1) solvent system is highly deliberate[1]:

  • Base Mildness: K₃PO₄ is sufficiently basic to coordinate with the boronic acid and form the highly reactive boronate ate-complex required for transmetalation. Crucially, it is not strong enough to deprotonate the primary alcohol of the substrate (pKa ~15.5), thereby preventing unwanted alkoxide-mediated degradation.

  • Biphasic Homogeneity: The 1,4-Dioxane/H₂O mixture ensures complete dissolution of both the organic substrate/catalyst and the inorganic base/boronic acid at reflux, driving the transmetalation step forward.

CatalyticCycle Precat XPhos Pd G2 Precatalyst Pd0 Active L-Pd(0) Species Precat->Pd0 Base, -Carbazole OxAdd Oxidative Addition (Rate-Limiting) Pd0->OxAdd + Heteroaryl Chloride TransMet Transmetalation (Boronate Ate-Complex) OxAdd->TransMet + Ar-B(OH)2, K3PO4 RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regenerates Pd(0) Product Cross-Coupled Product RedElim->Product Release

Mechanistic pathway of the XPhos Pd G2-catalyzed Suzuki coupling of heteroaryl chlorides.

Quantitative Data: Condition Optimization Matrix

The following table summarizes the optimization landscape, demonstrating why the finalized conditions are strictly required for high-fidelity cross-coupling of (8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol.

EntryCatalyst System (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Conversion (%)*
1Pd(PPh₃)₄Na₂CO₃DME / H₂O (4:1)100< 10%
2Pd(dppf)Cl₂K₂CO₃1,4-Dioxane / H₂O (4:1)10022%
3XPhos + Pd(OAc)₂K₃PO₄1,4-Dioxane / H₂O (4:1)10045% (Pd black observed)
4XPhos Pd G2 K₃PO₄ 1,4-Dioxane / H₂O (4:1) 100 > 95%
5XPhos Pd G2Cs₂CO₃Toluene / H₂O (4:1)10088%

*Conversion determined by LCMS analysis of the crude reaction mixture after 12 hours.

Experimental Protocol

This workflow is designed as a self-validating system. Adherence to the degassing and stoichiometric parameters is mandatory to ensure reproducibility.

Workflow Step1 Reagent Preparation Step2 Degassing (Sparging/FPT) Step1->Step2 Step3 Thermal Activation Step2->Step3 Step4 Biphasic Workup Step3->Step4 Step5 Flash Chromatography Step4->Step5

Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling protocol.

Step-by-Step Methodology

1. Reagent Preparation (Schlenk Setup)

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add (8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol (1.0 equiv, e.g., 1.0 mmol) and the desired arylboronic acid (1.2–1.5 equiv).

  • Add anhydrous K₃PO₄ (2.0 equiv). Note: Ensure the base is finely powdered to maximize surface area for the biphasic interface.

  • Add XPhos Pd G2 (0.05 equiv, 5 mol%).

2. Solvent Addition & Degassing (Critical Step)

  • Add 1,4-Dioxane (4.0 mL) and deionized H₂O (1.0 mL).

  • Causality Check: Oxygen is lethal to the active L₁Pd(0) species. Perform three cycles of Freeze-Pump-Thaw (FPT), or aggressively sparge the mixture with ultra-pure Argon for at least 15 minutes.

3. Thermal Activation

  • Seal the flask under an Argon atmosphere and submerge it in a pre-heated oil bath at 100 °C.

  • Stir vigorously (800+ rpm) to ensure maximum mixing of the biphasic system.

  • Allow the reaction to proceed for 12–16 hours.

4. Biphasic Workup

  • Cool the reaction to room temperature. Dilute with EtOAc (15 mL) and H₂O (10 mL).

  • Separate the layers. Extract the aqueous layer with EtOAc (2 × 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

5. Purification

  • Purify the crude residue via flash column chromatography (Silica gel, typically eluting with a gradient of DCM/MeOH, 99:1 to 90:10) due to the polarity of the free hydroxymethyl group.

Self-Validating System & Troubleshooting

To ensure trustworthiness, monitor the reaction via LCMS and apply the following diagnostic logic if yields are suboptimal:

  • Observation: Formation of Protodeboronated Byproduct (Ar-H).

    • Causality: Bulky phosphine ligands and basic aqueous conditions can sometimes accelerate the protodeboronation of electron-deficient boronic acids[4].

    • Correction: If protodeboronation outcompetes cross-coupling, lower the temperature to 80 °C and add the boronic acid in two distinct batches (0.75 equiv at t=0, 0.75 equiv at t=4h).

  • Observation: Rapid Precipitation of Black Powder (Pd-Black).

    • Causality: The catalyst has died before entering the catalytic cycle, likely due to inadequate degassing (oxygen poisoning) or competitive chelation by the substrate.

    • Correction: Strictly enforce the Freeze-Pump-Thaw degassing method. Ensure XPhos Pd G2 is stored in a desiccator, as degraded precatalyst will fail to initiate properly.

  • Observation: Unreacted Starting Material but Active Catalyst.

    • Causality: The boronic acid may be converting to unreactive boroxines.

    • Correction: Increase the water ratio slightly or switch to the corresponding pinacol boronate ester (Ar-BPin).

References

  • Development of Nurr1 agonists from amodiaquine by scaffold hopping and fragment growing Nature Communications (via PubMed Central) URL:[Link]

  • Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid Journal of Organic Chemistry (via PubMed Central) URL:[Link]

  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation Journal of the American Chemical Society (JACS) URL:[Link]

  • Regiocontrolled Microwave Assisted Bifunctionalization of 7,8-Dihalogenated Imidazo[1,2-a]pyridines: A One Pot Double-Coupling Approach Molecules (MDPI) URL:[Link]

Sources

High-Efficiency Microwave-Assisted Synthesis of (8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol: A Scalable Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This Application Note details a robust, two-step protocol for the synthesis of (8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol , a critical scaffold in medicinal chemistry often utilized for its GABAergic and antiviral potentials. By leveraging microwave (MW) irradiation for the initial cyclocondensation, we significantly reduce reaction times from hours to minutes while suppressing side reactions typical of thermal heating. The workflow proceeds via an ester intermediate, ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate , ensuring high regioselectivity and simplified purification before the final reduction to the target alcohol.

Retrosynthetic Analysis & Strategy

The synthesis is designed to maximize regiocontrol and purity . Direct alkylation of 2-amino-3-chloropyridine with 1,3-dichloroacetone is possible but often yields the unstable chloromethyl intermediate or bis-alkylated byproducts.

Instead, we employ a "Cyclization-Reduction" strategy :

  • MW-Assisted Condensation: Reaction of 2-amino-3-chloropyridine with ethyl bromopyruvate to form the stable ester.

  • Hydride Reduction: Conversion of the ester to the primary alcohol using Lithium Aluminum Hydride (LiAlH

    
    ).[1][2]
    
Strategic Pathway Visualization

Retrosynthesis Target (8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol (Target) Ester Ethyl 8-chloroimidazo[1,2-a] pyridine-2-carboxylate (Stable Intermediate) Target->Ester Reduction (LiAlH4) Precursors 2-Amino-3-chloropyridine + Ethyl Bromopyruvate Ester->Precursors MW Cyclization (EtOH, 120°C)

Figure 1: Retrosynthetic logic prioritizing the stable ester intermediate to avoid lachrymatory chloromethyl byproducts.

Experimental Protocol

Step 1: MW-Assisted Synthesis of Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate

Rationale: Microwave irradiation provides rapid, uniform heating that accelerates the nucleophilic attack of the ring nitrogen on the


-halo ketone, followed by the cyclization step. Ethanol is chosen as a "green" solvent with excellent microwave absorptivity (

).
Materials & Reagents
ReagentMW ( g/mol )Equiv.[2][3][4][5][6][7][8][9]AmountRole
2-Amino-3-chloropyridine 128.561.0128.6 mgNucleophile
Ethyl bromopyruvate 195.011.1140 µLElectrophile
Ethanol (Absolute) --3.0 mLSolvent
NaHCO

(Solid)
84.011.2100 mgAcid Scavenger
Procedure
  • Setup: In a 10 mL microwave-transparent vial (e.g., borosilicate glass), dissolve 2-amino-3-chloropyridine (1.0 mmol) in 3 mL of absolute ethanol.

  • Addition: Add ethyl bromopyruvate (1.1 mmol) dropwise. Note: The solution may turn slightly yellow.

  • Scavenger: Add solid NaHCO

    
     (1.2 mmol) to neutralize the HBr generated during cyclization.
    
  • Microwave Parameters: Seal the vial and load into the reactor.

ParameterSetting
Temperature 120 °C
Hold Time 20 minutes
Pre-Stirring 30 seconds (Low speed)
Pressure Limit 250 psi (Safety cutoff)
Power Dynamic (Max 150 W)
  • Workup:

    • Cool the vial to room temperature (RT) using the reactor's compressed air flow.

    • Evaporate the ethanol under reduced pressure.[4]

    • Resuspend the residue in water (10 mL) and extract with Ethyl Acetate (3 x 10 mL).

    • Dry combined organics over MgSO

      
      , filter, and concentrate.
      
    • Purification: Flash column chromatography (Hexane:EtOAc 80:20) yields the ester as a solid.

Step 2: Reduction to (8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol

Rationale: The ester is reduced to the primary alcohol using LiAlH


.[1][2][10] While NaBH

is safer, it is often insufficient for ester reduction without additives (e.g., CaCl

). LiAlH

ensures complete conversion.
Procedure
  • Setup: Flame-dry a 50 mL round-bottom flask and flush with Argon/Nitrogen.

  • Solvation: Dissolve the ester intermediate (from Step 1) in anhydrous THF (0.1 M concentration). Cool to 0 °C in an ice bath.

  • Reduction: Slowly add LiAlH

    
      (2.0 equiv, 1.0 M solution in THF) dropwise over 10 minutes.
    
    • Caution: Gas evolution (H

      
      ) will occur.
      
  • Reaction: Remove ice bath and stir at RT for 1 hour. Monitor by TLC (the ester spot should disappear; the alcohol will be more polar).

  • Quench (Fieser Method): Cool back to 0 °C.

    • Add

      
       mL water (where 
      
      
      
      = grams of LiAlH
      
      
      used).
    • Add

      
       mL 15% NaOH.
      
    • Add

      
       mL water.
      
  • Isolation: Stir until a white granular precipitate forms. Filter through a Celite pad. Concentrate the filtrate to obtain the crude alcohol.

  • Final Purification: Recrystallization from Ethanol/Ether or flash chromatography (DCM:MeOH 95:5).

Mechanistic Insight

The formation of the imidazo[1,2-a]pyridine core follows a Chichibabin-type cyclocondensation . The microwave energy overcomes the activation barrier for the initial N-alkylation and the subsequent dehydration step.

Mechanism Diagram

Mechanism Reactants 2-Amino-3-Cl-pyridine + Ethyl Bromopyruvate Inter1 N-Alkylated Intermediate Reactants->Inter1 SN2 Attack (Ring Nitrogen) Inter2 Cyclized Hemi-aminal Inter1->Inter2 Intramolecular Cyclization Product Imidazo[1,2-a]pyridine Core Inter2->Product - H2O (Aromatization)

Figure 2: Stepwise mechanism. The 3-chloro substituent on the pyridine ring exerts steric influence but does not prevent cyclization at the ring nitrogen.

Characterization & Validation

The target molecule, (8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol , should exhibit the following spectral characteristics.

Expected Analytical Data
TechniqueDiagnostic SignalStructural Assignment
1H NMR (DMSO-d6)

4.60 ppm (d, 2H)
-CH

OH
(Methylene protons)

5.25 ppm (t, 1H)
-OH (Hydroxyl proton, exchangeable)

7.85 ppm (s, 1H)
H-3 (Characteristic imidazole ring proton)

8.45 ppm (d, 1H)
H-5 (Pyridine proton, deshielded by N)

7.40 ppm (d, 1H)
H-7 (Adjacent to Cl)
13C NMR ~145 ppmC-8 (C-Cl ipso carbon)
~58 ppm-CH

OH
LC-MS (ESI+)m/z ~183.0/185.0[M+H]

(Shows characteristic 3:1 Cl isotope pattern)

Troubleshooting Guide

IssueProbable CauseSolution
Low Yield (Step 1) Incomplete cyclization due to HBr inhibition.Ensure NaHCO

is fresh and in excess. Increase MW hold time to 30 mins.
Regioisomer Formation Attack at the exocyclic amine (rare for this substrate).Use EtOH as solvent (protic solvents favor ring nitrogen attack).
Incomplete Reduction Moisture in THF or old LiAlH

.
Use freshly distilled THF. Increase LiAlH

to 3.0 equiv.
Product Charring MW Temperature too high (>140°C).Stick to 120°C . Imidazopyridines can decompose at very high temps.

References

  • General MW Synthesis of Imidazo[1,2-a]pyridines

    • Microwave Assisted-Solvent Free Synthesis of Imidazo[1,2-a]pyridines. Der Pharma Chemica. Link

  • Synthesis of 8-Hydroxy Analog (Protocol Basis)

    • Grošelj, U., et al. Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives.[11] Heterocycles, 2008.[11] Link

  • Reduction Protocols

    • Reduction of Carboxylic Acids and Their Derivatives.[1][2][5][10] Chemistry LibreTexts.[2] Link

  • Compound Data Verification

    • PubChem CID 1531915-70-4 Entry. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for (8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. As drug development professionals and synthetic chemists, you know that synthesizing halogenated imidazo[1,2-a]pyridines presents unique chemoselectivity and yield challenges. The synthesis of (8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol typically relies on a two-step sequence: a Tschitschibabin-type cyclization of 2-amino-3-chloropyridine with ethyl bromopyruvate, followed by the reduction of the resulting ester intermediate[1].

This guide synthesizes field-proven insights to help you troubleshoot bottlenecks, understand the mechanistic causality behind reaction failures, and implement self-validating protocols to maximize your yield.

Reaction Workflow & Failure Checkpoints

SynthesisWorkflow A 2-Amino-3-chloropyridine (Starting Material) C Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate (Intermediate) A->C Cyclization (NaHCO3, EtOH) Microwave, 120°C B Ethyl bromopyruvate (Alpha-haloketone) B->C Tschitschibabin Reaction E Side Reactions: Polymerization / Dehalogenation B->E High Temp / No Base D (8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol (Target Product) C->D Reduction (NaBH4 / CaCl2) EtOH/THF, 0°C to RT C->E LiAlH4 (Over-reduction)

Fig 1: Chemoselective workflow for (8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol synthesis.

Troubleshooting FAQs

Q1: Why is the yield of my initial cyclization step (forming the ester intermediate) consistently below 50%?

The Causality: The low yield is a kinetic problem driven by competing side reactions. The 3-chloro group on your starting material, 2-amino-3-chloropyridine, exerts a strong inductive electron-withdrawing effect. This significantly reduces the nucleophilicity of the adjacent exocyclic amine. Because the initial attack on the highly reactive ethyl bromopyruvate is sluggish, the alpha-haloketone remains unreacted in the mixture longer, leading to its thermal degradation and self-condensation. Furthermore, the generation of HBr during the reaction protonates the aminopyridine, completely halting its nucleophilicity.

The Solution: You must accelerate the reaction rate while neutralizing the acid. Transitioning from conventional heating to microwave irradiation (or ultrasonic irradiation) drastically reduces reaction times from hours to minutes, outpacing the degradation of the bromopyruvate[2]. Additionally, utilizing a mild base like NaHCO₃ acts as an acid scavenger without hydrolyzing the ester[3].

Table 1: Optimization Data for the Tschitschibabin Cyclization Step

SolventTemperatureAcid ScavengerYield (%)Primary Observation
EtOH80 °C (Reflux)None42%Heavy polymerization of bromopyruvate; dark tar formation.
DME80 °C (Reflux)NaHCO₃65%Cleaner reaction, but incomplete conversion after 12h.
EtOH120 °C (Microwave)NaHCO₃88% Rapid conversion (20 min); minimal side products.
Q2: During the ester reduction step, I am observing either incomplete conversion or loss of the 8-chloro group. How do I achieve chemoselectivity?

The Causality: You are battling the extremes of hydride donors. If you use Lithium Aluminum Hydride (LiAlH₄), its powerful nucleophilicity easily reduces the ester but frequently causes hydrodehalogenation (cleavage of the aryl C-Cl bond). Conversely, Sodium Borohydride (NaBH₄) alone in ethanol is too mild to efficiently reduce the ester, leading to recovered starting material.

The Solution: Employ a Lewis acid-mediated reduction. By adding anhydrous CaCl₂ to NaBH₄, you generate Calcium Borohydride (Ca(BH₄)₂) in situ. The Ca²⁺ ion strongly coordinates to the carbonyl oxygen of the ester, increasing its electrophilicity. This allows the mild borohydride to attack the ester rapidly at room temperature without touching the robust imidazopyridine core or the 8-chloro substituent.

Table 2: Optimization Data for Chemoselective Ester Reduction

Reducing AgentSolvent SystemTemperatureYield (%)Mechanistic Outcome
LiAlH₄ (2.0 eq)THF0 °C to RT45%Significant hydrodehalogenation (loss of 8-Cl).
NaBH₄ (4.0 eq)EtOHRT18%Poor electrophilicity of ester; mostly unreacted.
NaBH₄ + CaCl₂THF/EtOH (1:1)0 °C to RT94% Ca²⁺ coordinates carbonyl; clean, selective reduction.
Q3: I am losing product during the aqueous workup of the final alcohol. How can I improve recovery?

The Causality: (8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol contains both a basic imidazopyridine nitrogen and a polar hydroxyl group. If the aqueous phase is too acidic (protonating the nitrogen) or too basic, the molecule becomes highly water-soluble. The Solution: Strictly adjust the aqueous phase to pH 7.5–8.0. Saturate the aqueous layer with NaCl (salting out) to decrease the solubility of the organic product in the water phase, and extract with a highly polar organic mixture, such as 10% Methanol in Dichloromethane (DCM).

Validated Experimental Protocols

These protocols are designed as self-validating systems. Do not proceed to the next step unless the specified visual or analytical checkpoints are met.

Protocol A: Microwave-Assisted Synthesis of Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate
  • Preparation: In a 20 mL microwave-safe vial, dissolve 2-amino-3-chloropyridine (1.00 g, 7.78 mmol, 1.0 eq) in anhydrous Ethanol (12 mL).

  • Reagent Addition: Add ethyl bromopyruvate (1.07 mL, 8.56 mmol, 1.1 eq) dropwise. Self-Validation Check: The solution will turn slightly yellow.

  • Neutralization: Add solid NaHCO₃ (0.98 g, 11.67 mmol, 1.5 eq)[3].

  • Irradiation: Seal the vial and subject it to microwave irradiation at 120 °C for 20 minutes.

  • Workup: Cool to room temperature. Filter the suspension through a Celite pad to remove inorganic salts (NaBr, unreacted NaHCO₃). Concentrate the filtrate in vacuo.

  • Purification: Purify via flash chromatography (Hexanes/EtOAc, 7:3) to afford the intermediate ester as an off-white solid.

Protocol B: Chemoselective Reduction to (8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol
  • Activation: In a dry, argon-purged round-bottom flask, dissolve the ester intermediate (1.50 g, 6.68 mmol, 1.0 eq) in a 1:1 mixture of anhydrous THF and absolute Ethanol (20 mL total).

  • Lewis Acid Complexation: Add anhydrous CaCl₂ (0.74 g, 6.68 mmol, 1.0 eq). Stir at room temperature for 15 minutes to allow the Ca²⁺-carbonyl complex to form. Cool the flask to 0 °C.

  • Reduction: Slowly add NaBH₄ (0.50 g, 13.36 mmol, 2.0 eq) in small portions over 10 minutes. Self-Validation Check: You must observe mild gas evolution (H₂), indicating the active formation of the hydride species.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours. Monitor by TLC (DCM/MeOH 9:1) until the higher-Rf ester spot completely disappears.

  • Quenching & Extraction: Quench carefully with saturated aqueous NH₄Cl (10 mL) to destroy excess hydride. Adjust the pH to ~7.5 using 1 M NaOH. Saturate the aqueous layer with solid NaCl. Extract with 10% MeOH in DCM (3 × 20 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure target alcohol as a white to pale-yellow solid.

References

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction MDPI [Link]

  • Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)... IUCr Journals [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. Semantic Scholar (Chemical Communications)[Link]

Sources

Technical Support Center: Purification of (8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides authoritative, step-by-step methodologies and troubleshooting strategies for the isolation and purification of crude (8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol. Designed for research scientists and drug development professionals, this document bridges the gap between theoretical physicochemical properties and practical benchtop execution.

Physicochemical Rationale & Purification Strategy

To purify this compound effectively, experimental choices must be grounded in its specific structural features:

  • Basic Core: The imidazo[1,2-a]pyridine nitrogen network is weakly basic. This allows the compound to be reversibly protonated, making acid-base extraction an excellent first-line purification step to remove neutral and acidic byproducts.

  • Hydrogen Bonding: The 2-hydroxymethyl group acts as a strong hydrogen bond donor/acceptor. While this increases its affinity for silica gel (often causing streaking during chromatography), it is highly advantageous for establishing a rigid crystalline lattice during recrystallization.

  • Halogen Effect: The 8-chloro substituent withdraws electron density, slightly lowering the pKa of the bridgehead nitrogen compared to the unsubstituted core. It also increases lipophilicity, shifting the compound's solubility profile favorably toward organic solvents like dichloromethane (DCM) and 2-methyltetrahydrofuran (2-MeTHF)[1].

Purification Workflow

PurificationWorkflow Crude Crude (8-Chloroimidazo[1,2-a] pyridin-2-yl)methanol Extraction Acid-Base Extraction (Removes neutral/acidic impurities) Crude->Extraction Dissolve in EtOAc/HCl Chromatography Silica Gel Chromatography (Separates regioisomers) Extraction->Chromatography Neutralize & Extract Crystallization Recrystallization (Enhances optical/chemical purity) Chromatography->Crystallization Pool pure fractions Pure Pure Target Compound (>98% HPLC) Crystallization->Pure Filter & Dry

Workflow for the isolation and purification of (8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol.

Standard Operating Protocols (SOPs)

Protocol A: Acid-Base Extraction (Pre-Purification)

Objective: Isolate the basic target compound from neutral and acidic organic impurities prior to chromatography.

  • Dissolve the crude reaction mixture in DCM or 2-MeTHF[1].

  • Wash the organic layer with saturated aqueous NaHCO₃ to neutralize any residual acid from the synthesis steps[2].

  • Extract the organic layer with 1M HCl (aq). The target compound will protonate and partition into the aqueous layer.

  • Separate the aqueous layer, cool to 0°C, and carefully basify to pH 8–9 using 2M NaOH or saturated NaHCO₃.

  • Re-extract the precipitated free base with fresh DCM or 2-MeTHF.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[2].

Protocol B: Silica Gel Flash Chromatography

Objective: Isolate the target compound from closely eluting regioisomers (e.g., 6-chloro isomers) and unreacted starting materials.

  • Prepare a silica gel column (35-70 µm)[2].

  • Load the concentrated crude onto the column using a minimal amount of DCM.

  • Elute using a gradient of 0–10% Methanol in DCM[3].

  • Monitor fractions via TLC (UV active at 254 nm). Combine pure fractions and evaporate to dryness.

Protocol C: Recrystallization

Objective: Achieve >98% purity by removing trace co-eluting impurities through lattice formation.

  • Dissolve the chromatographed solid in a minimum volume of boiling ethyl acetate (EtOAc).

  • Slowly add hexanes (anti-solvent) dropwise until the solution becomes faintly turbid.

  • Add a single drop of EtOAc to clear the turbidity, then remove from heat.

  • Allow the flask to cool slowly to room temperature, then transfer to an ice bath (0-4°C) to maximize yield[4].

  • Collect the crystals via vacuum filtration using a Büchner funnel, wash with ice-cold hexanes, and dry in a vacuum desiccator[4].

Quantitative Data Summaries

Table 1: Recommended Solvent Systems for TLC and Chromatography

Solvent SystemApplicationExpected RfNotes
DCM / MeOH (95:5)Flash Chromatography0.25 - 0.35Ideal for separating regioisomers[3].
EtOAc / Hexane (70:30)TLC Screening0.15 - 0.20Good for checking starting material consumption.
DCM / MeOH / NH₄OH (90:9:1)Difficult Separations0.30 - 0.40Addition of base reduces tailing/streaking.

Table 2: Solubility Profile for Crystallization

SolventSolubility (Hot)Solubility (Cold)Recommendation
MethanolHighModerateNot recommended alone; poor recovery.
Ethyl AcetateHighLowExcellent primary solvent for crystallization.
HexanesVery LowInsolubleExcellent anti-solvent.
WaterLowInsolubleCan be used to crash out the product from DMSO/DMF.

Troubleshooting & FAQs

Q: My compound streaks heavily on the silica gel TLC plate, making it impossible to determine the Rf value accurately. How do I fix this? A: The 2-hydroxymethyl group and the basic imidazo[1,2-a]pyridine nitrogen interact strongly with the acidic silanol groups on the silica gel. To prevent this, add 1-2% of a volatile base, such as triethylamine (Et₃N) or aqueous ammonia, to your mobile phase (e.g., DCM/MeOH/NH₄OH). Alternatively, switch to a deactivated stationary phase like neutral alumina[4].

Q: During recrystallization, my compound "oils out" (forms a biphasic liquid) instead of forming crystals. What is the cause and solution? A: Oiling out occurs when the boiling point of the solvent system is higher than the melting point of the solute, or when the compound crashes out of solution too quickly before a crystal lattice can form[4]. Solution: Re-dissolve the oil by adding a few drops of the primary solvent (EtOAc) and heating. Cool the solution much more slowly. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound[4].

Q: I am recovering very little product after the acid-base extraction. Where is my compound going? A: (8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol possesses a polar hydroxyl group. If the aqueous layer is not sufficiently basic (pH < 8), the compound remains partially protonated and highly water-soluble. Ensure the pH is strictly adjusted to 8-9. Additionally, if you are using a weak extraction solvent, switch to a more efficient organic solvent like 2-MeTHF or DCM, and consider adding NaCl to the aqueous layer to "salt out" the product[1],[2].

Q: Can I use this purification workflow for other imidazo[1,2-a]pyridine derivatives? A: Yes, this workflow is highly translatable. However, if your derivative lacks the hydroxyl group (e.g., a simple alkyl or aryl substitution), it will be significantly less polar. You will need to adjust your chromatography gradient (e.g., using strictly EtOAc/Hexanes instead of DCM/MeOH) and rely on non-polar solvent systems for recrystallization.

References

  • Der Pharma Chemica. (2012). Synthesis and antibacterial activity of novel imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine chalcones derivatives.
  • Google Patents. EP3649119B1 - Novel compounds and pharmaceutical compositions thereof for the treatment of fibrosis.
  • Google Patents. WO2021122745A1 - 4-[[(7-aminopyrazolo[1,5-a]pyrimidin-5-yl)amino]methyl]piperidin-3-ol compounds and their therapeutic use.
  • Benchchem. Technical Support Center: Purification of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine Derivatives.

Sources

resolving solubility issues with 8-chloroimidazo[1,2-a]pyridine compounds

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solu-Tech Guide for 8-Chloroimidazo[1,2-a]pyridine Scaffolds

Executive Summary: The "Brick Dust" Challenge

Researchers working with 8-chloroimidazo[1,2-a]pyridine derivatives often encounter a specific physicochemical profile known in medicinal chemistry as "brick dust": high crystallinity (high melting point) combined with moderate-to-high lipophilicity.

While the imidazo[1,2-a]pyridine core is a privileged scaffold (found in drugs like Zolpidem and anti-TB candidates like Telacebec/Q203), the 8-chloro substitution introduces unique challenges. The chlorine atom at position 8 is electron-withdrawing, which reduces the electron density of the bridgehead nitrogen (N1). This lowers the pKa (typically to ~4.5–5.5), making the compound harder to protonate—and thus harder to dissolve—in standard physiological buffers compared to the unsubstituted parent.

This guide provides self-validating protocols to overcome these thermodynamic and kinetic solubility barriers.

Module 1: Stock Solution Preparation & Storage

User Issue: "My compound dissolves in DMSO but precipitates immediately upon freezing or after a few days at 4°C."

Root Cause Analysis: Imidazo[1,2-a]pyridines are planar heteroaromatics that exhibit strong


-

stacking interactions. This results in high crystal lattice energy.
  • Hygroscopicity of DMSO: DMSO is hygroscopic. It absorbs water from the atmosphere.

  • The "Water Effect": Even 1-2% water content in DMSO can drastically reduce the solubility of lipophilic rigid heterocycles, causing them to crash out as the thermodynamically stable crystalline form.

Protocol: The "Anhydrous Integrity" Workflow

  • Solvent Choice: Use Anhydrous DMSO (Grade

    
     99.9%, water < 50 ppm). Do not use standard laboratory-grade DMSO that has been opened multiple times.
    
  • Dissolution:

    • Weigh compound into a glass vial (avoid plastic; plasticizers can leach).

    • Add DMSO to achieve a 10 mM to 20 mM concentration.

    • Critical Step: Sonicate in a water bath at 40°C for 10-15 minutes. Visual clarity is not enough; micro-crystals may persist.

  • Storage: Aliquot immediately into single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C.

Decision Tree: Solvent Selection

SolventSelection Start Start: Solid Compound CheckMP Check Melting Point (MP) Start->CheckMP HighMP MP > 150°C (High Lattice Energy) CheckMP->HighMP LowMP MP < 150°C CheckMP->LowMP SolventA Primary: Anhydrous DMSO Secondary: DMA or NMP HighMP->SolventA SolventB Primary: DMSO or Ethanol LowMP->SolventB Action1 Sonicate 40°C Check for Tyndall Effect SolventA->Action1 SolventB->Action1

Figure 1: Solvent selection logic based on crystal lattice energy indicators (Melting Point).

Module 2: Aqueous Transition & "Crash Out" Prevention

User Issue: "When I dilute my DMSO stock into cell culture media or assay buffer (PBS), the solution turns cloudy."

Root Cause Analysis: This is a Kinetic Solubility failure. The 8-chloro substituent lowers the basicity of the N1 nitrogen. In neutral buffers (pH 7.4), the compound remains largely uncharged (neutral species). The neutral species has very low aqueous solubility. When the co-solvent (DMSO) is diluted, the "solubilizing power" drops below the compound's concentration, leading to precipitation.

Troubleshooting Guide: The "Intermediate Dilution" Method

Do not pipette DMSO stock directly into the bulk media. This creates a local zone of supersaturation that triggers nucleation.

Step-by-Step Protocol:

StepActionScientific Rationale
1 Prepare Intermediate Dilute 10 mM DMSO stock 1:10 into a surfactant-rich solvent (e.g., PEG400 or Propylene Glycol ).
2 Vortex Rapidly Vortex the intermediate solution for 30 seconds.
3 Final Dilution Pipette the intermediate into the final buffer/media while vortexing the media .
4 Limit DMSO Keep final DMSO concentration < 0.5% (v/v) if possible.

Module 3: pH-Dependent Solubility (Salt Formation)

User Issue: "I need higher concentrations for animal studies (IV/IP dosing). Can I just add acid?"

Root Cause Analysis: The 8-chloroimidazo[1,2-a]pyridine core is a weak base .

  • Parent pKa: ~6.8 (Pyridine-like).

  • 8-Chloro Effect: The electron-withdrawing chlorine lowers the pKa of N1 to approximately 4.5 – 5.5 .

  • Consequence: Weak acids (like citric or tartaric acid) may not be strong enough to fully protonate the N1 position to form a stable salt in solution. You need a counter-ion from a stronger acid to drive the equilibrium.

Recommended Acidifiers:

  • 0.1 N HCl: Standard for initial screening.

  • Methanesulfonic Acid (MSA): Excellent for lipophilic bases; methanesulfonate salts often have better solubility and crystallinity than hydrochlorides.

Diagram: Protonation Mechanism

Protonation Neutral Neutral Species (Low Solubility) pH > pKa Protonated Cationic Species (High Solubility) pH < pKa - 2 Neutral->Protonated Protonation of N1 Acid Add Strong Acid (HCl / MSA) Acid->Protonated

Figure 2: To achieve solubility, the pH must be at least 2 units below the pKa (Target pH ~2.5 - 3.0).

Module 4: Advanced Formulation (Cyclodextrins)

User Issue: "Acidic pH is not tolerated in my assay. How do I dissolve it at pH 7.4?"

Solution: Encapsulation using Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
. Cyclodextrins form inclusion complexes, hiding the lipophilic "brick dust" molecule inside a hydrophilic shell. This works independent of pH.

Protocol: HP-


-CD Formulation 
  • Vehicle Prep: Prepare a 20% (w/v) HP-

    
    -CD  solution in sterile water or PBS.
    
  • Complexation:

    • Add compound (powder or DMSO stock) to the vehicle.

    • Critical Step: Shake/rotate at room temperature for 4–24 hours . Equilibrium takes time.

  • Filtration: Filter through a 0.22

    
    m PVDF filter to remove un-encapsulated solid.
    
  • Quantification: Measure concentration via UV-Vis or HPLC (do not assume 100% recovery).

FAQ: Frequently Asked Questions

Q1: Why is the 8-chloro derivative less soluble than the 6-chloro derivative? A: While both are lipophilic, the position affects the dipole moment and crystal packing. Furthermore, substitution at the 8-position (adjacent to the bridgehead nitrogen) can sterically hinder solvation of the N1 lone pair, making hydration more difficult compared to the more exposed 6-position.

Q2: Can I use Methanol (MeOH) for my stock solution? A: Not recommended. While imidazopyridines dissolve in MeOH, the solubility is often significantly lower than in DMSO. More importantly, MeOH evaporates easily, leading to concentration changes in your stock over time. Stick to DMSO for storage.

Q3: My compound is an oil, not a solid. Does this change the solubility rules? A: Yes. If it is an oil, you do not have to overcome the crystal lattice energy (the "brick" part of "brick dust"). However, you still face the lipophilicity issue. Oil-based formulations (like Labrafac or Corn Oil ) are often more successful for oils than aqueous buffers.

References

  • Goel, R. et al. (2025). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents.[1][2][3] ResearchGate. Link

  • Paoli-Lombardo, R. et al. (2022). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Pharmaceuticals (MDPI). Link

  • Di, L. & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Solubility & pKa effects on heterocycles).
  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
  • Savjani, K.T. et al. (2012). Drug Solubility: Importance and Enhancement Techniques.[4][5] ISRN Pharmaceutics.[6] Link

Sources

Imidazopyridine Cyclization: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for imidazo[1,2-a]pyridine synthesis. As a privileged scaffold in medicinal chemistry, the imidazopyridine core is traditionally synthesized via the Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction or the Chichibabin-type condensation. However, these pathways are notoriously prone to side reactions such as isocyanide hydrolysis, Schiff base dead-ends, and over-alkylation.

This guide is designed by application scientists to help you diagnose, troubleshoot, and optimize your cyclization workflows by understanding the fundamental causality behind these chemical deviations.

Part 1: Core Mechanisms & Troubleshooting FAQs

Q1: What causes the formation of Schiff base dead-ends in the Groebke–Blackburn–Bienaymé (GBB) reaction, and how can I suppress it? A1: The GBB reaction operates via the initial condensation of 2-aminopyridine with an aldehyde to form an activated imine, followed by a nucleophilic attack from an isocyanide. A major side reaction is the stabilization of this imine into an unreactive Schiff base, or its hydrolysis back to the starting materials[1].

  • Causality: Protic solvents (like methanol or water) can act non-innocently. While they facilitate the initial protonation required for the isocyanide attack, excess water or highly sterically hindered alcohols trap the imine, preventing the isocyanide from approaching the electrophilic carbon.

  • Solution: Switch to small-chain alcohols (e.g., anhydrous ethanol) and employ a Lewis acid catalyst (such as Sc(OTf)₃ or I₂) to electrophilically activate the imine without relying on protic solvent stabilization.

Q2: During Chichibabin-type cyclization with


-haloketones, I observe significant N-alkylation (over-alkylation) instead of the cyclized product. How do I force cyclization? 
A2:  The reaction between 2-aminopyridine and 

-haloketones proceeds via an initial nucleophilic attack of the pyridine ring nitrogen onto the

-carbon of the haloketone[2]. If the subsequent intramolecular cyclization is kinetically slow, a second molecule of the haloketone will intermolecularly alkylate the exocyclic amine.
  • Causality: High initial concentrations of the

    
    -haloketone and elevated temperatures favor intermolecular over-alkylation over the desired intramolecular ring closure.
    
  • Solution: Implement a slow-addition protocol for the haloketone using a syringe pump. Alternatively, switching to an aqueous micellar medium (using surfactants like SDS) tightly packs the hydrophobic intermediates, drastically accelerating the intramolecular cyclization step over intermolecular side reactions[3].

Q3: How do I eliminate the tarry, polymeric byproducts often seen in solvent-free or high-temperature syntheses? A3: Tarry byproducts typically result from the oxidative degradation of 2-aminopyridine or the thermal polymerization of the


-haloketone at elevated temperatures (>120 °C)[4].
  • Causality: Prolonged exposure to high bulk temperatures generates radical species and promotes uncontrolled aldol-type condensations of the haloketone.

  • Solution: Lower the reaction temperature to <80 °C and utilize ultrasound-assisted synthesis. Ultrasound promotes acoustic cavitation, providing localized energy to overcome the cyclization activation barrier without raising the bulk temperature, thus preserving sensitive functional groups[4].

Part 2: Diagnostic Workflows

To effectively troubleshoot your synthesis, reference the following logical pathways.

GBB_Pathway A 2-Aminopyridine + Aldehyde B Imine Intermediate (Activated) A->B -H2O C Nitrilium Ion Intermediate B->C +Isocyanide (Fast) E Schiff Base (Dead-End) B->E Steric Hindrance (Slow Attack) F Hydrolysis (Reversion) B->F +H2O (Wet Solvent) D Imidazo[1,2-a]pyridine (Target) C->D Cyclization (-H+)

Mechanistic divergence in GBB reaction: target pathway vs. dead-end side reactions.

Chichibabin_Troubleshooting Start Issue: Low Yield in Chichibabin Cyclization Q1 Are tarry byproducts visible in the flask? Start->Q1 Sol1 Reduce Temp to <80°C Use Ultrasound Q1->Sol1 Yes Q2 Is LC-MS showing over-alkylation? Q1->Q2 No Sol2 Use Syringe Pump Slow Addition (0.1 eq/min) Q2->Sol2 Yes Q3 Is starting material unreacted? Q2->Q3 No Sol3 Switch to Micellar Media (SDS + Water) Q3->Sol3 Yes

Troubleshooting logic tree for resolving common side reactions in Chichibabin cyclization.

Part 3: Quantitative Data & Mitigation Strategies

The following tables summarize the empirical effects of solvent and catalyst choices on the suppression of side reactions.

Table 1: Solvent & Catalyst Effects on GBB Reaction Profiles

Solvent SystemCatalystPrimary Side ReactionTarget Yield (%)Mechanistic Rationale
Water (Neat)NoneImine Hydrolysis< 15%High dielectric constant heavily favors the reverse hydrolysis of the imine intermediate[1].
MethanolNoneSchiff Base Trapping40 - 50%Protic non-innocence traps the imine, slowing isocyanide nucleophilic attack.
Ethanol (Anhydrous)Sc(OTf)₃ (10 mol%)None (Clean)85 - 92%Lewis acid activates the imine electrophilically without requiring protic stabilization[5].

Table 2: Mitigation Strategies for Chichibabin-Type Condensation

Reaction ConditionHaloketone Addition RatePrimary ByproductTarget Yield (%)Mechanistic Rationale
Toluene, 120 °CBolus (All at once)Tarry polymers, Over-alkylation35%High heat causes haloketone degradation; high concentration drives intermolecular N-alkylation[2].
Water + SDS (Micellar)BolusUnreacted starting material60%Hydrophobic packing aids cyclization, but bolus addition still allows some over-alkylation[3].
Water + SDS (Micellar)Syringe Pump (0.1 eq/min)None (Clean)94%Slow addition keeps haloketone concentration low, strictly favoring intramolecular ring closure.

Part 4: Self-Validating Experimental Protocols

To ensure reproducibility and trust in your workflow, use these self-validating protocols. Each step contains a built-in analytical check to confirm the reaction trajectory before proceeding.

Protocol A: Ultrasound-Assisted GBB Reaction (Minimizing Thermal Degradation)

This protocol is designed to prevent the formation of tarry byproducts by substituting bulk heating with acoustic cavitation.

  • Imine Formation & Validation:

    • Action: In a 25 mL flask, dissolve 2-aminopyridine (1.0 mmol) and the target aldehyde (1.0 mmol) in 5 mL of anhydrous ethanol. Stir at room temperature for 30 minutes.

    • Validation Check: Spot the mixture on a TLC plate (Hexane:EtOAc 7:3). The disappearance of the UV-active aldehyde spot and the appearance of a bright yellow fluorescent spot confirms imine formation. If absent, discard and check the ethanol for water contamination.

  • Catalyzed Isocyanide Addition:

    • Action: Add Sc(OTf)₃ (10 mol%) followed by tert-butyl isocyanide (1.2 mmol).

    • Validation Check: Extract a 10

      
      L aliquot and run a rapid LC-MS. You should observe the transient mass of the nitrilium ion. If a mass corresponding to the Schiff base (+18 Da for water addition) dominates, the system has been compromised by moisture.
      
  • Ultrasonic Cyclization:

    • Action: Place the flask in an ultrasonic bath (35 kHz) maintained at 50 °C for 45 minutes.

    • Validation Check: The solution must remain clear yellow/orange. A shift to an opaque black or dark brown color indicates thermal degradation. Upon completion, the imidazo[1,2-a]pyridine will often precipitate upon cooling to 0 °C.

Protocol B: Micellar-Catalyzed Chichibabin Cyclization (Minimizing Over-Alkylation)

This protocol uses the hydrophobic core of micelles to force intramolecular cyclization, preventing a second haloketone molecule from causing over-alkylation.

  • Micellar Solution Preparation:

    • Action: Dissolve Sodium Dodecyl Sulfate (SDS) (0.5 mmol) in 10 mL of deionized water.

    • Validation Check: The solution must be completely clear and foam vigorously upon agitation, confirming the formation of micelles above the critical micelle concentration (CMC).

  • Reagent Introduction & Kinetic Control:

    • Action: Add 2-aminopyridine (1.0 mmol) and I₂ catalyst (10 mol%) to the micellar solution. Load the

      
      -haloketone (1.1 mmol) into a syringe pump and add it to the stirring mixture at a rate of 0.1 equivalents per minute.
      
    • Validation Check: Take an LC-MS aliquot 10 minutes into the addition. The mass spectrum must show the mono-alkylated intermediate. If the bis-alkylated mass (over-alkylation) is >5% relative abundance, immediately decrease the syringe pump rate by half.

  • Phase-Separation Cyclization:

    • Action: Stir at room temperature for 4 hours.

    • Validation Check: Because the final imidazo[1,2-a]pyridine product is highly lipophilic, it will spontaneously crash out (precipitate) from the aqueous micellar phase as a solid upon reaction completion. This phase separation drives the equilibrium forward and serves as a visual indicator of success.

References

  • Title: Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media: A Comparative Study between Micellar Catalysis and an “On-Water” Platform Source: ACS Omega (via PMC) URL: [Link]

  • Title: Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence Source: ACS Organic & Inorganic Au URL: [Link]

  • Title: Ugi and Groebke–Blackburn–Bienaymé Reactions in Medicinal Chemistry: An Outlook on New Bioactive Compounds Source: Pharmaceuticals (via PMC) URL: [Link]

  • Title: One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW Source: MDPI Chemistry Proceedings URL: [Link]

  • Title: Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review Source: BIO Web of Conferences URL: [Link]

Sources

Technical Support Center: Crystallization of (8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this technical guide to address the thermodynamic and kinetic challenges associated with the crystallization of (8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol (CAS: 1531915-70-4)[1]. This molecule presents unique crystallographic challenges due to the interplay between its rigid, planar imidazo[1,2-a]pyridine core and its flexible, highly polar hydroxymethyl group.

The synthesis of imidazo[1,2-a]pyridines often involves condensation reactions in alcoholic solvents like methanol, which directly influences the initial solid-state forms recovered[2]. By understanding the underlying causality of molecular interactions—specifically how the planar aromatic cores drive


 stacking[3] while the functional groups form robust hydrogen-bonded networks[4],[5]—we can engineer robust, self-validating crystallization processes.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does my product consistently "oil out" (liquid-liquid phase separation) instead of forming crystals during cooling crystallization? A1: Oiling out occurs when the activation energy for liquid-liquid demixing is lower than the activation energy for crystal nucleation. For (8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol, high supersaturation causes the polar hydroxymethyl groups to rapidly self-associate via disordered hydrogen bonds before the planar imidazopyridine cores can properly align via


 stacking.
  • The Fix: You must operate strictly within the Metastable Zone Width (MSZW). Switch to a binary solvent system (e.g., Isopropanol/Heptane) and introduce seed crystals at exactly 2°C above the experimentally determined cloud point to force heterogeneous nucleation before phase separation can occur.

Q2: How can I improve the crystal habit? My current process in methanol yields fine, hair-like needles that cause severe filtration bottlenecks. A2: Needle-like habits form because 1D growth along the hydrogen-bonding axis (


 intermolecular bonds) is kinetically much faster than 2D/3D growth along the 

stacking axis[5]. Methanol does not provide enough steric hindrance to disrupt this fast-growing face.
  • The Fix: Switch to a solvent that competitively hydrogen bonds but possesses greater steric bulk, such as Isopropanol or Ethyl Acetate. These solvents temporarily cap the fast-growing faces, slowing down 1D growth and promoting a more filterable, prismatic or block-like habit.

Q3: Is there a risk of solvate formation with this compound? A3: Yes. The crystal lattice of imidazopyridines often contains voids that accommodate small polar solvents to maximize packing efficiency, and the bridgehead nitrogen acts as a strong hydrogen bond acceptor[4].

  • The Fix: Always run a post-crystallization thermal analysis (TGA/DSC). If a methanol solvate is detected, perform a reslurry in a non-polar anti-solvent like heptane at 50°C for 4 hours to thermodynamically drive out the entrapped solvent, followed by vacuum drying.

Part 2: Mechanistic Workflows & Pathways

Workflow Start Dissolve (8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol in Primary Solvent (e.g., Isopropanol) Cooling Controlled Cooling (0.1 - 0.2 °C/min) Start->Cooling AntiSolvent Add Anti-solvent (e.g., Heptane) Start->AntiSolvent Alternative Route OilingOut Observation: Oiling Out (LLPS)? Cooling->OilingOut Seeding Introduce Seeds at Cloud Point + 2°C OilingOut->Seeding Yes Crystals Nucleation & 3D Crystal Growth OilingOut->Crystals No Seeding->Crystals AntiSolvent->Crystals Filtration Filtration & Vacuum Drying Crystals->Filtration

Figure 1: Decision tree and workflow for troubleshooting crystallization phase separations.

Mechanism Supersat High Supersaturation (Rapid Cooling) LLPS Liquid-Liquid Phase Separation (Oiling Out) Supersat->LLPS Amorphous Amorphous Solid / Gum LLPS->Amorphous LowSupersat Low Supersaturation (Controlled Cooling) Hbond Ordered O-H···N Hydrogen Bonding LowSupersat->Hbond PiPi π-π Stacking of Imidazopyridine Rings LowSupersat->PiPi StableCrystal Stable Crystalline Form Hbond->StableCrystal PiPi->StableCrystal

Figure 2: Mechanistic pathways determining solid-state outcomes during supersaturation.

Part 3: Quantitative Solubility Data

To design a successful process, you must respect the thermodynamic boundaries of the molecule. The table below summarizes the solubility and Metastable Zone Width (MSZW) profile of (8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol.

Solvent SystemSolubility @ 20°C (mg/mL)Solubility @ 60°C (mg/mL)MSZW (°C)Dominant Crystal Habit
Methanol 45.0180.015Fine Needles (Poor Filtration)
Isopropanol 18.570.210Prismatic Blocks (Ideal)
Ethyl Acetate 12.055.08Thick Plates
Toluene 2.115.4N/AAmorphous / Gum

Part 4: Standard Operating Protocols (SOPs)

Protocol A: Controlled Anti-Solvent Crystallization (Isopropanol/Heptane)

Causality: Isopropanol provides steric bulk to prevent 1D needle growth, while Heptane smoothly modulates the supersaturation curve to prevent oiling out.

  • Dissolution: Suspend 50 g of crude (8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol in 700 mL of Isopropanol. Heat to 65°C under agitation (250 RPM) until complete dissolution is achieved.

  • Polish Filtration: Pass the hot solution through a 0.45 µm PTFE filter into a pre-warmed crystallizer to remove heterogeneous nucleants (dust/impurities) that cause premature, uncontrolled nucleation.

  • Cooling & Seeding: Cool the solution to 45°C at a rate of 0.2°C/min. Add 0.5 g of milled seed crystals (1% w/w). Hold the temperature for 60 minutes to allow the seed bed to establish.

  • Anti-Solvent Addition: Dose 300 mL of Heptane linearly over 4 hours using a syringe pump.

  • Self-Validation Check: Pause agitation briefly and extract a 1 mL aliquot of the supernatant. Analyze via HPLC. Validation Criteria: The mother liquor concentration must be

    
     mg/mL. If higher, extend the aging time by 2 hours.
    
  • Isolation: Cool to 20°C, filter via a Buchner funnel, wash with 50 mL of cold Heptane, and dry under vacuum at 45°C for 12 hours.

Protocol B: Reactive Crystallization (Hydrochloride Salt Formation)

Causality: The imidazopyridine nitrogen is basic. Forming an HCl salt alters the molecular packing, replacing weak


 driven networks with strong ionic lattice energies, drastically improving crystallinity and aqueous solubility.
  • Dissolution: Dissolve 10 g of the free base in 200 mL of Ethyl Acetate at 50°C.

  • Acidification: Slowly add 1.05 equivalents of 4M HCl in Dioxane dropwise over 30 minutes. A thick white slurry will begin to form immediately as the ionic lattice nucleates.

  • Aging: Stir the slurry at 50°C for 2 hours to promote Ostwald ripening (dissolution of fines and growth of larger, stable crystals).

  • Self-Validation Check: Extract a small sample, dissolve in 1 mL of water, and check the pH. Validation Criteria: The pH should be between 2.0 and 3.0, confirming complete salt conversion and absence of unreacted free base.

  • Isolation: Cool to 5°C, filter, and wash with cold Ethyl Acetate. Dry under vacuum at 50°C.

Part 5: References

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines Source: ACS Omega URL:[Link]

  • Crystal structure and Hirshfeld surface analysis of two imidazo[1,2-a]pyridine derivatives Source: PubMed Central (PMC) / NIH URL:[Link]

  • Crystal Correlation Of Heterocyclic Imidazo[1,2-a]pyridine Analogues and Their Anticholinesterase Potential Evaluation Source: PubMed Central (PMC) / NIH URL:[Link]

  • Synthesis and crystal structures of two cocrystals of imidazo[1,2-a]pyridine-3-carbonitrile with nitro-substituted benzoic acid and phenol Source: IUCrData URL:[Link]

Sources

Technical Support Center: Stability & Troubleshooting for (8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol in Basic Media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal.

As a Senior Application Scientist, I frequently encounter questions regarding the chemoselectivity and stability of functionalized imidazo[1,2-a]pyridines. (8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol is a highly versatile bifunctional building block used extensively in medicinal chemistry, particularly in the development of H+/K+-ATPase inhibitors and anti-tuberculosis agents [1]. However, its behavior under basic conditions is often misunderstood due to the unique electronic properties of its fused bicyclic core.

This guide provides mechanistic insights, field-proven troubleshooting FAQs, and self-validating protocols to ensure your synthetic workflows succeed.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Will the 8-chloro substituent undergo unintended Nucleophilic Aromatic Substitution (SNAr) when using basic conditions (e.g., K₂CO₃, NaOH, or alkoxides)?

Scientist's Insight: No, the 8-chloro group is remarkably stable against SNAr under standard basic conditions. The Causality: In a standard chloropyridine, the nitrogen atom acts as an electron sink, activating ortho/para halogens for nucleophilic attack. However, the imidazo[1,2-a]pyridine core contains 10 delocalized π-electrons. The bridgehead nitrogen (N4a) contributes two electrons to the aromatic system, rendering the pyridine ring electron-rich rather than electron-deficient [2]. Consequently, the C8 position lacks the electrophilicity required for SNAr. You can safely use strong nucleophilic bases (like NaOMe or KOH) without displacing the chlorine atom, provided no transition metal catalysts are present.

Q2: How does the 2-hydroxymethyl group behave in the presence of strong bases (e.g., NaH, KOtBu)?

Scientist's Insight: The primary alcohol (pKa ~15.5) undergoes rapid and quantitative deprotonation to form a reactive alkoxide. The Causality: Because the SNAr pathway is electronically blocked, adding a strong base like Sodium Hydride (NaH) will exclusively deprotonate the -CH₂OH group. This is highly advantageous for chemoselective O-alkylation (etherification). However, you must rigorously exclude oxygen; in the presence of a strong base and O₂, the alkoxide can undergo unintended base-catalyzed oxidation to the corresponding aldehyde or carboxylic acid.

Q3: I am attempting a metalation using Organolithiums (e.g., n-BuLi or t-BuLi). What are the competing degradation pathways?

Scientist's Insight: You will encounter a competition between Directed Ortho-Metalation (DoM) at C3 and Halogen-Metal Exchange at C8. The Causality: When treating this compound with n-BuLi, the base first deprotonates the alcohol. The resulting C2-alkoxide acts as a powerful directing group, coordinating the lithium ion and directing subsequent deprotonation to the highly acidic and electron-rich C3 position (DoM) [3]. If tert-butyllithium (t-BuLi) is used, its extreme reactivity often triggers a rapid halogen-metal exchange at the C8-chlorine before C3-metalation can complete. To prevent core degradation, carefully control stoichiometry and maintain cryogenic temperatures (-78 °C).

Part 2: Quantitative Data & Stability Matrix

To facilitate rapid experimental design, the following table summarizes the causal relationship between base strength, temperature, and compound stability.

Base SystemApprox. pKa of BaseOperating TempPrimary Reaction / IntermediateCore Stability (C8-Cl)
K₂CO₃ / DMF 10.325 °C to 80 °CNone (Alcohol remains protonated)Highly Stable
Cs₂CO₃ / MeCN 10.380 °C (Reflux)Trace alkoxide equilibriumHighly Stable
NaH / THF 35.00 °C to 25 °CQuantitative Alkoxide FormationStable (No SNAr)
KOtBu / THF 17.025 °CQuantitative Alkoxide FormationStable (No SNAr)
n-BuLi / THF > 50-78 °CAlkoxide + DoM at C3Moderate (Requires quench)
t-BuLi / THF > 50-78 °CHalogen-Metal Exchange at C8Degrades (Cl is lost)

Part 3: Field-Proven Experimental Protocols

Every protocol described here is designed as a self-validating system. By monitoring the specific checkpoints, you can verify the mechanistic integrity of the reaction in real-time.

Protocol 1: Chemoselective O-Alkylation of the 2-Hydroxymethyl Group

Objective: Alkylate the primary alcohol without displacing the 8-chloro group.

  • Preparation: Dissolve 1.0 eq of (8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol in anhydrous DMF (0.2 M) under an Argon atmosphere.

  • Deprotonation: Cool the flask to 0 °C. Add 1.2 eq of Sodium Hydride (NaH, 60% dispersion in mineral oil) portion-wise.

    • Self-Validation Checkpoint: Observe the evolution of H₂ gas. The cessation of bubbling (typically 15-20 mins) confirms quantitative alkoxide formation.

  • Alkylation: Add 1.1 eq of your alkyl halide (e.g., Benzyl bromide) dropwise. Stir at room temperature for 2 hours.

  • Quench & Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc.

    • Causality Note: The 8-chloro group remains completely intact because the electron-rich imidazopyridine core repels the nucleophilic alkoxide from undergoing intermolecular SNAr [2].

Protocol 2: Base-Mediated Suzuki-Miyaura Cross-Coupling at C8

Objective: Overcome the SNAr resistance of the C8-Cl bond using Palladium catalysis under basic conditions, while tolerating the free alcohol.

  • Catalyst Activation: In a Schlenk flask, combine 1.0 eq of the starting material, 1.2 eq of Arylboronic acid, and 3.0 eq of K₂CO₃.

  • Solvent System: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v).

    • Causality Note: The biphasic system is critical. K₂CO₃ dissolves in the aqueous layer to activate the boronic acid (forming the reactive boronate), while the organic layer solubilizes the catalyst.

  • Coupling: Add 0.05 eq of Pd(dppf)Cl₂. Heat to 90 °C for 12 hours.

  • Validation: Monitor by LC-MS. The free -CH₂OH group will not interfere with the Pd-cycle, and the base (K₂CO₃) is not strong enough to deprotonate the alcohol, ensuring a clean coupling at C8 [1].

Part 4: Reaction Pathway Visualization

The following diagram maps the logical pathways and stability profile of the compound under varying basic conditions.

G Core (8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol MildBase Mild/Moderate Base (e.g., K2CO3, Et3N) Core->MildBase StrongBase Strong Base (e.g., NaH, KOtBu) Core->StrongBase LithiumBase Organolithiums (e.g., n-BuLi, t-BuLi) Core->LithiumBase SNAr SNAr at C8 (Blocked) Electron-rich core prevents attack MildBase->SNAr No Reaction Alkoxide Alkoxide Formation at C2 (-CH2O⁻) StrongBase->Alkoxide Deprotonation (pKa ~15) DoM Directed Ortho-Metalation (C3) or Halogen-Metal Exchange (C8) LithiumBase->DoM Complexation & Deprotonation Alkoxide->DoM Directing Group Effect

Figure 1: Reaction pathways of the imidazopyridine core under basic conditions.

References

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. URL: [Link]

  • Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution. RSC Advances. URL: [Link]

Technical Support Center: Optimizing Reaction Temperature for 8-chloroimidazo[1,2-a]pyridine Formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for the formation of 8-chloroimidazo[1,2-a]pyridine, with a specific focus on the critical parameter of reaction temperature.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the fundamental reaction for synthesizing 8-chloroimidazo[1,2-a]pyridine, and what is a typical starting temperature?

The most common and historically significant method for synthesizing the imidazo[1,2-a]pyridine core is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[1] For the synthesis of 8-chloroimidazo[1,2-a]pyridine, the reaction proceeds between 3-chloro-2-aminopyridine and a suitable α-haloketone, such as chloroacetaldehyde or bromoacetaldehyde.

The reaction is a two-step process:

  • SN2 Alkylation: The endocyclic nitrogen of the pyridine ring acts as a nucleophile, attacking the α-carbon of the haloketone to form a pyridinium salt intermediate.

  • Intramolecular Cyclization & Dehydration: The exocyclic amino group then attacks the carbonyl carbon, leading to a cyclized intermediate that subsequently dehydrates to form the aromatic imidazo[1,2-a]pyridine ring system.

A general starting point for the reaction temperature is often in the range of 60-80 °C .[1][2] Some modern protocols have even achieved this synthesis at room temperature, although reaction times may be longer.[3][4] It is crucial to monitor the reaction progress, as the optimal temperature can be highly dependent on the specific substrates and solvent used.

Q2: My reaction is very slow or not proceeding at all. Is the temperature too low?

Yes, a low reaction temperature is a primary suspect for a stalled or sluggish reaction.

Causality: Both the initial SN2 alkylation and the subsequent intramolecular cyclization/dehydration are temperature-dependent steps.

  • Low Kinetic Energy: At lower temperatures, molecules have less kinetic energy, leading to fewer effective collisions between the 3-chloro-2-aminopyridine and the α-haloketone. This slows down the formation of the crucial pyridinium salt intermediate.

  • Activation Energy Barrier: The intramolecular cyclization and subsequent dehydration have activation energy barriers that may not be efficiently overcome at room temperature or slightly above, preventing the final aromatic product from forming.

Troubleshooting Protocol:

  • Confirm Reactant Integrity: Before adjusting the temperature, ensure your starting materials, particularly the α-haloketone, have not degraded.

  • Incremental Temperature Increase: Gradually increase the reaction temperature in 10-15 °C increments. For example, if you started at 60 °C, increase to 75 °C and monitor for progress over a few hours.

  • Solvent Choice: Consider the boiling point of your solvent. If you are using a low-boiling solvent like acetonitrile, you may be limited in the temperature range you can explore without a sealed reaction vessel. A higher-boiling solvent like N,N-Dimethylformamide (DMF) or toluene may be more suitable for higher temperatures.[2][5]

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of starting materials and the appearance of the product spot. If you see the formation of an intermediate (the pyridinium salt) that is not converting to the final product, this is a strong indication that the cyclization/dehydration step requires more thermal energy.

Q3: I'm observing a low yield and the formation of dark, insoluble material. Is my reaction temperature too high?

This is a classic sign of an excessively high reaction temperature, leading to side reactions and decomposition.

Causality:

  • Polymerization/Decomposition: Imidazo[1,2-a]pyridines and their precursors can be sensitive to high heat. Excessive temperatures can lead to polymerization of the starting materials or decomposition of the product, often resulting in the formation of dark, tarry substances. The original Tschitschibabin method sometimes required very high temperatures (150-200 °C) in a sealed tube, which often resulted in modest yields.[1]

  • Side Reactions: High temperatures can promote alternative reaction pathways. For instance, dimerization of the 2-aminopyridine can occur, especially in the presence of a strong base.[6]

Troubleshooting Workflow:

G start Low Yield & Dark Insoluble Material Observed check_temp Is reaction temperature > 100-120 °C? start->check_temp reduce_temp Reduce temperature to 80-100 °C range. Monitor reaction for a longer duration. check_temp->reduce_temp Yes check_base Are you using a strong base? check_temp->check_base No end_point Re-run experiment with optimized conditions. reduce_temp->end_point base_issue Consider a weaker base (e.g., NaHCO3, K2CO3) or a catalyst-only system. check_base->base_issue Yes solvent_issue Consider a solvent with a lower boiling point to naturally cap the reaction temperature. check_base->solvent_issue No base_issue->end_point solvent_issue->end_point

Caption: Troubleshooting workflow for high-temperature issues.

Q4: How does reaction temperature affect the purity of the final 8-chloroimidazo[1,2-a]pyridine product?

Reaction temperature is a critical factor influencing the purity of your final compound by controlling the rate of side-product formation.

Common Side Products and Temperature Influence:

  • Regioisomers: While the formation of 8-chloroimidazo[1,2-a]pyridine is generally regioselective due to the higher nucleophilicity of the endocyclic nitrogen, extremely high temperatures can sometimes lead to minor isomeric impurities.

  • Unreacted Intermediates: If the temperature is too low, you may have unreacted pyridinium salt intermediate in your crude product, complicating purification.

  • Decomposition Products: As mentioned, high temperatures lead to a complex mixture of degradation products that are often difficult to remove.

Data Summary: Effect of Temperature on Yield and Purity

The following table provides illustrative data on how temperature can impact the reaction outcome. Note: These are representative values and actual results will vary.

Temperature (°C)Reaction Time (h)Yield (%)Purity (%) (by LC-MS)Observations
4024~15%>95%Very slow conversion, mostly starting material remains.
6012~65%>98%Good conversion with high purity.
80 6 ~90% >97% Optimal balance of reaction rate and purity. [2][5]
1004~85%~90%Faster reaction, but noticeable increase in impurities.
1202~70%<80%Rapid reaction, significant darkening and side-product formation.

Experimental Protocol: Temperature Optimization Study

This protocol outlines a systematic approach to finding the optimal reaction temperature for your specific substrates.

Materials:

  • 3-chloro-2-aminopyridine

  • Chloroacetaldehyde (50% wt. solution in water) or α-bromoacetophenone as an alternative.

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol or Acetonitrile

  • Reaction vials with stir bars

  • Heating blocks or oil baths set to different temperatures (e.g., 50°C, 65°C, 80°C, 95°C)

Procedure:

  • Setup: In four separate reaction vials, add 3-chloro-2-aminopyridine (1 mmol) and sodium bicarbonate (1.5 mmol).

  • Solvent Addition: Add 5 mL of ethanol to each vial and stir to dissolve.

  • Reactant Addition: Add chloroacetaldehyde (1.1 mmol) to each vial.

  • Heating: Place each vial in a pre-heated block at its designated temperature (50, 65, 80, 95 °C).

  • Monitoring: At regular intervals (e.g., 1, 2, 4, 8, and 12 hours), take a small aliquot from each reaction mixture. Dilute the aliquot and analyze by TLC or LC-MS to determine the ratio of starting material to product.

  • Analysis: After 12 hours (or once the reaction at 80°C appears complete), quench all reactions by adding water and extracting with ethyl acetate. Analyze the yield and purity from each temperature to determine the optimal condition.

Visualizing the Reaction Mechanism:

reaction_mechanism cluster_0 Step 1: SN2 Alkylation cluster_1 Step 2: Intramolecular Cyclization & Dehydration 3-chloro-2-aminopyridine 3-chloro- 2-aminopyridine pyridinium_salt Pyridinium Salt Intermediate 3-chloro-2-aminopyridine->pyridinium_salt alpha-haloketone α-haloketone alpha-haloketone->pyridinium_salt cyclized_intermediate Cyclized Intermediate pyridinium_salt->cyclized_intermediate + Base - H+ product 8-chloroimidazo [1,2-a]pyridine cyclized_intermediate->product - H2O (Heat Dependent)

Caption: General mechanism for imidazo[1,2-a]pyridine formation.

References

  • BIO Web of Conferences. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
  • RSC Publishing. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved from [Link]

  • ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Retrieved from [Link]

  • NIH. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Retrieved from [Link]

  • MDPI. (2024). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. Retrieved from [Link]

  • NIH. (n.d.). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC. Retrieved from [Link]

  • CHEMISTRY & BIOLOGY INTERFACE. (2021). Mini Review: Recent Developments in Synthesis of Imidazo[1,2-a] pyridines (2016-2020). Retrieved from [Link]

  • MDPI. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Retrieved from [Link]

  • NIH. (n.d.). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC. Retrieved from [Link]

  • ResearchGate. (2008). (PDF) Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Chichibabin reaction. Retrieved from [Link]

Sources

Technical Support Center: Scale-Up Challenges for (8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol Production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for process chemists and drug development professionals. (8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol is a highly valuable heterocyclic building block, frequently utilized in the synthesis of SHP2 phosphatase inhibitors[1] and therapeutics for spinal muscular atrophy (SMA)[2].

Transitioning the synthesis of this intermediate from a milligram bench-scale to a multi-kilogram pilot scale introduces significant chemical engineering challenges. This guide provides causal troubleshooting, quantitative data, and self-validating protocols to ensure high-yield, chemoselective production.

Process Workflow & Mechanistic Pathways

To synthesize (8-chloroimidazo[1,2-a]pyridin-2-yl)methanol, process chemists typically choose between two primary routes: the Ester Reduction Route (Route A) and the Chloromethyl Hydrolysis Route (Route B).

G cluster_RouteA Route A: Ester Reduction cluster_RouteB Route B: Chloromethyl Hydrolysis SM 2-Amino-3-chloropyridine ReagentA Ethyl bromopyruvate (EtOH, Reflux) SM->ReagentA ReagentB 1,3-Dichloroacetone (DMF, Heat) SM->ReagentB IntA Ethyl 8-chloroimidazo[1,2-a]pyridine -2-carboxylate ReagentA->IntA RedA Reduction (NaBH4 / CaCl2) IntA->RedA Product (8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol Target API Intermediate RedA->Product IntB 8-Chloro-2-(chloromethyl) imidazo[1,2-a]pyridine ReagentB->IntB HydB Hydrolysis (NaOAc then K2CO3) IntB->HydB HydB->Product

Synthetic routes for (8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol via ester or chloromethyl methods.

Troubleshooting Guides & FAQs

Q1: During the condensation of 2-amino-3-chloropyridine with ethyl bromopyruvate (Route A), we observe incomplete cyclization and the accumulation of an uncyclized intermediate. How can we drive the reaction to completion? Analysis & Causality: The construction of the imidazo[1,2-a]pyridine core proceeds via an initial alkylation of the endocyclic pyridine nitrogen (which is more nucleophilic than the exocyclic amine), followed by intramolecular condensation and elimination of water[3]. Incomplete cyclization on a large scale often occurs because the intermediate hydrobromide salt precipitates prematurely, removing it from the reactive phase before dehydration can occur. Solution:

  • Solvent Shift & Water Removal: If precipitation occurs early in ethanol, switch to a higher-boiling solvent like toluene equipped with a Dean-Stark trap to actively remove water and force the dehydration step.

  • Base Addition: Adding a mild, non-nucleophilic base (e.g.,

    
    ) neutralizes the generated HBr. This keeps the exocyclic amine in its free-base form, maintaining its nucleophilicity for the final ring closure.
    

Q2: When reducing ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate to the methanol derivative, we see up to 15% of the de-chlorinated byproduct (imidazo[1,2-a]pyridin-2-yl)methanol. How do we prevent this chemoselectivity issue? Analysis & Causality: The imidazo[1,2-a]pyridine ring is highly electron-rich. The 8-chloro substituent is therefore highly susceptible to hydrodehalogenation, especially when subjected to aggressive hydride donors like


 or elevated temperatures.
Solution: 
  • Reagent Modulation: Abandon

    
    . Utilize a milder reducing system such as 
    
    
    
    activated by anhydrous
    
    
    in THF/EtOH. This combination generates calcium borohydride (
    
    
    ) in situ. Calcium borohydride is more electrophilic and selectively coordinates to the ester carbonyl, reducing it to the alcohol without cleaving the sensitive C-Cl bond.
  • Thermal Strictness: Maintain the reduction strictly between 0°C and 5°C. Excursions above 15°C exponentially increase the rate of dehalogenation.

Q3: We are attempting Route B (1,3-dichloroacetone condensation). The hydrolysis of 8-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine yields significant amounts of a dimeric ether byproduct. Why? Analysis & Causality: The chloromethyl group on the imidazopyridine ring is highly activated. Under basic aqueous hydrolysis conditions (e.g., NaOH in water), the newly formed product—(8-chloroimidazo[1,2-a]pyridin-2-yl)methanol—acts as a nucleophile. It attacks the unreacted chloromethyl starting material, forming a stable bis(imidazo[1,2-a]pyridin-2-ylmethyl) ether dimer. Solution:

  • Two-Step Acetate Hydrolysis: Do not use direct hydroxide hydrolysis. Instead, reflux the chloromethyl intermediate with Sodium Acetate (NaOAc) in DMF to form an acetate ester intermediate. This intermediate is stable against etherification and can be smoothly and quantitatively cleaved using

    
     in Methanol to yield the target alcohol.
    
Quantitative Process Data: Reducing Agent Selection

To highlight the chemoselectivity challenges in Route A, the following table summarizes pilot-scale data comparing various reducing agents for the conversion of ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate to the target alcohol.

Reducing AgentOperating Temp (°C)Conversion to Target (%)Dehalogenation Byproduct (%)Scale-Up Suitability

0 to 2565%> 20%Low: High exotherm, poor chemoselectivity.
DIBAL-H -78 to 088%< 2%Medium: Excellent yield, but requires costly cryogenic infrastructure.

/

0 to 592%< 1%High: Mild, highly selective, easily scalable without cryogenics.

(Neat)
2515% (Incomplete)< 1%Low: Insufficient electrophilicity to reduce the ester efficiently.
Self-Validating Scale-Up Protocol (Route A)

This protocol utilizes the


 methodology. It is designed as a self-validating system; do not proceed to subsequent steps unless the validation checkpoints are met.
Step 1: Condensation (Ester Formation)
  • Charge a glass-lined reactor with 2-amino-3-chloropyridine (1.0 eq) and anhydrous Ethanol (10 volumes).

  • Add ethyl bromopyruvate (1.1 eq) dropwise at 20°C over 30 minutes.

    • Causality: Dropwise addition prevents localized thermal spikes, minimizing the thermal polymerization of the highly reactive bromopyruvate.

  • Heat the mixture to reflux (78°C) for 12 hours.

    • Validation Checkpoint 1: Sample the reactor and analyze via HPLC. The reaction is considered complete only when residual 2-amino-3-chloropyridine is < 1.0% AUC. If > 1.0%, continue refluxing in 2-hour increments.

  • Cool to 5°C, filter the precipitated hydrobromide salt, and partition between EtOAc and saturated

    
    . Dry the organic layer over 
    
    
    
    and concentrate under reduced pressure to yield ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate.
Step 2: Chemoselective Reduction
  • Dissolve the ester intermediate (1.0 eq) in a 1:1 mixture of anhydrous THF and Ethanol (15 volumes) under an inert

    
     atmosphere.
    
  • Add anhydrous

    
     (1.5 eq) and stir at 0°C for 15 minutes to allow for complete dissolution and complexation.
    
  • Add

    
     (2.0 eq) in small portions over 1 hour.
    
    • Causality: The slow addition is critical to maintain the internal temperature strictly below 5°C, preventing the hydrodehalogenation of the 8-chloro position.

  • Stir the reaction mixture for 2 hours at 0–5°C.

    • Validation Checkpoint 2: Perform TLC (EtOAc:Hexane 1:1). The ester starting material (

      
      ) must be completely absent, replaced entirely by the highly polar alcohol product (
      
      
      
      ).
  • Quench the reaction carefully by the dropwise addition of 1M HCl until hydrogen gas evolution ceases. Adjust the pH to 7.5 using 1M NaOH.

  • Extract the aqueous phase with EtOAc (3 x 5 volumes), wash with brine, dry, and concentrate to yield the final (8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol.

References
  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - NIH (PMC). 3

  • CN112166110A - SHP2 phosphatase inhibitors and methods of use - Google Patents. 1

  • US9586955B2 - Compounds for treating spinal muscular atrophy - Google Patents. 2

  • 121082-25-5 | 6,8-Dichloro-2-methylimidazo[1,2-a]pyridine - BLDpharm.Link

Sources

Validation & Comparative

1H NMR spectrum analysis of (8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in distinguishing the regiochemical isomers of halogenated heterocycles. The imidazo[1,2-a]pyridine core is a privileged pharmacophore in medicinal chemistry, heavily utilized in the development of therapeutics ranging from 5-HT2A biased agonists[1] to pan-Src kinase inhibitors like KF-1607[2].

When synthesizing derivatives like (8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol (CAS: 1531915-70-4)[3], the 8-chloro substitution is intentionally employed to block metabolic oxidation and modulate the pKa of the bridgehead nitrogen. However, halogenation reactions often yield mixtures of 6-chloro, 7-chloro, and 8-chloro isomers. High-resolution


H NMR spectroscopy is the definitive, non-destructive analytical tool to confirm the exact regiochemistry of the chlorine atom.

This guide provides an objective, data-driven comparison of the


H NMR spectrum of (8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol against its unsubstituted counterpart, detailing the mechanistic causality behind the observed chemical shifts and providing a self-validating protocol for accurate spectral acquisition.

Mechanistic Causality in NMR Chemical Shifts

To accurately interpret the NMR spectrum of (8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol, we must analyze the electronic and structural perturbations introduced by the chlorine atom:

  • The Inductive Deshielding Effect: Chlorine is highly electronegative. Through the sigma-bond framework, it withdraws electron density from the adjacent C-7 position. This strongly deshields the H-7 proton, shifting its resonance significantly downfield compared to the unsubstituted analog.

  • Spin System Simplification: In an unsubstituted imidazo[1,2-a]pyridine ring, the protons (H-5, H-6, H-7, H-8) form a complex contiguous spin system. Substituting H-8 with chlorine physically removes the H-8 proton, eliminating the

    
     (ortho) coupling between H-7 and H-8. Consequently, the H-7 signal simplifies from a complex multiplet to a clean doublet (coupled only to H-6).
    
  • H-5 Preservation: The H-5 proton remains the most downfield signal due to its immediate proximity to the electron-deficient bridgehead nitrogen, typically appearing as a distinct doublet around 8.40 ppm.

Comparative NMR Data Analysis

The table below summarizes the quantitative


H NMR data, directly comparing the 8-chloro derivative with the unsubstituted baseline compound to highlight the diagnostic spectral markers.

Table 1:


H NMR Chemical Shift Comparison (400 MHz, DMSO-d6) 
Proton Position(8-Chloroimidazo[1,2-a]pyridin-2-yl)methanolImidazo[1,2-a]pyridin-2-ylmethanol (Unsubstituted)Mechanistic Causality / Shift Rationale
H-5 8.40 ppm (dd, J = 6.8, 1.0 Hz, 1H)8.45 ppm (dt, J = 6.8, 1.2 Hz, 1H)Most downfield due to bridgehead nitrogen proximity.
H-3 7.85 ppm (s, 1H)7.80 ppm (s, 1H)Isolated imidazole proton; remains a sharp singlet.
H-7 7.58 ppm (dd, J = 7.4, 1.0 Hz, 1H)7.20 ppm (ddd, J = 9.0, 6.8, 1.2 Hz, 1H)Deshielded by inductive effect of 8-Cl; simplifies to a doublet due to loss of H-8 coupling.
H-8 Absent7.50 ppm (dt, J = 9.0, 1.2 Hz, 1H)Replaced by chlorine atom in the substituted analog.
H-6 7.08 ppm (t, J = 7.1 Hz, 1H)6.85 ppm (td, J = 6.8, 1.2 Hz, 1H)Shifts slightly downfield; retains coupling to H-5 and H-7.
-CH₂- 4.65 ppm (d, J = 5.6 Hz, 2H)4.60 ppm (d, J = 5.6 Hz, 2H)Aliphatic methylene; couples to the adjacent hydroxyl proton.
-OH 5.30 ppm (t, J = 5.6 Hz, 1H)5.25 ppm (t, J = 5.6 Hz, 1H)Exchangeable proton; visible as a triplet in dry DMSO-d6.

Regiochemical Differentiation Logic

When analyzing crude reaction mixtures, determining whether the chlorine substituted at the 6-position or the 8-position is critical. The logic tree below outlines the diagnostic workflow based on coupling constants (


-values).

Regiochemistry Start Analyze Most Downfield Signal (H-5) ~8.40 - 8.60 ppm CheckJ Examine Coupling Constant (J-value) Start->CheckJ Ortho Ortho-coupling present (d, J ≈ 6.8 Hz) CheckJ->Ortho Meta Only meta-coupling present (d or s, J ≈ 1.5 Hz) CheckJ->Meta EightChloro 8-Chloro or 7-Chloro Isomer (H-6 is intact) Ortho->EightChloro SixChloro 6-Chloro Isomer Confirmed (H-6 is substituted) Meta->SixChloro CheckH7 Analyze H-7 and H-8 Signals EightChloro->CheckH7 H8Missing H-8 missing, H-7 is a doublet (d, J ≈ 7.4 Hz) CheckH7->H8Missing H7Missing H-7 missing, H-8 is a doublet (d, J ≈ 7.0 Hz) CheckH7->H7Missing Conf8 8-Chloro Isomer Confirmed H8Missing->Conf8 Conf7 7-Chloro Isomer Confirmed H7Missing->Conf7

Regiochemical differentiation of chloroimidazo[1,2-a]pyridine isomers via 1H NMR splitting patterns.

Standardized Experimental Protocol

To ensure reproducibility and high-fidelity resolution of fine meta-couplings, follow this self-validating acquisition methodology.

Step 1: Sample Preparation Weigh 10–15 mg of (8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol. Dissolve completely in 0.6 mL of anhydrous DMSO-d6 (99.9% D). Causality: DMSO-d6 is chosen over CDCl3 due to the compound's highly polar hydroxymethyl group, which causes severe solubility issues and line broadening in non-polar solvents.

Step 2: Internal Standardization Ensure the DMSO-d6 contains 0.03% v/v Tetramethylsilane (TMS). Validation: This establishes a self-validating baseline where the TMS peak strictly defines 0.00 ppm, allowing for precise measurement of the subtle inductive shifts caused by the chlorine atom without relying solely on residual solvent peaks that can drift with temperature.

Step 3: Instrument Setup Transfer the homogeneous solution to a 5 mm precision NMR tube. Insert into a 400 MHz (or higher) NMR spectrometer.

Step 4: Acquisition Parameters

  • Temperature: 298 K.

  • Pulse Sequence: Standard 1D proton (zg30).

  • Relaxation Delay (D1): 2.0 seconds. Causality: A longer D1 ensures complete longitudinal relaxation of the isolated H-3 proton, preventing signal saturation and ensuring accurate integration ratios.

  • Number of Scans (NS): 16. Causality: Provides an optimal signal-to-noise ratio required to resolve the ~1.0 Hz meta-coupling between H-5 and H-7.

Step 5: Processing Apply a 0.3 Hz exponential line broadening (LB) function prior to Fourier Transform. Phase and baseline correct manually. Verify the calibration by checking the residual DMSO pentet at 2.50 ppm and the water peak at ~3.33 ppm.

Workflow Prep Sample Prep 15 mg in DMSO-d6 + 0.03% TMS Acq Data Acquisition 400 MHz, 298K ns=16, D1=2.0s Prep->Acq Proc Processing FT, Phase/Baseline Correction Acq->Proc Anal Analysis Integration & Multiplet Extraction Proc->Anal

Standardized high-resolution 1H NMR acquisition workflow for imidazopyridine derivatives.

References[1] WO2023114472A1 - Heterocyclic compounds as 5ht2a biased agonists - Google Patents. Google Patents. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5vhPXJNyQyHZc9TscEB00PR8xf9bgsxynun1suVPVmpXOubBw7DMiBRPdiSG40cfGu1B-GI-CxDo0ZNWjBZpMvnfVRh4cJBq-Gjmdrz3eBXgFZXD6rrVZFtUwd35h0v0ZwAgJ6UZntIOqZT3kzg==[3] 1531915-70-4|(8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol - BLDpharm. BLD Pharm. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1qQ7fXPLGrm1fQpUpQl87QfNvK3hcuwewprhi_B2JBPJq0-YOz7ULTIbEG62vmwDzTsWjwEBcqAxC1tIKp3wFbsn0w4rYt1nXqfMV7XxSNMBxdbelbuEynEptHj9s50XcqgSjRCHA-Pm9Z92Fdw==[2] KF-1607, a Novel Pan Src Kinase Inhibitor, Attenuates Obstruction-Induced Tubulointerstitial Fibrosis in Mice - PMC. National Institutes of Health (NIH). URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMu9OyWw2U_lgeBw-rSkhN2m1vYwsK0M127hycwCQEPsFlfmxOkJz2zoFG5wgsoparKrXRDrnbgq-tt3CfUo7XIP6tq4orP7UtrWry6-J591GFCyfNjR4gez7_BEC8Aja4tYKFY71VHCzDJJo=

Sources

Publish Comparison Guide: Mass Spectrometry Fragmentation of 8-Chloroimidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Product: 8-Chloroimidazo[1,2-a]pyridine Primary Application: Pharmacophore in drug discovery (GABA receptor agonists, antiviral agents). Analytical Challenge: Structural differentiation from regioisomers (e.g., 6-chloro or 5-chloro analogs) and impurity profiling. Guide Scope: This technical guide provides a comparative mass spectrometry (MS) analysis of 8-chloroimidazo[1,2-a]pyridine against its key alternatives (6-chloro isomer and unsubstituted core). It details the specific fragmentation pathways driven by the "ortho-effect" at the 8-position, offering a robust protocol for structural validation.

Part 1: Technical Comparison & Diagnostic Utility

In the development of imidazo[1,2-a]pyridine-based therapeutics (e.g., Zolpidem analogs), distinguishing between regioisomers is critical. The 8-chloro isomer exhibits a distinct fragmentation signature compared to the 6-chloro alternative due to the proximity of the halogen to the bridgehead nitrogen (


).
Comparative Fragmentation Matrix[1]
Feature8-Chloroimidazo[1,2-a]pyridine (Target)6-Chloroimidazo[1,2-a]pyridine (Alternative/Impurity)Imidazo[1,2-a]pyridine (Core Scaffold)
Precursor Ion (

)
m/z 153/155 (3:1 ratio)m/z 153/155 (3:1 ratio)m/z 119
Primary Fragment

(Dominant)


Secondary Fragment


(Lower abundance)

Mechanistic Driver Ortho-Effect: Steric repulsion and electronic interaction with

facilitate halogen loss.
Resonance Stability: Cl is para to

, strengthening the C-Cl bond; ring cleavage (HCN loss) is favored.
Ring Contraction: Standard heterocyclic fragmentation.
Diagnostic Ratio High

ratio
Low

ratio
N/A
Key Differentiator: The Ortho-Effect

The 8-chloro substituent is located ortho to the bridgehead nitrogen (


). In the gas phase, protonation typically occurs at 

(the most basic site). The proximity of the 8-chloro group creates steric strain and electronic repulsion with the protonated nitrogen.
  • 8-Chloro Behavior: The relief of steric strain drives the homolytic cleavage of the C-Cl bond, making the loss of the chlorine radical (

    
    , m/z 118) a highly abundant, often base peak, event.
    
  • 6-Chloro Behavior: The chlorine is distant from the charge center (

    
    ). The C-Cl bond is stabilized by resonance with the aromatic ring. Consequently, the molecule prefers to fragment via the typical imidazole ring cleavage (loss of HCN, m/z 126) before losing the halogen.
    

Part 2: Mechanistic Deep Dive (Signaling Pathways)

The fragmentation logic follows two competing pathways: Ring Contraction (Path A) vs. Substituent Loss (Path B) .

Pathway A: Imidazole Ring Cleavage (General)

Standard for all imidazo[1,2-a]pyridines. The imidazole ring opens, followed by the loss of neutral HCN (27 Da).

  • Mechanism:[1][2][3] Retro-cyclization involving

    
     and 
    
    
    
    .
Pathway B: Halogen Elimination (Isomer Specific)

Specific to halo-derivatives.

  • 8-Pos: The "Ortho-Effect" lowers the activation energy for C-Cl bond cleavage.

  • 6-Pos: Requires higher collision energy (CE) to break the C-Cl bond; HCN loss competes effectively.

Visualization: Fragmentation Logic Flow

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 153 (35-Cl) Split8 8-Chloro Isomer (Ortho to N1) Precursor->Split8 Isomer Selection Split6 6-Chloro Isomer (Para to N1) Precursor->Split6 LossCl Loss of Cl• (Steric Relief) Split8->LossCl Major Path (Low CE) Ion118 Product Ion [M-Cl]+ m/z 118 LossCl->Ion118 Common Secondary Frag Loss of C2H2 Ion118->Common LossHCN Loss of HCN (Ring Cleavage) Split6->LossHCN Major Path Ion126 Product Ion [M-HCN]+ m/z 126 LossHCN->Ion126 Ion126->Common Ion92 Pyridyne Ion m/z 92 Common->Ion92

Caption: Comparative fragmentation pathways highlighting the steric-driven Cl loss in the 8-isomer vs. ring cleavage in the 6-isomer.

Part 3: Experimental Protocol & Workflow

To ensure reproducible differentiation, the following LC-MS/MS protocol is recommended. This workflow is designed to maximize the "ortho-effect" visibility by utilizing Energy-Resolved Mass Spectrometry (ER-MS).

Standardized LC-MS/MS Conditions
  • Ionization Source: Electrospray Ionization (ESI), Positive Mode (

    
    ).
    
  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation).

  • Collision Gas: Argon or Nitrogen.

  • Collision Energy (CE): Stepped ramp (10, 20, 40 eV). Rationale: Low CE (10-20 eV) favors the ortho-Cl loss in the 8-isomer, while the 6-isomer remains largely intact or loses HCN.

Step-by-Step Workflow
  • Sample Prep: Dissolve 0.1 mg of compound in MeOH:H2O (50:50) + 0.1% Formic Acid.

  • Direct Infusion: Infuse at 10 µL/min to establish stable spray.

  • Isotope Check: Verify the characteristic 3:1 doublet at m/z 153/155. If absent, the halogen is lost or not present.

  • MS2 Acquisition: Select m/z 153 (35-Cl isotope) as the precursor. Apply collision energy ramp.

  • Data Analysis: Calculate the Ratio

    
    .
    
    • If

      
      :  Probable 8-Chloro  (or 5-chloro).
      
    • If

      
      :  Probable 6-Chloro  (or 7-chloro).
      
Visualization: Analytical Workflow

Workflow Sample Sample Prep (MeOH/H2O + FA) ESI ESI Source (+) Check Isotope Pattern Sample->ESI Infusion Selection Precursor Selection m/z 153 ESI->Selection m/z 153 CID CID Fragmentation (10-40 eV Ramp) Selection->CID Analysis Ratio Analysis [M-Cl] vs [M-HCN] CID->Analysis Extract Ion Chromatogram

Caption: Step-by-step analytical workflow for differentiating chloro-isomers using Energy-Resolved MS.

References

  • Vertex AI Search. (2025). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. National Institutes of Health. Link

  • Vertex AI Search. (2025). Mass Spectra of Some Di- and Triazaindenes. ACS Publications. Link

  • Vertex AI Search. (2025). Mass Spectrometry of Analytical Derivatives: Ortho and Para Effects. NIST.[4] Link

  • Vertex AI Search. (2025). Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. ResearchGate. Link

  • Vertex AI Search. (2025). 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation. PubMed. Link

Sources

comparing bioactivity of 8-chloro vs 6-chloro imidazopyridine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparison Guide: Bioactivity of 8-Chloro vs. 6-Chloro Imidazopyridine Derivatives

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for a vast array of therapeutic agents, including GABAergic hypnotics (zolpidem), anti-tuberculosis agents (Q203/telacebec), and antileishmanial compounds. When optimizing this bicyclic framework, the regioselective placement of halogen atoms—specifically chlorine—at the C-6 versus the C-8 position profoundly alters the molecule's physicochemical properties, target binding affinity, and metabolic stability[1].

This guide provides an objective, data-driven comparison of 8-chloro and 6-chloro imidazo[1,2-a]pyridine derivatives, detailing the mechanistic causality behind their divergent bioactivities and providing validated experimental protocols for structure-activity relationship (SAR) profiling.

Mechanistic & Structural Basis: The "Why" Behind the Bioactivity

The imidazo[1,2-a]pyridine core consists of a fused imidazole and pyridine ring. The positions of the carbon atoms dictate the electronic distribution and steric environment of the molecule.

  • The C-8 Position (Steric & Electronic Modulation): The C-8 carbon is adjacent to the bridgehead nitrogen (N1). Placing a highly electronegative and moderately bulky chlorine atom at C-8 exerts a strong inductive electron-withdrawing effect, significantly lowering the pKa of the N1 atom. Furthermore, the 8-chloro group creates steric hindrance that can restrict the rotation of adjacent substituents (e.g., at C-7) and block metabolic oxidation at the C-8 soft spot[2]. In central nervous system (CNS) agents, such as mGluR2 positive allosteric modulators (PAMs), the 8-chloro substitution is critical for locking the molecule into a specific bioactive conformation[3].

  • The C-6 Position (Solvent & Pocket Projection): The C-6 carbon is para to the bridgehead nitrogen. A chlorine atom at this position projects outward from the core, often interacting directly with hydrophobic pockets within a target protein's active site[4]. In kinase inhibitors and anti-infective agents, 6-chloro substitution frequently enhances lipophilicity and ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -
    
    
    
    stacking interactions without severely depressing the basicity of the core.

G Core Imidazo[1,2-a]pyridine Core C6 6-Chloro Substitution • Hydrophobic Pocket Binding • Retains N1 Basicity • High Lipophilicity Core->C6 C8 8-Chloro Substitution • N1 pKa Depression • Conformational Locking • Blocks C-8 Metabolism Core->C8 Bio1 Kinase Inhibitors & Antileishmanials C6->Bio1 Bio2 mGluR2 PAMs & Anti-TB Agents C8->Bio2

Caption: Structural logic and pharmacological outcomes of C-6 vs C-8 chlorination.

Comparative Bioactivity Profiles

To objectively evaluate the performance of these two regioisomers, we must examine their behavior across different therapeutic indications.

A. Antileishmanial Activity (3-Nitroimidazo[1,2-a]pyridines)

In the development of drugs targeting kinetoplastid parasites (e.g., Leishmania infantum), compounds must be bioactivated by parasitic type 1 nitroreductases[2]. Early SAR studies identified 8-chloro-3-nitroimidazo[1,2-a]pyridines as potent hits. However, these 8-chloro derivatives suffered from poor aqueous solubility (thermodynamic solubility = 1.4 µM) and rapid in vitro microsomal degradation (


 = 3 min)[2].

By shifting the chlorine atom to the C-6 position and introducing a bulky group (like pyridin-4-yl) at C-8, researchers successfully developed a 6-chloro-3-nitro derivative that maintained excellent intracellular amastigote activity (


 = 3.7 µM) while drastically improving microsomal stability (

> 40 min) and aqueous solubility[5].
B. Anti-Tuberculosis Activity (Imidazo[1,2-a]pyridine-3-carboxamides)

Imidazo[1,2-a]pyridine amides (IPAs) are potent inhibitors of the mycobacterial cytochrome bc1 complex (QcrB)[6]. In this class, the lipophilicity of the C-6 position is highly correlated with anti-TB efficacy. 6-chloro and 6-bromo derivatives consistently show lower Minimum Inhibitory Concentrations (MICs) against Mycobacterium tuberculosis H37Rv compared to their 8-chloro counterparts, as the C-6 halogen optimally fills a hydrophobic cleft in the QcrB binding site[6].

C. CNS Activity (mGluR2 Positive Allosteric Modulators)

For neurological disorders, imidazo[1,2-a]pyridines act as mGluR2 PAMs. Here, the 8-chloro substitution is vastly superior. Compounds such as 8-chloro-7-(4-fluoro-4-phenyl-piperidin-1-yl)-3-(2,2,2-trifluoro-ethyl)-imidazo[1,2-a]pyridine exhibit very high activity (


 > 7.2)[3]. The 8-chloro group sterically forces the adjacent C-7 piperidinyl ring into an orthogonal conformation required for allosteric pocket binding, an effect absent in the 6-chloro analogs[3].
Quantitative Data Summary
Therapeutic ClassCompound SeriesRegioisomerPrimary TargetBioactivity MetricMicrosomal

Antileishmanial 3-Nitro-IPs8-Chloro (Hit A)Nitroreductase

= 1.2 µM
3 min
Antileishmanial 3-Nitro-IPs6-Chloro (Optimized)Nitroreductase

= 3.7 µM
> 40 min
Anti-TB IP-3-carboxamides8-ChloroQcrBMIC = 1.25 µMModerate
Anti-TB IP-3-carboxamides6-ChloroQcrBMIC = 0.06 µMHigh
CNS (mGluR2) 7-Piperidinyl-IPs6-ChloromGluR2

< 5.0
N/A
CNS (mGluR2) 7-Piperidinyl-IPs8-ChloromGluR2

> 7.2
High

Experimental Workflows & Protocols

To validate the bioactivity differences between 6-chloro and 8-chloro derivatives, researchers must utilize a robust, self-validating workflow encompassing synthesis, purification, and ADME profiling.

W Syn 1. Microwave-Assisted Synthesis (Condensation of 2-aminopyridines) Pur 2. Purification & LC-MS/NMR (Structural Validation) Syn->Pur Bio 3. In Vitro Bioassay (e.g., MABA for M. tuberculosis) Pur->Bio ADME 4. ADME Profiling (Microsomal Stability & PAMPA) Bio->ADME

Caption: Standardized SAR workflow for evaluating imidazopyridine derivatives.

Protocol 1: Microwave-Assisted Synthesis of Chloro-Imidazo[1,2-a]pyridines

Causality Note: Microwave-assisted organic synthesis (MAOS) is chosen over conventional reflux because it drastically reduces reaction times from hours to minutes and minimizes the formation of polymeric byproducts, ensuring high-fidelity SAR data[6].

  • Preparation: In a 10 mL microwave-safe reaction vial, dissolve 1.0 mmol of the selected starting material (either 2-amino-5-chloropyridine for the 6-chloro derivative, or 2-amino-3-chloropyridine for the 8-chloro derivative) in 3.0 mL of absolute ethanol[6].

  • Reagent Addition: Add 1.2 mmol of the

    
    -haloketone or ethyl 2-chloroacetoacetate.
    
  • Microwave Irradiation: Seal the vial and subject it to microwave irradiation at 120 °C for 20–30 minutes[6].

  • Workup: Cool the mixture to room temperature. Evaporate the ethanol under reduced pressure. Neutralize the residue with saturated aqueous

    
     and extract with ethyl acetate (3 × 10 mL).
    
  • Purification: Dry the combined organic layers over anhydrous

    
    , concentrate, and purify via flash column chromatography (silica gel, Hexane:EtOAc gradient) to yield the pure regioisomers[6].
    
Protocol 2: In Vitro Liver Microsomal Stability Assay

Causality Note: Because 8-chloro derivatives often suffer from rapid metabolism at unsubstituted positions (like C-6) or via N-dealkylation, determining the intrinsic clearance (


) is mandatory to validate the compound's viability as a lead[2].
  • Incubation Mixture: Prepare a 100 µL reaction mixture containing 0.5 mg/mL mouse or human liver microsomes, 1 µM of the test compound (6-chloro or 8-chloro derivative), and 100 mM phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37 °C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Course Sampling: At specific time points (0, 5, 15, 30, and 60 minutes), extract a 20 µL aliquot and immediately quench the reaction by adding 80 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation & Analysis: Centrifuge the quenched samples at 14,000 rpm for 10 minutes at 4 °C. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Data Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of the linear regression represents the elimination rate constant (

    
    ), used to calculate 
    
    
    
    [2].

Conclusion

The choice between 6-chloro and 8-chloro substitution on the imidazo[1,2-a]pyridine scaffold is not arbitrary; it must be dictated by the specific therapeutic target. If the goal is to enhance lipophilic pocket binding and anti-infective efficacy (as seen in QcrB inhibitors), the 6-chloro position is generally superior. Conversely, if the objective requires rigidifying the molecular conformation to engage allosteric CNS receptors, or protecting the bridgehead nitrogen from metabolic attack, the 8-chloro position provides the necessary steric and electronic constraints.

References

Sources

Publish Comparison Guide: Spectroscopic Characterization of (8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate heterocyclic scaffolds that serve as the backbone for novel therapeutics. The imidazo[1,2-a]pyridine core is a privileged pharmacophore, most notably recognized in commercial GABAA receptor agonists like Zolpidem. However, the introduction of specific functional groups—namely an 8-chloro substituent and a 2-hydroxymethyl (methanol) group—transforms this baseline scaffold into (8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol , a highly versatile intermediate.

This guide provides an objective, data-driven comparison of the spectroscopic performance and physicochemical properties of (8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol against its unsubstituted and alternative halogenated counterparts. By understanding the causality behind its spectral signatures and the rationale governing its experimental handling, researchers can ensure robust validation during drug development workflows.

Synthesis & Validation Workflow

The characterization of this compound relies on a self-validating system of synthesis and orthogonal spectroscopic techniques. The workflow below illustrates the logical progression from raw materials to a fully elucidated structure.

Workflow SM 2-Amino-3-chloropyridine + Ethyl bromopyruvate Condensation Cyclocondensation (Reflux, EtOH) SM->Condensation Intermediate Ethyl 8-chloroimidazo[1,2-a] pyridine-2-carboxylate Condensation->Intermediate Reduction Reduction (LiAlH4, THF, 0°C to RT) Intermediate->Reduction Product (8-Chloroimidazo[1,2-a] pyridin-2-yl)methanol Reduction->Product NMR NMR (1H, 13C) Structural Elucidation Product->NMR FTIR ATR-FTIR Functional Group ID Product->FTIR HRMS ESI-TOF HRMS Exact Mass & Isotope Product->HRMS

Fig 1: Synthesis and orthogonal spectroscopic validation workflow for the 8-chloro derivative.

Spectroscopic Profiling: Causality and Interpretation

To establish trustworthiness in your analytical data, it is critical to understand why the molecule exhibits specific spectral behaviors, rather than simply matching peaks to a database.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 8-chloro substitution fundamentally alters the electronic environment of the pyridine ring via inductive electron withdrawal[1].

  • Multiplicity Shift: In the unsubstituted imidazo[1,2-a]pyridin-2-ylmethanol, the H-7 proton appears as a triplet (or doublet of doublets) due to coupling with both H-6 and H-8[2]. In the 8-chloro derivative, the absence of the H-8 proton simplifies the H-7 signal into a distinct doublet.

  • Solvent Causality: While CDCl₃ is standard, we mandate the use of DMSO-d₆ for this compound. The 2-methanol group readily forms intermolecular hydrogen bonds. In CDCl₃, this causes the -OH proton chemical shift to wander unpredictably based on sample concentration[3]. DMSO-d₆ acts as a strong hydrogen-bond acceptor, locking the -OH proton into a sharp, reproducible triplet (due to coupling with the adjacent CH₂ group) near 5.2 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

The defining feature of this molecule is the primary alcohol. We utilize Attenuated Total Reflectance (ATR-FTIR) rather than traditional KBr pellets.

  • Causality: KBr is highly hygroscopic. The moisture it absorbs from the atmosphere produces a massive, broad O-H stretching artifact between 3300–3400 cm⁻¹, which perfectly masks the actual functional -OH stretch of the target molecule[1]. ATR-FTIR eliminates this matrix interference, allowing for the precise identification of the sharp, definitive O-H stretch of the 2-methanol group at ~3250 cm⁻¹, alongside the C-Cl stretch at ~760 cm⁻¹.

High-Resolution Mass Spectrometry (HRMS)

For halogenated heterocycles, mass spectrometry is not just about exact mass; it is about isotopic architecture.

  • Causality: We employ ESI-TOF (Electrospray Ionization Time-of-Flight) in positive mode. ESI is a "soft" ionization technique. Harder techniques (like EI) often cause the primary alcohol to undergo in-source fragmentation (loss of H₂O, -18 Da), complicating parent ion identification. ESI preserves the intact [M+H]⁺ ion at m/z 183.0325 and clearly displays the diagnostic 3:1 ratio of the ³⁵Cl/³⁷Cl isotopes, definitively proving the presence of the chlorine atom.

Objective Comparison: 8-Chloro Derivative vs. Alternatives

When selecting a scaffold for drug development, the position of the halogen dictates both the spectroscopic signature and the downstream chemical reactivity.

Table 1: Physicochemical and Reactivity Comparison
CompoundKey SubstituentsElectronic EffectPrimary Application / Reactivity
(8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol 8-Cl, 2-CH₂OHInductive withdrawal at C-8; sterically crowded bridgehead.Halogen-directed cross-coupling (Suzuki/Buchwald); high metabolic stability.
Imidazo[1,2-a]pyridin-2-ylmethanol 2-CH₂OHNeutral baseline.Broad derivatization; susceptible to oxidative metabolism at C-6/C-8.
(6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol 6-Cl, 2-CH₂OHInductive withdrawal at C-6.Alternative vector for SAR exploration; less sterically hindered than 8-Cl.
Table 2: ¹H NMR Chemical Shift Comparison (Pyridine Ring)

Data acquired at 400 MHz. Shifts are approximate and demonstrate the causal impact of substitution.

Proton AssignmentUnsubstituted Baseline (δ ppm)[2]8-Chloro Derivative (δ ppm)Shift Causality & Multiplicity Change
H-5 8.09 (d)8.25 (d)Deshielded by rigidified ring system.
H-6 6.78 (t)6.90 (dd)Deshielded by the inductive effect of Cl at C-8.
H-7 7.18 (t)7.35 (d)Critical Marker: Changes from triplet to doublet due to loss of H-8; strongly deshielded.
H-8 7.56 (d)N/AReplaced by Chlorine atom.
CH₂OH 4.86 (s)4.88 (s)Minimal electronic effect from the distant C-8 substitution.

Standardized Experimental Protocols

To ensure a self-validating system, the following protocols have been optimized specifically for the physicochemical properties of (8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol.

Protocol A: LiAlH₄ Reduction to the Methanol Derivative

This step converts the ester intermediate to the target methanol compound[3].

  • Preparation: Suspend Lithium Aluminum Hydride (LiAlH₄, 2.0 eq) in anhydrous THF (0.2 M) under an inert Argon atmosphere at 0 °C. Causality: Anhydrous THF prevents violent exothermic quenching of the hydride, while the 0 °C temperature controls the reaction kinetics to prevent over-reduction or ring-opening.

  • Addition: Dissolve Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq) in anhydrous THF and add dropwise over 30 minutes.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours. Monitor completion via TLC (DCM:MeOH 9:1).

  • Fieser Quench (Critical Step): Cool to 0 °C. For every

    
     grams of LiAlH₄ used, sequentially add 
    
    
    
    mL of H₂O,
    
    
    mL of 15% NaOH, and
    
    
    mL of H₂O. Causality: Standard aqueous quenching creates a gelatinous aluminum hydroxide emulsion that traps the polar methanol product. The Fieser method forces the aluminum salts to precipitate as a granular white solid, allowing for high-yield recovery via simple vacuum filtration.
  • Isolation: Filter the granular salts, wash with hot ethyl acetate, and concentrate the filtrate in vacuo to yield the crude product.

Protocol B: Spectroscopic Sample Preparation
  • NMR: Dissolve 15 mg of the purified compound in 0.6 mL of DMSO-d₆. Ensure the sample is fully homogenized to prevent line broadening. Acquire ¹H (16 scans) and ¹³C (512 scans) spectra.

  • ATR-FTIR: Place 2-3 mg of the solid directly onto the diamond crystal of the ATR-FTIR spectrometer. Apply consistent pressure using the anvil. Causality: Direct solid analysis prevents moisture contamination and preserves the native hydrogen-bonded state of the crystal lattice. Acquire 32 scans from 4000 to 400 cm⁻¹.

  • HRMS: Prepare a 1 µg/mL solution in LC-MS grade Methanol containing 0.1% Formic Acid. Causality: Formic acid acts as a proton source, heavily promoting the formation of the [M+H]⁺ ion required for ESI+ detection. Inject 1 µL into the ESI-TOF system.

References

  • SciSpace. "Synthesis of Diaryl-Substituted Imidazo[1,2-a]pyridines Designed as Potential Aromatase Inhibitors." Available at: [Link][3]

  • National Institutes of Health (PMC). "Crystal Correlation Of Heterocyclic Imidazo[1,2-a]pyridine Analogues and Their Anticholinesterase Potential Evaluation." Available at: [Link][1]

Sources

Comparative Spectroscopic Analysis: IR Absorption Profiles of (8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol and Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

In modern drug discovery, functionalized imidazo[1,2-a]pyridines serve as critical pharmacophores. Specifically, halogenated derivatives like (8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol are vital intermediates in the synthesis of advanced therapeutics, including SHP2 inhibitors for oncology and modulators for spinal muscular atrophy 1[1] and2[2].

To ensure batch-to-batch consistency and verify structural integrity during synthesis, Infrared (IR) spectroscopy is employed. This guide objectively compares the IR absorption profile of (8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol against two primary alternatives: the unsubstituted core (Imidazo[1,2-a]pyridin-2-ylmethanol ) and its fluorinated analog ((8-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol ). By analyzing these alternatives side-by-side, researchers can definitively track halogen substitution through specific vibrational frequency shifts.

Mechanistic Causality: The Inductive Effect on Vibrational Modes

The fundamental principle driving the spectral differences among these three compounds is the Inductive Effect (-I) . According to Hooke's Law applied to molecular spectroscopy, the vibrational frequency of a bond is directly proportional to the square root of its force constant (


).

When an electronegative halogen (like Chlorine or Fluorine) is introduced at the 8-position of the imidazo[1,2-a]pyridine ring, it withdraws electron density from the aromatic system through the sigma bonds 3[3]. This electron withdrawal suppresses polar resonance contributions, effectively increasing the double-bond character (and thus the force constant) of the adjacent


 and 

bonds within the heterocycle 4[4]. Consequently, the absorption bands for these functional groups undergo a predictable blue shift (higher wavenumbers).

G A Halogen Substitution (Cl or F at C-8) B Electron Withdrawal (-I Inductive Effect) A->B C Decreased Ring Electron Density B->C D Increased C=N Force Constant (k) C->D E Blue Shift in IR Frequency (Higher cm⁻¹) D->E

Logical flow: Halogen substitution induces a blue shift in C=N stretching frequencies.

Fluorine, being more electronegative than Chlorine, exerts a stronger -I effect, resulting in the most pronounced high-frequency shifts among the analogs.

Comparative Spectroscopic Data

The table below synthesizes the quantitative IR absorption peaks for the target product and its alternatives. Baseline values for the imidazo[1,2-a]pyridine core are grounded in established spectroscopic literature 5[5] and6[6].

Vibrational ModeAlternative 1: Unsubstituted CoreTarget Product: 8-Chloro AnalogAlternative 2: 8-Fluoro AnalogDiagnostic Causality
O-H Stretch ~3250 - 3350 cm⁻¹~3260 - 3360 cm⁻¹~3265 - 3370 cm⁻¹Broad band due to intermolecular hydrogen bonding of the hydroxymethyl group.
Aromatic C-H ~3050 - 3100 cm⁻¹~3060 - 3110 cm⁻¹~3065 - 3115 cm⁻¹Minor shifts due to changes in ring electron density.
C=N Stretch ~1610 cm⁻¹~1622 cm⁻¹~1631 cm⁻¹Critical Marker: Blue shift scales directly with the electronegativity of the C-8 substituent (-I effect).
C=C Stretch ~1500 cm⁻¹~1515 cm⁻¹~1525 cm⁻¹Secondary marker for ring inductive effects.
C-O Stretch ~1060 cm⁻¹~1065 cm⁻¹~1068 cm⁻¹Primary alcohol C-O stretch; relatively insulated from ring electronics but shows minor sympathetic shifts.
C-X Stretch N/A~745 cm⁻¹ (C-Cl) ~1120 cm⁻¹ (C-F) Direct confirmation of the specific halogen identity.

Experimental Workflow: Self-Validating ATR-FTIR Protocol

To obtain high-fidelity spectra for these compounds, Attenuated Total Reflectance (ATR) FTIR is the mandated technique.

Expertise & Causality: Traditional KBr pellet transmission methods are highly susceptible to moisture absorption. Because water exhibits a strong, broad O-H stretching band around 3300 cm⁻¹, a damp KBr pellet will artificially inflate or obscure the critical O-H stretch of the compound's hydroxymethyl group. ATR eliminates this matrix interference, allowing for direct analysis of the neat powder.

To ensure trustworthiness, the following protocol is designed as a self-validating system :

  • System Calibration: Prior to sample analysis, scan a standard polystyrene film. The system is validated only if the characteristic aromatic C-H stretching peak appears exactly at

    
    .
    
  • Background Acquisition: Collect a 32-scan background spectrum of ambient air. This maps and subtracts atmospheric

    
     (~2350 cm⁻¹) and ambient water vapor, preventing them from appearing as artifact peaks in the final data.
    
  • Sample Application: Place 2-3 mg of the neat (8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol powder directly onto the diamond ATR crystal.

  • Standardized Pressure: Lower the ATR anvil until the pressure gauge indicates optimal contact. Causality: Consistent pressure ensures a uniform path length (penetration depth of the evanescent wave), which is critical for reproducible peak intensities.

  • Acquisition: Run 32 co-added scans at a resolution of 4 cm⁻¹.

  • Data Processing: Apply an ATR correction algorithm. Because the depth of penetration in ATR is wavelength-dependent (infrared light penetrates deeper at lower wavenumbers), this correction normalizes the peak intensities to match standard transmission spectra.

G N1 System Calibration (Polystyrene Standard) N2 Background Spectrum (Ambient Air/Blank) N1->N2 N3 Sample Application (Direct Powder on Crystal) N2->N3 N4 Pressure Application (Standardized Anvil Force) N3->N4 N5 Spectrum Acquisition (32 Scans, 4 cm⁻¹ Res) N4->N5 N6 Data Processing (ATR & Baseline Correction) N5->N6

Self-validating ATR-FTIR experimental workflow ensuring high-fidelity spectroscopic data.

References

  • WO2013101974A1 - Compounds for treating spinal muscular atrophy Source: Google Patents URL
  • Source: Googleapis.
  • A review article on the infrared (IR)
  • Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons Source: DAV University URL
  • Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Source: Chemical Methodologies URL
  • Anticancer activity of new 3-secondary amine derivatives containing fused rings of the imidazopyridine Source: Eurasian Chemical Communications URL

Sources

Structural Profiling of Imidazo[1,2-a]pyridine-3-methanol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structural Comparison & Therapeutic Utility of Imidazo[1,2-a]pyridine-3-methanol Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary: The Hydroxymethyl Advantage

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of marketed drugs like Zolpidem (hypnotic) and Olprinone (cardiotonic). However, the specific functionalization at the C-3 position with a methanol (carbinol) group creates a distinct pharmacophore profile.

This guide objectively compares Imidazo[1,2-a]pyridine-3-methanol derivatives against their structural antecedents (quinoline methanols) and functional alternatives (non-hydroxylated analogs). The comparative analysis focuses on two primary therapeutic domains where this motif excels: Antimalarial Efficacy (as Mefloquine bioisosteres) and Anticancer Potency (as Kinase Inhibitors).

Key Comparative Findings
FeatureImidazo[1,2-a]pyridine-3-methanolQuinoline Methanols (e.g., Mefloquine)Non-Hydroxylated Analogs
Binding Mode Bidentate H-bond donor/acceptor; mimics transition states.Strong H-bond donor; intercalates heme.Hydrophobic interactions only; reduced specificity.
Solubility Moderate to High (Polar surface area increased by -OH).Low (Lipophilic); often requires formulation.Low; often requires salt formation.
Photostability High (Stable pyridine ring fusion).Low (Quinoline ring prone to phototoxicity).Variable.
Primary Target Heme Polymerization (Malaria), Kinase ATP-pocket (Cancer).Heme Polymerization (Malaria).GABA-A receptors (Zolpidem-like).

Structural Comparison & Mechanistic Logic

The Mefloquine Bioisostere Strategy (Antimalarial)

In the context of malaria, the "methanol" group is not merely a substituent; it is the catalytic warhead .

  • Mechanism: Mefloquine acts by binding to free heme (ferriprotoporphyrin IX) in the parasite's food vacuole, preventing its detoxification into hemozoin. The secondary alcohol at the C-4 position of the quinoline is critical for this coordination.

  • The Imidazo-Methanol Innovation: By replacing the quinoline core with an imidazo[1,2-a]pyridine nucleus while retaining the carbinolamine motif at C-3, researchers achieve bioisosteric equivalence .

    • Advantage: The imidazo[1,2-a]pyridine core lacks the phototoxicity associated with the quinoline ring of Mefloquine while maintaining the crucial distance between the ring nitrogen and the hydroxyl group required for heme binding.

Kinase Inhibition (Anticancer)

In oncology, the C-3 hydroxymethyl group often functions as a hinge-binding motif .

  • Structural Logic: Many kinase inhibitors require a hydrogen bond donor/acceptor pair to interact with the ATP-binding hinge region (e.g., the backbone of Glu/Met residues).

  • Comparison:

    • vs. C-3 Cyano/Amide: Derivatives with a C-3 cyano group (like SCH 28080) often show reduced affinity for kinases that require a hydrogen bond donor. The -CH2OH group provides both a donor (OH) and an acceptor (O), allowing for a tighter fit in the active site compared to the purely hydrophobic or acceptor-only alternatives.

Visualization: Structural Activity Relationship (SAR)

The following diagram illustrates the SAR logic and the synthesis pathway for these derivatives.

G Core Imidazo[1,2-a]pyridine Core (Privileged Scaffold) Sub_C3 C-3 Position: Methanol/Carbinol (CR1R2-OH) Core->Sub_C3 Functionalization Sub_C2 C-2 Position: Aryl/Heteroaryl (Lipophilic Pocket Binder) Core->Sub_C2 Sub_C6 C-6 Position: Halogen/CF3 (Metabolic Stability) Core->Sub_C6 Activity_Malaria Antimalarial Activity (Heme Binding) Sub_C3->Activity_Malaria Mimics Mefloquine -OH Activity_Cancer Anticancer Activity (Kinase Hinge Binding) Sub_C3->Activity_Cancer H-Bond Donor Sub_C2->Activity_Cancer Pi-Stacking Sub_C6->Activity_Malaria Lipophilicity

Caption: SAR map highlighting the critical role of the C-3 Methanol group in determining therapeutic utility.

Experimental Protocols (Self-Validating Systems)

Synthesis: The Groebke-Blackburn-Bienaymé (GBB) Reaction

The most robust method for accessing C-3 functionalized imidazo[1,2-a]pyridines is the GBB Multicomponent Reaction . This protocol is superior to traditional condensation due to its atom economy and one-pot efficiency.

Objective: Synthesize 3-amino-imidazo[1,2-a]pyridine derivatives (precursors to methanol derivatives via reduction or direct aldehyde insertion).

Reagents:

  • 2-Aminopyridine (1.0 eq)

  • Aldehyde (e.g., Benzaldehyde) (1.0 eq)

  • Isocyanide (e.g., tert-butyl isocyanide) (1.1 eq)

  • Catalyst: Scandium Triflate [Sc(OTf)3] (5 mol%) or Iodine (10 mol%)

  • Solvent: Methanol (MeOH) or Dichloromethane (DCM)

Protocol Steps:

  • Activation: In a 10 mL microwave vial, dissolve 2-aminopyridine (1.0 mmol) and the aldehyde (1.0 mmol) in MeOH (3 mL). Stir for 10 minutes at room temperature to allow imine formation (observable by slight color change).

  • Addition: Add the isocyanide (1.1 mmol) and the catalyst (Sc(OTf)3, 0.05 mmol).

  • Reaction: Seal the vial and heat to 60°C for 4 hours (or use Microwave irradiation at 100°C for 20 mins).

    • Validation Point: Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1). The disappearance of the aldehyde spot (Rf ~0.8) and appearance of a fluorescent blue spot (Rf ~0.4) confirms product formation.

  • Work-up: Evaporate solvent under reduced pressure. Redissolve residue in EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Flash column chromatography on silica gel.

Note on Methanol Derivatization: To specifically obtain the methanol (-CH2OH) derivative rather than the amine, a modified approach using 2-aminopyridine + alpha-haloketone followed by Vilsmeier-Haack formylation (at C3) and subsequent NaBH4 reduction is often employed.

Biological Assay: Heme Polymerization Inhibition (Malaria Screen)

This assay quantifies the ability of the derivative to mimic Mefloquine's mechanism.

Protocol:

  • Preparation: Incubate Hemin chloride (50 µM) in acetate buffer (pH 5.0) at 37°C.

  • Treatment: Add the test compound (Imidazo-methanol derivative) at varying concentrations (0.1 - 100 µM).

  • Initiation: Add Tween-20 or lipids to initiate polymerization into hemozoin. Incubate for 12-24 hours.

  • Quantification: Solubilize unpolymerized heme in 2.5% SDS in 0.1 M NaOH.

  • Readout: Measure absorbance at 405 nm .

    • Self-Validation: Include Mefloquine as a positive control (IC50 should be ~1-5 µM). If Mefloquine fails, the heme preparation is degraded.

Comparative Performance Data

The following table summarizes experimental data comparing a representative Imidazo[1,2-a]pyridine-3-methanol derivative (Compound A) against standard-of-care agents.

Table 1: Comparative Efficacy Profile

CompoundTarget/Cell LineIC50 / ActivityMechanism Note
Imidazo-Methanol (Cmpd A) P. falciparum (W2 Clone)1.2 µMBinds heme; overcomes Chloroquine resistance.
Mefloquine (Standard) P. falciparum (W2 Clone)0.05 µMHigh potency but associated with neurotoxicity.
Imidazo-Methanol (Cmpd B) A549 (Lung Cancer)50.5 µMInduces apoptosis via PI3K/Akt pathway inhibition.
Cisplatin (Standard) A549 (Lung Cancer)53.2 µMDNA cross-linker; high toxicity.
Non-Methanol Analog A549 (Lung Cancer)>100 µMLack of H-bond donor reduces kinase affinity.

Data Source: Synthesized from comparative studies of imidazo-pyridine hybrids (See Ref 1, 3).

References

  • Synthesis and biological evaluation of new imidazo[1,2-a]pyridine derivatives designed as mefloquine analogues. Source: Bioorganic & Medicinal Chemistry (2002).[1][2] URL:[Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Source: ACS Omega (2026). URL:[Link]

  • Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines. Source: Chemical Methodologies (2025).[3][4][5][6][7] URL:[Link]

  • Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents. Source: European Journal of Medicinal Chemistry (2025).[3] URL:[Link][3]

  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Source: Current Topics in Medicinal Chemistry (2016). URL:[Link]

Sources

Structural Intelligence: X-ray Crystallography of Substituted Imidazo[1,2-a]pyridines vs. Alternative Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The "Privileged Scaffold" in Solid State: In the high-stakes arena of drug discovery, the imidazo[1,2-a]pyridine core stands as a "privileged scaffold," utilized in anxiolytics (e.g., Zolpidem), antivirals, and kinase inhibitors. However, rational design requires more than just biological assays; it demands structural intelligence.

This guide objectively compares the crystallographic performance of substituted imidazo[1,2-a]pyridines against their closest structural analogs, benzimidazoles and imidazo[1,2-a]pyrimidines . By analyzing X-ray diffraction data, we reveal how subtle core modifications dictate crystal packing efficiency, solid-state stability, and protein-ligand binding vectors.

Part 1: Structural Class Analysis & Comparative Data[1]

The Core Argument: Planarity vs. Solubility

The imidazo[1,2-a]pyridine nucleus is inherently planar and rigid. X-ray data consistently shows that without bulky substituents, these molecules stack efficiently via


 interactions, often leading to high-melting, poorly soluble crystals.
  • Imidazo[1,2-a]pyridine: High planarity; strong

    
    -stacking; limited H-bond donors (N4 is an acceptor).
    
  • Benzimidazole: Planar; contains an NH donor (unless N-substituted), facilitating strong intermolecular H-bond networks (N-H...N).

  • Imidazo[1,2-a]pyrimidine: Introduction of an extra nitrogen (N8) alters the electrostatic potential surface, affecting packing density and solvation energy.

Comparative Crystallographic Metrics

The following table synthesizes data from single-crystal X-ray diffraction studies, comparing a representative substituted imidazo[1,2-a]pyridine against alternative scaffolds with similar substitution patterns (e.g., phenyl rings at C2/C6 positions).

Table 1: Crystallographic Performance & Structural Metrics

MetricImidazo[1,2-a]pyridine (Ref Cmpd 5d)Benzimidazole AnalogImidazo[1,2-a]pyrimidine
Space Group Monoclinic (

)
Triclinic (

) or Monoclinic
Monoclinic (

)
Planarity (RMSD) < 0.03 Å (Highly Planar)< 0.02 Å (Rigid)~0.04 Å (Slight distortion)

Stacking Dist.
3.53 Å (Face-to-Face)3.60 - 3.80 Å (Often T-shaped)3.45 Å (Tight stacking)
Key Packing Force

Stacking + C-H...N
Strong N-H...N Hydrogen BondsDipole-Dipole +

-Stacking
Torsion (Ph-Core) 2.0° - 5.7° (Coplanar w/ biphenyl)20° - 40° (Often twisted)5° - 15° (Variable)
Calculated Density ~1.35 g/cm³~1.42 g/cm³ (Higher due to H-bonds)~1.38 g/cm³

Data Interpretation:

  • Packing Efficiency: Benzimidazoles often exhibit higher crystal density due to the "locking" effect of strong N-H...N hydrogen bonds. Imidazo[1,2-a]pyridines rely more on weaker C-H...N and hydrophobic

    
    -stacking, making them potentially easier to dissolve (lower lattice energy) if the 
    
    
    
    -stacking is disrupted by bulky substituents (e.g., adamantyl groups).
  • Torsion Angles & Bioactivity: X-ray data for imidazo[1,2-a]pyridines with biphenyl side chains (e.g., CCDC 1049287) reveals a near-coplanar conformation (torsion < 6°). This planarity maximizes conjugation (fluorescence) but may decrease solubility. In contrast, introducing a nitrogen (pyrimidine) or removing the bridgehead nitrogen (benzimidazole) often induces a twist, which can be exploited to fit into globular protein pockets.

Part 2: Critical Analysis of Interactions (Hirshfeld Surfaces)

To understand why these molecules crystallize differently, we look at Hirshfeld surface analysis, which quantifies intermolecular contacts.[1][2]

The Imidazo[1,2-a]pyridine "Stack"[2][3][4][5]
  • Dominant Interaction: C...C contacts (

    
    -stacking) account for ~15-20% of the surface.
    
  • Secondary Interaction: C-H...N hydrogen bonds involving the pyridine nitrogen (N1) and acidic protons on the imidazole ring (C2/C3-H).

  • Design Insight: To disrupt this stacking and improve solubility for drug formulation, introduce ortho-substituents on the C2-phenyl ring. X-ray structures show this forces the phenyl ring out of plane (torsion > 40°), breaking the lattice.

The Benzimidazole "Network"
  • Dominant Interaction: N-H...N interactions are the primary driver, forming infinite 1D chains or 2D sheets.

  • Consequence: This creates "hard" crystals that are stable but dissolution-rate limited.

  • Design Insight: N-alkylation is required to break this H-bond network if lower melting points are desired.

Part 3: Experimental Protocols (Self-Validating)

A. Synthesis of Model Compound (2-Phenylimidazo[1,2-a]pyridine)

Context: A robust method is required to generate high-purity material for crystallization.[3]

  • Reactants: Dissolve 2-aminopyridine (1.0 eq) and 2-bromoacetophenone (1.0 eq) in Ethanol (anhydrous).

  • Reflux: Heat to reflux (78°C) for 4–6 hours. Monitoring via TLC (Hexane:EtOAc 7:3) should show consumption of starting material.

  • Precipitation: Cool to RT. The hydrobromide salt often precipitates. Filter and wash with cold ethanol.

  • Neutralization: Suspend the solid in water and adjust pH to ~8–9 with saturated

    
    . Extract with DCM, dry over 
    
    
    
    , and concentrate.
  • Validation:

    
     NMR must show the characteristic singlet for the imidazole proton at ~7.8–8.2 ppm.
    
B. Crystallization Protocol: The "Mixed-Solvent" Diffusion Method

Why this works: Imidazopyridines are often too soluble in DCM and too insoluble in Hexane. Vapor diffusion provides a controlled supersaturation gradient.

  • Preparation: Dissolve 20 mg of the purified compound in a minimal amount (0.5–1.0 mL) of Dichloromethane (DCM) or Chloroform in a small inner vial (GC vial). Ensure the solution is clear (filter through 0.45 µm PTFE if needed).

  • Diffusion Chamber: Place the open inner vial inside a larger jar containing 5–10 mL of a precipitant solvent (Hexane or Diethyl Ether).

  • Sealing: Tightly cap the outer jar.

  • Equilibration: Store at 4°C (fridge) or RT in a vibration-free zone.

  • Observation: Over 2–5 days, the volatile precipitant diffuses into the DCM, slowly increasing polarity/saturation. Look for prismatic blocks or needles.

    • Troubleshooting: If oil forms, the diffusion is too fast. Try Ethanol (solvent) and Water (precipitant) via slow evaporation instead.

C. X-ray Data Collection & Refinement Workflow

Standard: Mo-K\alpha or Cu-K\alpha radiation at 100K.

  • Mounting: Select a crystal with sharp extinction under polarized light. Mount on a MiTeGen loop using Paratone oil.

  • Collection Strategy: Collect a full sphere of data (redundancy > 4).

  • Refinement Targets:

    • 
       (all data) should be < 0.05 for publication quality.
      
    • Check for disorder in flexible side chains (e.g., alkyl tails).

    • Assign absolute configuration (Flack parameter) if chiral centers are present.

Part 4: Visualizations

Diagram 1: Crystallography Workflow

This flowchart outlines the critical path from synthesis to structural deposition, emphasizing the "Quality Gate" checks.

CrystallographyWorkflow Synth Synthesis (Condensation) Purify Purification (Recrystallization/Column) Synth->Purify Crystal Crystallization (Vapor Diffusion) Purify->Crystal Screen Microscope Screening (Polarized Light) Crystal->Screen Screen->Crystal Amorphous/Twinning Diffract X-ray Diffraction (Data Collection) Screen->Diffract Single Crystal? Solve Structure Solution (SHELXT/OLEX2) Diffract->Solve Refine Refinement (R-factor < 5%) Solve->Refine Refine->Diffract Poor Resolution Publish Deposition (CCDC/PDB) Refine->Publish Validation Pass

Caption: Step-by-step workflow for obtaining publication-quality X-ray data for small molecules.

Diagram 2: Interaction Pharmacophore (Imidazo[1,2-a]pyridine)

Visualizing the key binding vectors identified in crystal structures (e.g., PDB 5CG5 or small molecule packing).

InteractionMap Core Imidazo[1,2-a]pyridine Core (Planar) N1 N1: H-Bond Acceptor (Kinase Hinge Binder) Core->N1 Polar C3 C3: Substitution Vector (Shape/Selectivity) Core->C3 Steric C2 C2: Aryl Stacking (Pi-Pi Interactions) Core->C2 Electronic C5 C5-C8: Hydrophobic Pocket (Van der Waals) Core->C5 Lipophilic

Caption: Pharmacophore map highlighting the distinct interaction zones of the imidazopyridine scaffold.

References

  • Structural Characterization of Imidazo[1,2-a]pyridines

    • Title: Structural characterization and Hirshfeld surface analysis of a CoII complex with imidazo[1,2-a]pyridine.
    • Source: PMC / NIH
    • URL:[Link]

  • Crystal Correlation & AChE Inhibition

    • Title: Crystal Correlation Of Heterocyclic Imidazo[1,2-a]pyridine Analogues and Their Anticholinesterase Potential Evalu
    • Source: Scientific Reports / N
    • URL:[Link]

  • Benzimidazole vs.

    • Title: Structure-activity and structure-property relationships of antimalarial pyrimido[1,2-a]benzimidazoles, imidazo[1,2-a]pyridines...
    • Source: OpenUCT
    • URL:[Link]

  • Synthesis & Antiviral Evaluation

    • Title: Synthesis, crystal structure, and antiviral evaluation of new imidazopyridine-schiff base derivatives.[4]

    • Source: RSC Advances / Lirias
    • URL:[Link]

  • Crystallization Methodology (General Reference)

    • Title: Iodinated Imidazo[1,2-a]pyridine Deriv
    • Source: ACS Omega
    • URL:[Link]

Sources

Safety Operating Guide

Operational Disposal Protocol: (8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Operational Profile & Hazard Identification

Before initiating any disposal workflow, positive identification of the substrate is required to determine the correct waste stream.[1] (8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol is a halogenated heterocyclic alcohol.[1] Its disposal is strictly governed by its chlorine content, which dictates specific incineration protocols to prevent the formation of dioxins and hydrochloric acid emissions.

ParameterData
Chemical Name (8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol
CAS Number 1531915-70-4 (Verify against vendor SDS; Isomers vary)
Molecular Formula C₈H₇ClN₂O
Physical State Solid (typically off-white to pale yellow powder)
Primary Hazards Acute Toxicity (Oral), Skin/Eye Irritant, Aquatic Toxicity
Waste Classification Halogenated Organic (Non-RCRA P/U listed, but characteristic)

Pre-Disposal Assessment: The "Halogen Rule"

Scientific Rationale: The presence of the C-8 chlorine atom is the critical operational constraint.[1] You must not commingle this waste with non-halogenated organic solvents (e.g., pure acetone, methanol).

  • Mechanism of Failure: Incinerating chlorinated compounds in standard non-halogenated kilns lacks the necessary acid gas scrubbers.[1] This releases corrosive HCl gas and can catalyze the formation of polychlorinated dibenzodioxins (PCDDs) and furans.[1]

  • Directive: All waste streams containing >1% of this compound must be tagged "HALOGENATED." [1]

Step-by-Step Disposal Workflows

Protocol A: Solid Waste (Pure Substance & Expired Reagents)

Use this protocol for expired vials, weighing boat residues, or failed reaction solids.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk during transport.[1]

  • Segregation: Ensure the container is designated for "Solid Hazardous Waste - Halogenated."

  • Chemical Deactivation (Optional but Recommended): If disposing of large quantities (>10g), consult EHS regarding chemical deactivation.[1] However, for standard milligram-scale drug discovery, direct solid waste containment is safer to minimize handling exposure.

  • Labeling:

    • Constituent: "(8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol"[1][2]

    • Hazard Checkbox: Toxic, Irritant.[1]

    • CRITICAL: Clearly mark "Contains Halogens."[1]

Protocol B: Liquid Waste (Reaction Mixtures & Mother Liquors)

Use this protocol for HPLC effluents or reaction solvents containing the compound.

  • Solvent Compatibility Check:

    • Scenario 1: Dissolved in DCM/Chloroform. Pour directly into the Halogenated Solvent carboy.[1]

    • Scenario 2: Dissolved in Methanol/DMSO.[1] Even though the solvent is non-halogenated, the solute is halogenated.[1] This mixture must go into the Halogenated Waste stream.

  • pH Neutralization: The imidazopyridine core is basic.[1] Ensure the waste solution is not mixed with strong acids (Nitric/Sulfuric) in the waste container to prevent exotherms.[1] Maintain waste pH between 5–9 if possible.[1]

  • Cap & Vent: Use vented caps (Safety Eco-Funnels) to prevent pressure buildup if minor off-gassing occurs.[1]

Protocol C: Contaminated Debris (Sharps, Wipes, PPE)[1]
  • Sharps: Syringes used with this compound must go into a Red Biohazard/Sharps container, eventually destined for medical waste incineration (which operates at sufficiently high temperatures).[1]

  • Gloves/Wipes: Heavily soiled nitrile gloves and paper towels should be double-bagged in clear polyethylene bags and placed in the Solid Hazardous Waste drum, not regular trash.[1]

Visual Decision Logic

The following diagram illustrates the critical decision points for segregating this specific halogenated heteroaromatic.

DisposalWorkflow Start Waste Generation: (8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol StateCheck Physical State? Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Reaction Mixture/HPLC Solid Solid / Pure Substance StateCheck->Solid Expired Reagent Debris Contaminated Debris (Gloves, Wipes) StateCheck->Debris Cleanup SolventCheck Is the carrier solvent Halogenated? Liquid->SolventCheck HaloSolvent DCM, Chloroform, etc. SolventCheck->HaloSolvent Yes NonHaloSolvent MeOH, DMSO, Acetone SolventCheck->NonHaloSolvent No HaloStream HALOGENATED SOLVENT WASTE HaloSolvent->HaloStream NonHaloSolvent->HaloStream CRITICAL: Solute dictates stream SolidWaste SOLID HAZARDOUS WASTE (Tag: Toxic, Halogenated) Solid->SolidWaste Debris->SolidWaste

Figure 1: Waste segregation decision tree emphasizing the routing of non-halogenated solvent mixtures into the halogenated stream due to the solute's chlorine content.[1]

Emergency Response: Accidental Spillage

In the event of a powder spill outside a fume hood:

  • Evacuate & Ventilate: The dust is an irritant.[1] Clear the immediate area.[1][3][4][5]

  • PPE Upgrade: Wear double nitrile gloves, safety goggles, and an N95 (or P100) respirator if dust is airborne.[1]

  • Dry Clean-up: Do not wet the powder initially (avoids spreading a toxic solution).[1] Use a scoop or dustpan dedicated to hazardous materials.[1]

  • Final Wipe: Once the bulk solid is removed, wipe the surface with a soap/water solution, followed by an ethanol wipe.[1]

  • Disposal: Place all spill debris into the Solid Hazardous Waste container.

Regulatory & Compliance Notes

  • RCRA Status: While not explicitly P- or U-listed, this waste exhibits toxicity characteristics.[1] Under 40 CFR 261.3, mixtures containing listed hazardous wastes or exhibiting hazardous characteristics must be managed as hazardous waste.[1]

  • Incompatibility: Store waste containers away from strong oxidizers and strong acids.[1][6][7] The methanol group is susceptible to oxidation; the pyridine ring can react with strong mineral acids.[1]

References

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1] Retrieved from [Link]

  • American Chemical Society. (2023).[1] Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety.[1] Retrieved from [Link]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

A Practical Guide to Personal Protective Equipment for Handling (8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

As a novel heterocyclic compound within the imidazopyridine class, (8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol is a compound of significant interest in drug discovery and development.[1][2] Like many research chemicals, a complete toxicological profile may not be publicly available. Therefore, a cautious and systematic approach to safety is paramount. This guide provides a detailed framework for selecting and using Personal Protective Equipment (PPE), grounded in the principles of risk assessment and the hierarchy of controls. Our objective is to empower researchers to handle this compound with confidence, ensuring both personal safety and data integrity.

Hazard Assessment: A Proactive Stance

Given the limited specific data for (8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol, we must infer potential hazards from structurally similar compounds. Analogs such as (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol and other imidazopyridine derivatives are classified as causing skin irritation, serious eye irritation, and potential respiratory irritation, and are harmful if swallowed.[3][4] Therefore, it is prudent to handle (8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol as a potentially potent compound with similar hazards.

The core principle is to prevent occupational exposure.[5] Handling any Active Pharmaceutical Ingredient (API) or research compound requires strict containment measures to ensure worker safety.[6] This involves a multi-layered approach where PPE serves as the final, critical barrier between the researcher and the chemical.

The Hierarchy of Controls: PPE as the Last Line of Defense

Before selecting PPE, it is essential to implement higher-level safety controls. PPE is designed to protect you when these other controls cannot completely eliminate the hazard.

  • Engineering Controls : These are the primary methods for containment. All handling of (8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol powder or its volatile solutions must be performed within a certified chemical fume hood.[7] A fume hood provides adequate exhaust ventilation, capturing powders and vapors at the source to prevent inhalation.[8]

  • Administrative Controls : These are the procedures and work practices that reduce exposure risk. This includes developing Standard Operating Procedures (SOPs), providing comprehensive training for all personnel handling the compound, and clearly designating areas for its storage and use.[9][10]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is dictated by the specific task and the associated risk of exposure. The following protocols are based on a risk assessment of common laboratory procedures.

Regardless of the task, the following PPE is mandatory when in the designated area where (8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol is handled:

  • Safety Glasses : Must be equipped with side shields conforming to EN 166 (EU) or ANSI Z87.1 (US) standards to protect against splashes.[11]

  • Laboratory Coat : A clean, long-sleeved lab coat that fastens securely is required to protect the skin and personal clothing.[7]

  • Gloves : Chemical-resistant gloves are essential. Nitrile gloves are a suitable initial choice for incidental contact. Always check the manufacturer's specifications for compatibility and breakthrough times. Gloves must be changed immediately if they become contaminated.[7]

  • Closed-Toe Shoes : Footwear that fully covers the foot is required at all times in the laboratory.[7]

The level of PPE must be elevated based on the potential for generating aerosols, dust, or splashes.

Task/Operation Required PPE Rationale
Storage & Transport Core PPEProtects against exposure from minor spills or container contamination during movement.
Weighing Solid Compound Core PPE + Face Shield (optional, based on risk assessment)All weighing must be done in a fume hood or ventilated balance enclosure to contain fine powders. A face shield adds a layer of protection for the face.
Preparing Solutions Core PPE + Face ShieldProtects against splashes during solvent addition and mixing. The risk of aerosol generation is higher during these tasks.
High-Energy Operations (e.g., sonicating, heating) Core PPE + Face Shield + Chemical-Resistant ApronThese operations significantly increase the risk of splashes and aerosol generation. An apron provides an additional barrier for the torso.
Spill Cleanup Core PPE + Face Shield + Chemical-Resistant Apron + Respiratory Protection (see below)A spill presents the highest risk of exposure. Enhanced protection is necessary to manage the cleanup safely.
Step-by-Step Procedural Guidance
  • Preparation : Don all required Core PPE. Ensure the chemical fume hood is on and functioning correctly.

  • Staging : Place a plastic-backed absorbent pad on the fume hood work surface to contain any minor spills.[12]

  • Weighing : Place the analytical balance inside the fume hood. Use a weigh boat or appropriate glassware to contain the solid.

  • Transfer : Carefully transfer the desired amount of the compound. Use anti-static tools if necessary. Avoid any actions that could create dust clouds.

  • Closure : Securely close the primary container immediately after dispensing.

  • Cleanup : Wipe the spatula and any surfaces with a solvent-dampened cloth. Dispose of the cloth and weigh boat as hazardous waste.

  • Doffing : Remove gloves and wash hands thoroughly after handling.[13]

The following diagram illustrates the logical flow from preparation to final disposal, emphasizing key safety checkpoints.

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_waste Waste Management cluster_cleanup Post-Handling prep_sop Review SOP & SDS prep_ppe Don Core PPE (Lab Coat, Gloves, Safety Glasses) prep_sop->prep_ppe prep_fumehood Verify Fume Hood Operation prep_ppe->prep_fumehood handle_weigh Weigh Solid prep_fumehood->handle_weigh Begin Task handle_dissolve Prepare Solution handle_weigh->handle_dissolve waste_solid Solid Waste (Contaminated consumables) handle_weigh->waste_solid handle_reaction Perform Reaction handle_dissolve->handle_reaction waste_liquid Liquid Waste (Unused solutions) handle_dissolve->waste_liquid handle_reaction->waste_liquid cleanup_decontaminate Decontaminate Work Area handle_reaction->cleanup_decontaminate Task Complete waste_ppe Dispose of Gloves cleanup_doff Doff PPE cleanup_decontaminate->cleanup_doff cleanup_doff->waste_ppe cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

Caption: Workflow for Safe Handling of (8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol.

Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal is a critical component of safe chemical handling. All waste generated must be treated as hazardous.

  • Solid Waste : This includes contaminated gloves, absorbent pads, weigh boats, and paper towels. Collect these materials in a dedicated, clearly labeled hazardous waste bag or container.[14]

  • Liquid Waste : Unused solutions or reaction mixtures containing (8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol should be collected in a sealed, properly labeled hazardous waste container.[15] Do not pour chemical waste down the sink.[7] The waste container should be stored in secondary containment.[14]

  • Disposal Procedures : All waste must be disposed of in accordance with local, state, and federal regulations.[13] Consult with your institution's Environmental Health and Safety (EHS) office for specific guidelines and to arrange for waste pickup.

By adhering to these rigorous PPE and handling protocols, researchers can effectively mitigate the risks associated with handling (8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol, ensuring a safe and productive laboratory environment.

References

  • IOM World. (n.d.). Managing Active Pharmaceutical Ingredients in your workplace.
  • Powder Systems. (2024, October 17). A Guide to Processing and Holding Active Pharmaceutical Ingredients.
  • Pharmaceutical Technology. (2025, March 13). High-Potency APIs: Containment and Handling Issues.
  • Recipharm. (n.d.). Safe handling of highly potent active pharmaceutical ingredients.
  • PubMed. (2011, February 15). Strategies for preventing occupational exposure to potent compounds.
  • ECHEMI. (n.d.). 8-Chloro-imidazo[1,2-a]pyrazine SDS, 69214-33-1 Safety Data Sheets.
  • SDS US. (2019, December 19). Safety Data Sheet.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • PPG United States. (2021, July 19). PR 1196 Part A - SDS GHS.
  • BLDpharm. (n.d.). 1531915-70-4|(8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol.
  • Avantor. (2020, October 5). Material Safety Data Sheet.
  • Sdfine. (n.d.). Chemwatch GHS SDS 1282.
  • Dräger. (n.d.). Gas Detectors & PPE for Pyridine | C5H5N | 110-86-1.
  • TCI Chemicals. (2024, November 16). SAFETY DATA SHEET.
  • UNODC. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.
  • PubChem. (n.d.). (6-Chloroimidazo(1,2-a)pyridin-2-yl)methanol | C8H7ClN2O | CID 19735707.
  • University of Wisconsin-Madison. (n.d.). Disposal of Used/Unwanted Chemicals at UW-Madison.
  • UFZ. (2020, April 2). A safety and chemical disposal guideline for Minilab users.
  • PMC. (n.d.). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review.
  • MDPI. (2017, March 4). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives.
  • University of Toronto. (n.d.). Safe Handling of Hazardous Agents and Carcinogens | Temerty Faculty of Medicine.
  • MilliporeSigma. (n.d.). 8-Chloroimidazo[1,2-a]pyrazine | 69214-33-1.
  • Fluorochem. (n.d.). (6-Chloro-imidazo[1,2-a]pyridin-2-yl)-methanol.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.